3-chloro-N,N-dimethylpropan-1-amine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.63 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-chloro-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN/c1-7(2)5-3-4-6/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYRRBOMNHUCLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5407-04-5 (Hydrochloride) | |
| Record name | Dimethylaminopropyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5043849 | |
| Record name | Dimethylaminopropyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109-54-6 | |
| Record name | 3-Chloro-N,N-dimethyl-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylaminopropyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylaminopropyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloropropyl(dimethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(DIMETHYLAMINO)PROPYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G41F3T7H6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-chloro-N,N-dimethylpropan-1-amine physical properties
An In-Depth Technical Guide to the Physical Properties of 3-chloro-N,N-dimethylpropan-1-amine
Authored by a Senior Application Scientist
Introduction: The Versatile Building Block
This compound, also known by synonyms such as (3-chloropropyl)dimethylamine and dimethylaminopropyl chloride, is a bifunctional organic compound of significant interest to researchers and professionals in drug development and organic synthesis.[1][2][3][4] With the CAS Number 109-54-6, this colorless liquid serves as a crucial intermediate, primarily for introducing the dimethylaminopropyl moiety into target molecules.[3] This functional group is a key structural feature in a variety of biologically active compounds, including antidepressants like Amitriptyline and Imipramine, as well as antipsychotics such as Chlorpromazine.[1][3][5]
The molecule's utility stems from its dual reactivity: a nucleophilic tertiary amine and a propyl chain activated by a terminal chlorine atom, which acts as a good leaving group in nucleophilic substitution reactions.[3] A thorough understanding of its physical properties is paramount for its effective use in synthesis, ensuring optimal reaction conditions, purification strategies, and safe handling. This guide provides a detailed examination of these properties, grounded in established experimental methodologies.
Core Physicochemical Properties
The fundamental physical characteristics of this compound are summarized below. It is important to distinguish between the free amine (a liquid) and its commonly used hydrochloride salt, which is a solid.[6][7] This guide focuses on the free amine unless otherwise specified.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂ClN | [1][4][8] |
| Molecular Weight | 121.61 g/mol | [1][3][8] |
| Appearance | Colorless liquid | [1][3] |
| Boiling Point | 140 °C (at 760 Torr) | [1][3][9] |
| Melting Point (of Hydrochloride Salt) | 187-190 °C | [6][10] |
| Density | 0.929 g/cm³ (at 20 °C) | [1][3][8] |
| Refractive Index | 1.432 | [1][3][9] |
| Water Solubility | Slightly soluble | [1][9] |
| CAS Number | 109-54-6 | [3][8][9] |
Experimental Determination of Key Physical Properties
The following sections detail the principles and methodologies for determining the critical physical properties of this compound. The choice of method is dictated by the need for accuracy and the scale of the synthesis.
Boiling Point: A Criterion for Volatility and Purity
The boiling point is a fundamental property for the purification of volatile liquids. For this compound, distillation is the primary method for purification, making an accurate boiling point determination essential.[11] The constant temperature observed during the phase transition from liquid to gas during a simple or fractional distillation represents the boiling point.[11]
For small-scale laboratory work where material is limited, a micro-boiling point determination is a highly efficient technique.[12]
Protocol: Micro-Boiling Point Determination (Capillary Method)
This method relies on the principle that a liquid's boiling point is reached when its vapor pressure equals the surrounding atmospheric pressure.
-
Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube or fusion tube.
-
Capillary Insertion: Seal one end of a capillary tube using a flame.[13] Place the sealed capillary tube, open end down, into the liquid in the test tube.
-
Apparatus Assembly: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb. Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a metal block apparatus).[12]
-
Heating: Heat the bath gradually, at a rate of about 2°C per minute as you approach the expected boiling point.
-
Observation: Initially, trapped air will be expelled from the capillary.[12] As the temperature nears the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[14]
-
Recording the Boiling Point: Turn off the heat source when a steady stream of bubbles is observed. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[12][14] This moment signifies that the vapor pressure inside the capillary is equal to the external atmospheric pressure.
Caption: Workflow for micro-boiling point determination.
Melting Point: Assessing the Purity of the Hydrochloride Salt
While the free amine of this compound is a liquid, its hydrochloride salt is a white to off-white crystalline solid.[6][7] The melting point of this salt is a critical indicator of its purity. Pure crystalline solids exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[15]
Protocol: Melting Point Determination (Modern Apparatus)
Modern melting point apparatuses use a heated metal block and digital temperature control for precise measurements.[16]
-
Sample Preparation: Ensure the this compound hydrochloride sample is completely dry and finely powdered.[16]
-
Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. The packed sample should be 2-3 mm high.
-
Apparatus Setup: Place the loaded capillary tube into the designated slot in the melting point apparatus.[16]
-
Rapid Heating: Set a plateau temperature a few degrees below the expected melting point (187-190°C) and heat rapidly.[6][10]
-
Slow Heating & Observation: Once the plateau is reached, reduce the heating rate to 1-2°C per minute. Observe the sample through the viewing lens.
-
Recording the Range: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This is the melting point range.[17]
Caption: Standard workflow for melting point determination.
Density: A Measure of Mass per Unit Volume
Density is an intrinsic physical property useful for identification and for calculations involving mass-to-volume conversions in the laboratory.[18]
Protocol: Density Determination by Mass and Volume
This is the most direct and common method for determining the density of a liquid.[18][19]
-
Weigh Empty Container: Using an analytical balance, accurately measure and record the mass of a clean, dry graduated cylinder or pycnometer.[19]
-
Add Liquid: Carefully add a known volume of this compound (e.g., 5.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[19]
-
Weigh Filled Container: Weigh the graduated cylinder containing the liquid and record the total mass.
-
Calculation:
-
Temperature: Record the ambient temperature, as density is temperature-dependent.
Spectroscopic Characterization
While not classical physical properties, spectroscopic data are indispensable for structural verification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides a definitive structural fingerprint. For this compound, the spectrum is expected to be consistent with its structure, showing signals corresponding to the N,N-dimethyl protons and the three distinct methylene (-CH₂-) groups of the propyl chain.[3][7]
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. Key absorptions for this molecule would include C-H stretching bands around 2850-3000 cm⁻¹, C-N stretching in the 1000-1250 cm⁻¹ region, and a C-Cl stretch typically found between 600-800 cm⁻¹.[3]
Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. This compound and its hydrochloride salt possess notable hazards.
-
Hazards: The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[20] Some sources also indicate it may cause severe skin burns and eye damage.[2] It may also cause respiratory irritation.[20]
-
Handling: Always handle this chemical in a well-ventilated area or fume hood.[20] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[20] Avoid breathing dust, fumes, or vapors.[20]
-
Storage: Store in a tightly closed container in a cool, dry place.[7] The free amine is air-sensitive and should be stored under an inert atmosphere.[9] For long-term stability, storage in a freezer at temperatures below -15°C is recommended.[8][9]
Conclusion
This compound is a cornerstone intermediate in modern pharmaceutical synthesis. A comprehensive grasp of its physical properties—from its boiling point and density to the melting point of its hydrochloride salt—is not merely academic. It is a practical necessity that informs purification techniques, ensures the integrity of synthetic procedures, and underpins the safe handling of this reactive molecule. The experimental protocols detailed herein represent self-validating systems that, when executed with precision, provide the reliable data required by research, development, and manufacturing professionals.
References
- This compound Hydrochloride: A Comprehensive Overview. (URL: )
- This compound hydrochloride - European Directorate for the Quality of Medicines & HealthCare. (URL: )
- Measuring the Melting Point - Westlab Canada. (URL: [Link])
- Melting point determin
- Melting point determin
- BOILING POINT DETERMIN
- 3-Chloro-N,N-dimethyl-1-propanamine | C5H12ClN | CID 66960 - PubChem. (URL: [Link])
- Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S. (URL: [Link])
- Video: Boiling Points - Procedure - JoVE. (URL: [Link])
- Micro-boiling point measurement. (URL: [Link])
- Melting point determination | Resource - RSC Educ
- Exploring the Synthesis and Applications of this compound Hydrochloride - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
- Determin
- MEASUREMENT OF DENSITY Introduction In order to classify and identify materials of a wide variety, scientists use numbers called. (URL: [Link])
- 2: The Density of Liquids and Solids (Experiment) - Chemistry LibreTexts. (URL: [Link])
- Determining the density of solids and liquids. The Lab Activity - YouTube. (URL: [Link])
- Measuring density | Class experiment - RSC Education - The Royal Society of Chemistry. (URL: [Link])
- CAS#:1219799-04-8 | this compound-d6 hydrochloride | Chemsrc. (URL: [Link])
- CAS#:5407-04-5 | this compound hydrochloride | Chemsrc. (URL: [Link])
Sources
- 1. echemi.com [echemi.com]
- 2. 3-Chloro-N,N-dimethyl-1-propanamine | C5H12ClN | CID 66960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | 109-54-6 | FC140337 [biosynth.com]
- 9. 3-Chloro-1-(N,N-dimethyl)propylamine | 109-54-6 [chemicalbook.com]
- 10. CAS#:5407-04-5 | this compound hydrochloride | Chemsrc [chemsrc.com]
- 11. vernier.com [vernier.com]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. byjus.com [byjus.com]
- 14. Video: Boiling Points - Procedure [jove.com]
- 15. SSERC | Melting point determination [sserc.org.uk]
- 16. westlab.com [westlab.com]
- 17. pennwest.edu [pennwest.edu]
- 18. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. sds.edqm.eu [sds.edqm.eu]
3-chloro-N,N-dimethylpropan-1-amine chemical structure and bonding
An In-Depth Technical Guide to 3-Chloro-N,N-dimethylpropan-1-amine: Structure, Reactivity, and Synthetic Utility
Introduction
This compound, also commonly referred to as 3-(dimethylamino)propyl chloride or DMPC, is a bifunctional organic compound of significant importance in the chemical and pharmaceutical industries. Its structure, which uniquely combines a reactive primary alkyl chloride with a nucleophilic tertiary amine, makes it an exceptionally versatile building block for organic synthesis.[1][2] This guide provides a comprehensive technical overview of its chemical structure, bonding characteristics, synthesis, reactivity, and its critical role as a precursor in the development of numerous active pharmaceutical ingredients (APIs). The compound is typically handled as either the free amine (CAS No. 109-54-6), a colorless liquid, or its more stable hydrochloride salt (CAS No. 5407-04-5), a white crystalline solid.[1][3][4] This dual nature offers flexibility in its application, catering to a wide range of reaction conditions.
Section 1: Molecular Structure and Physicochemical Properties
Chemical Structure and Bonding
The utility of this compound stems directly from its molecular architecture. The molecule consists of a three-carbon propyl chain that is substituted at one end by a dimethylamino group (-N(CH₃)₂) and at the other by a chlorine atom (-Cl).
-
Tertiary Amine Group: The nitrogen atom possesses a lone pair of electrons, rendering it a good nucleophile and a Brønsted-Lowry base. This site is the hub for acid-base chemistry and reactions such as quaternization.[3]
-
Propyl Chain: The flexible C-C single bonds of the propyl backbone allow for significant conformational freedom. This flexibility is crucial for its ability to participate in intramolecular reactions.
-
Primary Alkyl Chloride: The C-Cl bond is polarized, making the terminal carbon (C3) electrophilic and susceptible to nucleophilic attack. The chlorine atom is an effective leaving group, facilitating SN2 reactions.[1]
The interplay between the nucleophilic nitrogen and the electrophilic C-Cl terminus is a defining feature of the molecule's reactivity, enabling both intermolecular alkylations and intramolecular cyclization.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of the free amine and its hydrochloride salt differ significantly, particularly in terms of solubility and handling. The hydrochloride salt is generally preferred for storage due to its higher stability and lower volatility.
| Property | This compound (Free Amine) | 3-(Dimethylamino)propyl chloride hydrochloride (HCl Salt) |
| CAS Number | 109-54-6[1] | 5407-04-5[3] |
| Molecular Formula | C₅H₁₂ClN[4] | C₅H₁₃Cl₂N[3] |
| Molecular Weight | 121.61 g/mol [4] | 158.07 g/mol [3] |
| Appearance | Colorless liquid[1] | White to yellowish crystalline powder[3] |
| Boiling Point | ~140 °C[1] | 50 °C at 40 Torr[5] |
| Melting Point | N/A | 187-190 °C[3] |
| Density | ~0.929 g/cm³[1] | N/A |
| Water Solubility | Slightly soluble[1][6] | Highly soluble (2000 g/L)[3] |
| Sensitivity | N/A | Hygroscopic, moisture sensitive[3][5] |
Section 2: Synthesis and Manufacturing
The industrial production of this compound is primarily achieved through two well-established routes. The choice of method often depends on the availability of starting materials and desired purity profile.
Common Synthetic Routes
Route A: Chlorination of 3-(Dimethylamino)-1-propanol This is a widely used laboratory and industrial method. The precursor alcohol, 3-(dimethylamino)-1-propanol, is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[1][7] The reaction proceeds through a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion to yield the final product along with gaseous byproducts (SO₂ and HCl).[1] This method is efficient and the volatile byproducts are easily removed.
Route B: Amination of 1,3-Dihalopropanes An alternative route involves the direct amination of a 1,3-dihalopropane, such as 1,3-dichloropropane or 1-bromo-3-chloropropane, with dimethylamine.[1][7] This reaction is a nucleophilic substitution where dimethylamine displaces one of the halogen atoms. Careful control of stoichiometry is required to minimize the formation of the bis-aminated quaternary ammonium salt byproduct.
Caption: Primary synthetic pathways to this compound.
Protocol: Liberation of the Free Amine from its Hydrochloride Salt
In many applications, the reaction requires the non-protonated, nucleophilic free amine. The free base is readily prepared from the stable hydrochloride salt via a simple acid-base neutralization.
Objective: To produce this compound (free amine) from its hydrochloride salt with high yield.
Methodology:
-
Preparation of Base: Prepare an aqueous solution of sodium hydroxide (NaOH). For example, dissolve solid NaOH (1.0 eq) in water. This process is highly exothermic and requires cooling.[8][9]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and temperature probe, add the 3-(dimethylamino)propyl chloride hydrochloride (1.0 eq).[8][9]
-
Neutralization: Add the cooled NaOH solution to the hydrochloride salt. Raise the temperature of the mixture to approximately 45 °C and stir for 2 hours to ensure complete neutralization.[8][9]
-
Workup: Cool the reaction mixture to room temperature. The less dense, oily organic layer of the free amine will separate from the aqueous layer.
-
Extraction & Isolation: Separate the organic layer. For quantitative recovery, the aqueous layer can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the pure free amine. A reported yield for this procedure is approximately 91%.[8][9]
Section 3: Chemical Reactivity and Mechanistic Pathways
The dual functionality of DMPC governs its reactivity, making it a dynamic participant in a variety of chemical transformations.
Nucleophilic Substitution at the C-Cl Bond
The primary application of DMPC is as an alkylating agent. It is used to introduce the dimethylaminopropyl group onto a wide range of nucleophiles, a common structural motif in many biologically active molecules.[1] The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion.
Intramolecular Cyclization: The Azetidinium Intermediate
A fascinating and synthetically crucial aspect of DMPC's reactivity is its propensity for intramolecular cyclization. The lone pair on the nitrogen atom can act as an internal nucleophile, attacking the electrophilic C3 carbon to form a strained, four-membered heterocyclic ring known as an azetidinium salt.[1] This cyclization is a reversible equilibrium. In solution, DMPC exists in equilibrium with its cyclic azetidinium chloride form. This intermediate can be highly reactive towards nucleophiles, which can attack either of the ring carbons, leading to ring-opening. Understanding and controlling this equilibrium is paramount in synthetic design to avoid unwanted side products or to harness the reactivity of the cyclic intermediate.
Caption: Equilibrium between linear DMPC and its cyclic azetidinium intermediate.
Reactions at the Tertiary Amine
The tertiary amine functionality can undergo reactions typical of its class:
-
Oxidation: Treatment with oxidizing agents like hydrogen peroxide (H₂O₂) can form the corresponding N-oxide.[1]
-
Quaternization: Reaction with an alkyl halide (R-X) will alkylate the nitrogen, forming a quaternary ammonium salt. This is leveraged in the synthesis of antimicrobial agents.[3]
Section 4: Analytical Characterization
Confirmation of the structure and purity of this compound relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show a singlet for the six protons of the two equivalent methyl groups attached to the nitrogen. The three methylene groups (-CH₂-) of the propyl chain would appear as distinct multiplets, with the protons closest to the electron-withdrawing chlorine atom being the most downfield.
-
¹³C NMR: The spectrum would display four distinct signals: one for the two equivalent methyl carbons, and one for each of the three unique carbons in the propyl chain. The carbon bonded to the chlorine (C3) would be the most downfield of the chain carbons.
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 121, with a characteristic M+2 isotope peak at m/z 123 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.[4] Key fragmentation patterns would include alpha-cleavage adjacent to the nitrogen atom and loss of the chlorine radical.
-
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic C-H stretching and bending vibrations, a C-N stretching band, and a C-Cl stretching absorption in the fingerprint region.[4]
Section 5: Applications in Drug Development and Organic Synthesis
DMPC is a cornerstone intermediate, indispensable for the synthesis of a multitude of blockbuster drugs. Its primary function is to append the dimethylaminopropyl side chain, which is a common pharmacophore in centrally acting agents.
A Cornerstone Intermediate for Pharmaceuticals
The dimethylaminopropyl moiety is crucial for the biological activity of many drugs, often influencing their solubility, receptor binding affinity, and ability to cross the blood-brain barrier.
| Drug Class | Example Drug(s) | Role of DMPC |
| Tricyclic Antidepressants | Amitriptyline, Imipramine, Doxepin[3][7] | Forms the essential tertiary amine side chain. |
| Antipsychotics | Chlorpromazine, Prothipendyl[10] | Provides the key alkylamine linker. |
| Muscle Relaxants | Cyclobenzaprine[3] | Used to install the pharmacologically active side chain. |
| Other APIs | Benzydamine, Dapoxetine[1][3] | Serves as the key building block for the amine side chain. |
Case Study: Synthesis of Amitriptyline
The synthesis of the tricyclic antidepressant Amitriptyline provides a classic example of DMPC's application. In a key step, the nucleophilic carbanion generated from the dibenzosuberone core undergoes an SN2 reaction with this compound to attach the vital side chain.
Caption: Synthetic step illustrating the use of DMPC to form Amitriptyline.
Section 6: Safety and Handling
Despite its utility, this compound and its hydrochloride salt are hazardous chemicals that must be handled with appropriate precautions.
-
Hazards: The compound is harmful if swallowed and can cause skin and eye irritation or severe burns.[4][11] It has also been reported to exhibit mutagenic activity, which is a critical consideration in pharmaceutical synthesis to ensure its complete removal from the final drug product.[3][12]
-
Safe Handling: Use in a well-ventilated area or fume hood is mandatory.[11] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[3][11]
-
Storage: The hydrochloride salt should be stored in a tightly sealed container in a cool, dry, dark place to protect it from moisture, to which it is sensitive.[3][5] The free amine should be stored under an inert atmosphere (e.g., argon) to prevent degradation.[2]
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound Hydrochloride: A Comprehensive Overview.
- Benchchem (n.d.). This compound | 109-54-6.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of this compound Hydrochloride.
- MedChemExpress (n.d.). This compound hydrochloride | Biochemical Reagent.
- ChemicalBook (n.d.). 3-Chloro-1-(N,N-dimethyl)propylamine synthesis.
- PubChem (n.d.). 3-Chloro-N,N-dimethyl-1-propanamine | C5H12ClN | CID 66960.
- ChemicalBook (n.d.). 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE synthesis.
- Biosynth (n.d.). This compound | 109-54-6 | FC140337.
- Ganesh Remedies (n.d.). 3-(Dimethylamino)propyl chloride hydrochloride-5407-04-5.
- European Directorate for the Quality of Medicines & HealthCare (2023). This compound hydrochloride Safety Data Sheet.
- Guidechem (n.d.). 3-Chloro-1-(N,N-dimethyl)propylamine 109-54-6 wiki.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-Chloro-N,N-dimethyl-1-propanamine | C5H12ClN | CID 66960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE | 5407-04-5 [chemicalbook.com]
- 6. This compound | 109-54-6 | FC140337 [biosynth.com]
- 7. echemi.com [echemi.com]
- 8. 3-Chloro-1-(N,N-dimethyl)propylamine synthesis - chemicalbook [chemicalbook.com]
- 9. 3-Chloro-1-(N,N-dimethyl)propylamine | 109-54-6 [chemicalbook.com]
- 10. 3-(Dimethylamino)propyl chloride hydrochloride-5407-04-5 [ganeshremedies.com]
- 11. sds.edqm.eu [sds.edqm.eu]
- 12. medchemexpress.com [medchemexpress.com]
3-chloro-N,N-dimethylpropan-1-amine CAS number 109-54-6
An In-Depth Technical Guide to 3-chloro-N,N-dimethylpropan-1-amine (CAS: 109-54-6)
Authored by a Senior Application Scientist
Foreword: this compound is a bifunctional molecule of significant interest in the realms of pharmaceutical and chemical synthesis. Its structure, possessing both a nucleophilic tertiary amine and a reactive alkyl chloride, renders it a versatile building block for introducing the dimethylaminopropyl moiety—a common structural motif in numerous biologically active compounds. This guide provides an in-depth exploration of its properties, synthesis, applications, and handling, tailored for researchers, scientists, and professionals in drug development.
Core Compound Identity and Physicochemical Properties
This compound, also known by synonyms such as N-(3-chloropropyl)dimethylamine and dimethylaminopropyl chloride, is a crucial intermediate in organic synthesis.[1][2] It is typically a colorless to pale yellow liquid with a distinct amine-like odor.[3] The hydrochloride salt of this compound is also commonly utilized in various applications.[4][5]
Chemical Structure
Below is the two-dimensional structure of this compound.
Caption: Figure 2. Major Synthetic Pathways
Protocol: Liberation of the Free Amine from its Hydrochloride Salt
In many commercial settings, the more stable hydrochloride salt is the starting material. The free amine required for subsequent reactions is obtained by neutralization with a base. This protocol is a self-validating system where the phase separation provides a clear indication of product formation.
Objective: To synthesize this compound from its hydrochloride salt.
Materials:
-
3-(Dimethylamino)propyl chloride hydrochloride (1.0 eq.)
-
Sodium hydroxide (NaOH), solid flakes (1.0-1.1 eq.)
-
Deionized water
-
500 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
Step-by-Step Methodology:
-
Prepare Base Solution: Carefully dissolve solid NaOH (42.1 g, 1.05 mol) in water (142.1 g). This process is highly exothermic; allow the solution to cool to approximately 30°C. [6][7]2. Reaction Setup: In the two-neck flask, charge the 3-(dimethylamino)propyl chloride hydrochloride (104 g, 0.658 mol) and the prepared aqueous NaOH solution. [6][7]3. Reaction Execution: Heat the mixture to 45°C with continuous stirring. Maintain this temperature for 2 hours to ensure complete neutralization. [6][7]4. Workup and Isolation: After 2 hours, cool the reaction mixture to room temperature. The organic product, being less dense and poorly soluble in the aqueous basic solution, will form a separate layer. [4]5. Separation: Transfer the mixture to a separatory funnel and allow the layers to fully separate. Collect the upper organic layer, which is the crude this compound. [6][7]A reported yield for this procedure is approximately 91%. [6][7]6. Purification (Optional): For applications requiring high purity, the product can be distilled under reduced pressure to prevent decomposition. [1]
Utility in Drug Development and Chemical Synthesis
The primary utility of this compound is as a key intermediate for introducing the dimethylaminopropyl side chain, a pharmacologically significant moiety found in numerous active pharmaceutical ingredients (APIs). [1][4][6]
Role as a Pharmaceutical Building Block
This compound is a precursor in the synthesis of several important drugs across different therapeutic classes: [4][5][8]* Antipsychotics: Chlorpromazine
-
Antidepressants: Amitriptyline, Imipramine, Doxepin
-
Antihistamines: Promethazine
-
Selective Serotonin Reuptake Inhibitors (SSRIs): Dapoxetine [4] The synthetic strategy typically involves a nucleophilic substitution reaction where a deprotonated nitrogen or oxygen atom on the core drug scaffold attacks the primary carbon of the this compound, displacing the chloride leaving group. [4]
Caption: Figure 3. General Workflow in API Synthesis
Beyond pharmaceuticals, it serves as an intermediate for quaternary ammonium compounds, which are used as surfactants, biocides, and phase-transfer catalysts. [1]
Safety, Handling, and Storage
Due to its reactivity and toxicity, strict adherence to safety protocols is mandatory when handling this compound.
Hazard Identification
The compound is classified as toxic and corrosive. Key hazards include:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin. [1][2]* Corrosivity: Causes severe skin burns and eye damage. [2][9]* Irritation: Acts as a strong irritant to the skin, eyes, and respiratory tract. [1]Acute exposure can lead to coughing, shortness of breath, and dermatitis. [1]
Safe Handling and Personal Protective Equipment (PPE)
-
Ventilation: All handling must be performed in a well-ventilated area, preferably within a chemical fume hood. [1]* Personal Protective Equipment: Wear appropriate PPE at all times, including:
Storage and Stability
-
Conditions: Store in a cool, dry, well-ventilated area. [1]Long-term storage is recommended at temperatures below -15°C to maintain stability. [9]* Container: Keep the container tightly sealed to prevent moisture ingress and evaporation. [1][10]The compound is air-sensitive and should be stored under an inert atmosphere (e.g., Argon). [1]* Incompatibilities: Store away from strong oxidizing agents, acids, and moisture, as these can promote hazardous reactions or decomposition. [1]
Analytical Characterization
Quality control and characterization of this compound are essential to ensure its suitability for synthesis. Standard analytical techniques employed include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm identity, purity, and quantify any impurities. [2]* Infrared (IR) Spectroscopy: To verify the presence of key functional groups. [2]* Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.
References
- Exploring the Synthesis and Applications of this compound Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 3-Chloro-N,N-dimethyl-1-propanamine | C5H12ClN | CID 66960. PubChem. [Link]
- This compound hydrochloride Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]
- JSPM's Jayawantrao Sawant College of Pharmacy & Research. JSPM. [Link]
- CN1011308B - 2, the preparation method of 3-dichloro-N, N-dimethylpropylamine.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 3-Chloro-N,N-dimethyl-1-propanamine | C5H12ClN | CID 66960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 109-54-6: 3-chloropropyl(dimethyl)amine | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. 3-Chloro-1-(N,N-dimethyl)propylamine | 109-54-6 [chemicalbook.com]
- 7. 3-Chloro-1-(N,N-dimethyl)propylamine synthesis - chemicalbook [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. This compound | 109-54-6 | FC140337 [biosynth.com]
- 10. sds.edqm.eu [sds.edqm.eu]
A Technical Guide to the Synthesis of 3-Chloro-N,N-dimethylpropan-1-amine from 3-(Dimethylamino)-1-propanol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-chloro-N,N-dimethylpropan-1-amine and its hydrochloride salt from the precursor 3-(dimethylamino)-1-propanol. This conversion is a cornerstone reaction for the synthesis of numerous active pharmaceutical ingredients (APIs). We will explore the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and address critical safety and handling procedures. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries, offering in-depth insights into the theoretical and practical aspects of this important transformation.
Section 1: Introduction & Strategic Importance
This compound is a bifunctional chemical intermediate of significant value, featuring a reactive alkyl chloride and a tertiary amine.[1][2] This unique structure makes it an essential building block for introducing the dimethylaminopropyl moiety into larger molecules. This functional group is a common structural feature in a wide array of pharmaceuticals, including tricyclic antidepressants like Amitriptyline and Imipramine, muscle relaxants such as Cyclobenzaprine, and antipsychotics like Chlorpromazine.[1][3] The compound is typically handled and stored as its more stable hydrochloride salt, a white to off-white crystalline solid, which can be readily converted to the free amine, a colorless liquid, just before use.[1][3]
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the reactants and products is fundamental to a successful and safe synthesis.
| Property | 3-(Dimethylamino)-1-propanol (Starting Material)[4][5][6] | Thionyl Chloride (Reagent)[7][8] | This compound (Product - Free Amine)[1][9][10] | This compound HCl (Product - Salt)[3][11] |
| CAS Number | 3179-63-3 | 7719-09-7 | 109-54-6 | 5407-04-5 |
| Molecular Formula | C₅H₁₃NO | SOCl₂ | C₅H₁₂ClN | C₅H₁₃Cl₂N |
| Molecular Weight | 103.16 g/mol | 118.97 g/mol | 121.61 g/mol | 158.07 g/mol |
| Appearance | Colorless liquid | Colorless to yellow fuming liquid | Colorless liquid | White to yellowish crystalline powder |
| Boiling Point | 163-164 °C | 76 °C | ~140 °C | N/A |
| Melting Point | N/A | -104.5 °C | 168 °C | 187-190 °C |
| Density | 0.872 g/mL at 25 °C | 1.636 g/mL at 20 °C | ~0.929 g/cm³ | N/A |
| Key Sensitivities | Hygroscopic | Reacts violently with water | Air sensitive | Moisture sensitive |
Section 2: The Chlorination Reaction - A Mechanistic Deep Dive
The conversion of an alcohol to an alkyl halide is a fundamental transformation in organic synthesis. The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group because its conjugate acid, the hydroxide ion (HO⁻), is a strong base.[12] The core strategy of this synthesis is to convert the hydroxyl group into a superior leaving group, a task for which thionyl chloride (SOCl₂) is exceptionally well-suited.
The reaction proceeds via a nucleophilic substitution pathway. The alcohol oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This forms a key intermediate, a chlorosulfite ester.[1] This esterification dramatically alters the nature of the leaving group. The subsequent nucleophilic attack by a chloride ion (Cl⁻), generated in the first step, on the carbon atom bearing the chlorosulfite group proceeds via an Sₙ2 mechanism.[12][13] This concerted, single-step displacement results in an inversion of stereochemistry at the carbon center. While the starting material, 3-(dimethylamino)-1-propanol, is achiral, understanding this mechanistic detail is crucial when applying this reaction to chiral substrates. The chlorosulfite leaving group readily decomposes into the thermodynamically stable and gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl), which exit the reaction mixture, driving the equilibrium towards the product.[1]
Caption: Reaction mechanism for the chlorination of an alcohol with thionyl chloride.
Section 3: Process Parameters & Safety Imperatives
Reagent Handling & Stoichiometry
Thionyl chloride is highly reactive and moisture-sensitive. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and transferred using dry syringes or cannulas.[14] Using a slight excess of thionyl chloride (1.1 to 1.5 equivalents) is common to ensure complete conversion of the alcohol.
Solvent Selection
The reaction is best performed in an anhydrous, aprotic solvent that will not react with thionyl chloride. Dichloromethane (DCM) or chloroform are common choices as they are good solvents for the starting material and do not interfere with the reaction.[15]
Temperature Control
The initial addition of thionyl chloride to the alcohol solution is exothermic and should be performed at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize potential side reactions. After the addition is complete, the reaction is often allowed to warm to room temperature or gently heated to reflux to ensure it proceeds to completion.[16]
Critical Safety Protocols: Handling Thionyl Chloride
Thionyl chloride is corrosive, toxic, and reacts violently with water to release hazardous gases (SO₂ and HCl). [7][8][14][17] Adherence to strict safety protocols is non-negotiable.
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood with robust ventilation.[7][18] An emergency shower and eyewash station must be immediately accessible.[7]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton), and a flame-retardant lab coat.[14][17]
-
Quenching & Disposal: Unused thionyl chloride and reaction quenches must be handled with extreme care. Very slowly and cautiously add the thionyl chloride to a stirred, cold solution of sodium bicarbonate or calcium hydroxide to neutralize it. This is a highly exothermic process that releases gas and must be done in a fume hood. Dispose of as hazardous waste according to institutional guidelines.[14]
-
Spill & Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14][17] For inhalation, move to fresh air and seek medical help.[17]
Section 4: Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and checkpoints.
Caption: Overall experimental workflow from starting material to purified products.
Protocol 4.1: Synthesis of this compound Hydrochloride
-
Setup: Equip a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a condenser connected to a gas outlet bubbler (to scrub HCl and SO₂ gas with a basic solution).
-
Reagents: Charge the flask with 3-(dimethylamino)-1-propanol (10.32 g, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition: Add thionyl chloride (13.1 g, 8.7 mL, 110 mmol) dropwise to the solution via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride. This will yield a crude solid or viscous oil.
-
Isolation: Add diethyl ether (150 mL) to the crude residue and stir vigorously. The hydrochloride salt will precipitate.
-
Filtration: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield crude this compound hydrochloride.
Protocol 4.2: Purification by Recrystallization
-
Solvent Selection: A common solvent system for recrystallization is isopropanol/diethyl ether.
-
Procedure: Dissolve the crude hydrochloride salt in a minimum amount of hot isopropanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. If needed, slowly add diethyl ether to promote precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 4.3: Liberation of the Free Amine
This procedure is adapted from established methods.[9][19]
-
Dissolution: Dissolve the purified this compound hydrochloride (15.8 g, 100 mmol) in water (50 mL) in a separatory funnel.
-
Basification: Cool the solution in an ice bath and slowly add a 30% aqueous sodium hydroxide (NaOH) solution until the pH is >12.
-
Extraction: Extract the aqueous layer with DCM or diethyl ether (3 x 50 mL).
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield this compound as a liquid. Due to its air sensitivity, it should be used immediately or stored under an inert atmosphere.[9]
Section 5: Analytical Characterization & Quality Control
Confirming the identity and purity of the final product is a critical step. A combination of spectroscopic and chromatographic methods should be employed.
| Technique | This compound HCl (Expected Results) |
| ¹H NMR | Consistent with the structure.[11] A typical spectrum in D₂O would show: a triplet around 3.7 ppm (2H, -CH₂Cl), a singlet around 2.9 ppm (6H, -N(CH₃)₂), a triplet around 3.3 ppm (2H, -NCH₂-), and a multiplet around 2.3 ppm (2H, -CH₂CH₂CH₂-). The broad peak for the N-H proton may also be visible. |
| Purity | Purity should be assessed by ¹H NMR or a chromatographic method like HPLC. A purity of ≥97% is generally expected for high-quality material.[11] |
| FT-IR | Characteristic peaks for C-H stretching (aliphatic), C-N stretching, and a broad N-H stretch (from the ammonium salt). The C-Cl stretch will be visible in the fingerprint region (~650-750 cm⁻¹). |
| HPLC | A single major peak on a suitable column (e.g., C18) with an appropriate mobile phase (e.g., acetonitrile/water with buffer), indicating the absence of starting material and significant impurities. |
Section 6: Conclusion & Future Perspectives
The chlorination of 3-(dimethylamino)-1-propanol with thionyl chloride is a robust and reliable method for producing this compound, a vital pharmaceutical intermediate. The success of this synthesis hinges on a solid understanding of the reaction mechanism, careful control of reaction parameters, and an unwavering commitment to safety protocols, particularly when handling the hazardous thionyl chloride reagent. The detailed protocols provided herein serve as a validated foundation for laboratory-scale synthesis. For industrial applications, future efforts may focus on developing continuous flow processes to enhance safety and control, or exploring alternative, greener chlorinating agents to improve the environmental profile of the synthesis.
Section 7: References
-
Vertex AI Search. (n.d.). This compound Hydrochloride: A Comprehensive Overview. Retrieved January 7, 2026, from
-
New Jersey Department of Health. (n.d.). THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov. Retrieved January 7, 2026, from
-
Sigma-Aldrich. (n.d.). Thionyl chloride - Safety Data Sheet. Retrieved January 7, 2026, from
-
ECHEMI. (n.d.). Thionyl chloride SDS, 7719-09-7 Safety Data Sheets. Retrieved January 7, 2026, from
-
Benchchem. (n.d.). This compound | 109-54-6. Retrieved January 7, 2026, from
-
ChemicalBook. (n.d.). 3-Chloro-1-(N,N-dimethyl)propylamine | 109-54-6. Retrieved January 7, 2026, from
-
Fisher Scientific. (2024). SAFETY DATA SHEET - Thionyl chloride. Retrieved January 7, 2026, from
-
Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved January 7, 2026, from
-
ChemicalBook. (n.d.). 3-Chloro-1-(N,N-dimethyl)propylamine synthesis. Retrieved January 7, 2026, from
-
Guidechem. (n.d.). 3-Chloro-1-(N,N-dimethyl)propylamine 109-54-6 wiki. Retrieved January 7, 2026, from
-
CymitQuimica. (n.d.). CAS 109-54-6: 3-chloropropyl(dimethyl)amine. Retrieved January 7, 2026, from
-
Biosynth. (n.d.). This compound | 109-54-6. Retrieved January 7, 2026, from
-
MedChemExpress. (n.d.). This compound hydrochloride | Biochemical Reagent. Retrieved January 7, 2026, from
-
Organic Syntheses. (n.d.). Procedure. Retrieved January 7, 2026, from
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of this compound Hydrochloride. Retrieved January 7, 2026, from
-
Leonard, M. S. (2013, October 29). Reaction with Thionyl Chloride. YouTube. Retrieved January 7, 2026, from
-
LibreTexts Chemistry. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved January 7, 2026, from
-
NIST. (n.d.). 1-Propanol, 3-(dimethylamino)-. NIST Chemistry WebBook. Retrieved January 7, 2026, from
-
MedChemExpress. (n.d.). This compound hydrochloride-COA-48844. Retrieved January 7, 2026, from
-
Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions. Retrieved January 7, 2026, from
-
Sigma-Aldrich. (n.d.). 3-Dimethylamino-1-propanol 99%. Retrieved January 7, 2026, from
-
ChemBK. (2024). 3-Dimethylamino-1-propanol. Retrieved January 7, 2026, from
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 109-54-6: 3-chloropropyl(dimethyl)amine | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. 1-Propanol, 3-(dimethylamino)- [webbook.nist.gov]
- 5. 3-二甲氨基-1-丙醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.be [fishersci.be]
- 9. 3-Chloro-1-(N,N-dimethyl)propylamine | 109-54-6 [chemicalbook.com]
- 10. This compound | 109-54-6 | FC140337 [biosynth.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. westliberty.edu [westliberty.edu]
- 15. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. bionium.miami.edu [bionium.miami.edu]
- 18. echemi.com [echemi.com]
- 19. 3-Chloro-1-(N,N-dimethyl)propylamine synthesis - chemicalbook [chemicalbook.com]
3-chloro-N,N-dimethylpropan-1-amine hydrochloride salt properties
An In-Depth Technical Guide to 3-chloro-N,N-dimethylpropan-1-amine Hydrochloride
Introduction: A Cornerstone Intermediate in Modern Synthesis
This compound hydrochloride, also known by synonyms such as 3-Dimethylaminopropyl chloride hydrochloride (DMPC), is a versatile and critical chemical intermediate.[1] With the CAS Number 5407-04-5, this compound serves as an indispensable building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and other fine chemicals.[2] Its bifunctional nature, possessing both a reactive alkyl chloride and a tertiary amine, allows for its strategic incorporation into complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, applications, and handling protocols, tailored for professionals in research and drug development. The precision required in its synthesis and the consistent quality of the intermediate are paramount for ensuring the efficacy and safety of the final drug products.[2]
Physicochemical and Structural Properties
This compound hydrochloride is typically a white to yellowish crystalline powder.[1][2][3] Its high water solubility and hygroscopic nature are critical considerations for storage and handling, necessitating a cool, dry, and dark environment to maintain its stability.[1][4][5]
Chemical Structure
The molecule's utility stems from its structure: a three-carbon chain substituted with a terminal chlorine atom and a dimethylamino group, which is protonated to form the hydrochloride salt.
Caption: Chemical structure of this compound hydrochloride.
Key Physicochemical Data
The following table summarizes the essential physical and chemical properties of the compound, compiled from various authoritative sources.
| Property | Value | Source(s) |
| CAS Number | 5407-04-5 | [1][3][6] |
| Molecular Formula | C₅H₁₃Cl₂N | [1][4][6] |
| Molecular Weight | 158.07 g/mol | [1][3][4] |
| Appearance | White to off-white or yellowish crystalline powder | [1][3][4] |
| Melting Point | 187-190 °C (lit.) | [1][3][7] |
| Boiling Point | 130.7 °C at 760 mmHg (for free base) | [3] |
| Solubility | Highly soluble in water (2000 g/L) | [1][3] |
| Sensitivity | Hygroscopic | [3][5] |
| Storage Temperature | Room temperature or refrigerator, keep dry and cool | [3][4][6] |
| Topological Polar Surface Area (TPSA) | 3.24 Ų | [6] |
Synthesis and Reactivity
Industrial Synthesis Overview
The industrial synthesis of this compound hydrochloride is a well-established process. A common route involves the reaction of 3-dimethylamino-1-propanol with a chlorinating agent, such as thionyl chloride (SOCl₂), to convert the hydroxyl group into a chlorine atom.[1][8] The resulting amine is then treated with hydrochloric acid to precipitate the stable hydrochloride salt. Careful control of reaction conditions is crucial to ensure high purity and yield, which is vital for its use in pharmaceutical manufacturing.[1][2]
Key Reactivity: Nucleophilic Substitution
The primary utility of this compound in drug synthesis lies in the reactivity of its alkyl chloride moiety. The chlorine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic substitution. This allows for the covalent attachment of the dimethylaminopropyl group to various molecular scaffolds, a common structural motif in many biologically active compounds.[8]
Experimental Protocol: Liberation of the Free Amine
In many synthetic applications, the free amine form, this compound (CAS 109-54-6), is required.[8] The hydrochloride salt is readily converted to the free amine by deprotonation with a suitable base.
Objective: To prepare the free base of this compound from its hydrochloride salt for use in a subsequent nucleophilic substitution reaction.
Methodology:
-
Dissolution: Dissolve this compound hydrochloride (1.0 eq.) in water.
-
Basification: Cool the solution in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) (≥1.0 eq.), while monitoring the pH to ensure it becomes alkaline.[8][9] A specific protocol describes dissolving NaOH in water, cooling the solution to 30°C, adding it to the hydrochloride salt, and then raising the temperature to 45°C.[9]
-
Reaction: Stir the reaction mixture for a set period (e.g., 2 hours) to ensure complete deprotonation.[8][9]
-
Extraction: The resulting free amine is less soluble in the aqueous basic solution and can be separated.[8] Extract the aqueous layer with a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the free amine, typically as a colorless liquid.[10]
Caption: Workflow for the preparation of free this compound.
Applications in Drug Development
This intermediate is a cornerstone in the pharmaceutical industry, forming the side chain of numerous well-known drugs across different therapeutic classes.[2][3][5]
Synthesis of Tricyclic Antidepressants
A prominent application is in the synthesis of tricyclic antidepressants like Amitriptyline and Imipramine.[1][3][7] In these syntheses, the nucleophilic carbon backbone of the tricyclic core attacks the terminal carbon of this compound, displacing the chloride and forming the final API.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. lookchem.com [lookchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE | 5407-04-5 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. alfa-industry.com [alfa-industry.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-Chloro-1-(N,N-dimethyl)propylamine synthesis - chemicalbook [chemicalbook.com]
- 10. echemi.com [echemi.com]
The Dichotomous Reactivity of 3-Chloro-N,N-dimethylpropan-1-amine: A Technical Guide for Synthetic Strategy
Abstract
3-Chloro-N,N-dimethylpropan-1-amine is a bifunctional reagent of significant interest in pharmaceutical and chemical synthesis, primarily owing to the nuanced reactivity of its terminal chlorine atom. This guide provides an in-depth analysis of the chemical behavior of this versatile building block, focusing on the critical dichotomy between intermolecular nucleophilic substitution and intramolecular cyclization. We will explore the underlying mechanistic principles, the factors governing the reaction pathways, and provide field-proven insights to enable researchers, scientists, and drug development professionals to strategically harness its synthetic potential.
Introduction: A Molecule with a Dual Personality
This compound possesses a unique molecular architecture, incorporating both a nucleophilic tertiary amine and an electrophilic primary alkyl chloride. This duality is the cornerstone of its chemical reactivity, allowing it to act as a precursor for the introduction of the N,N-dimethylaminopropyl moiety, a common pharmacophore in numerous biologically active compounds. Its application in the synthesis of blockbuster drugs such as the antipsychotic Chlorpromazine and the antidepressant Amitriptyline underscores its importance in medicinal chemistry.
The central challenge and, indeed, the synthetic opportunity in utilizing this reagent lies in controlling the fate of the C-Cl bond. The reactivity of the chlorine atom is profoundly influenced by the presence of the dimethylamino group, which can act as an internal nucleophile, leading to a complex interplay of competing reaction pathways.
The Core Dichotomy: Intermolecular Substitution vs. Intramolecular Cyclization
The chlorine atom in this compound is susceptible to displacement by a variety of nucleophiles. However, the reaction landscape is dominated by a competition between two primary pathways:
-
Intermolecular Nucleophilic Substitution (SN2): An external nucleophile directly attacks the carbon atom bearing the chlorine, leading to the formation of a new carbon-nucleophile bond and the displacement of the chloride ion. This is the desired pathway for incorporating the dimethylaminopropyl group onto a target molecule.
-
Intramolecular Cyclization (Neighboring Group Participation): The lone pair of electrons on the nitrogen atom of the dimethylamino group acts as an internal nucleophile, attacking the electrophilic carbon and displacing the chloride ion. This results in the formation of a cyclic, four-membered azetidinium salt.
This intramolecular pathway is a classic example of Neighboring Group Participation (NGP) , also known as anchimeric assistance. The participation of the neighboring amino group significantly accelerates the rate of chloride displacement compared to a simple primary alkyl chloride like 1-chloropropane.
Diagram: Competing Reaction Pathways
Caption: Competing reaction pathways for this compound.
Factors Governing Reactivity and Selectivity
The choice between the intermolecular and intramolecular pathways is not arbitrary; it is dictated by a set of predictable factors. A thorough understanding of these allows for the rational design of reaction conditions to favor the desired outcome.
The Nature of the Nucleophile
The strength and concentration of the external nucleophile are paramount.
-
Strong, "Soft" Nucleophiles: Nucleophiles with high polarizability and a less localized charge, such as thiolates (RS⁻) and iodide (I⁻), are highly effective at promoting the intermolecular SN2 reaction. Their inherent reactivity allows them to compete effectively with the internal amino group.
-
Weak, "Hard" Nucleophiles: Nucleophiles such as water, alcohols, and carboxylates are generally less effective in the direct SN2 displacement. In these cases, the intramolecular cyclization pathway often predominates, especially in dilute solutions where the probability of an intermolecular encounter is reduced.
Solvent Effects
The choice of solvent plays a crucial role in modulating the reactivity of both the nucleophile and the substrate.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for SN2 reactions. They effectively solvate the cation of the nucleophilic salt while leaving the anion relatively "bare" and highly nucleophilic. For the intramolecular cyclization, polar aprotic solvents can also stabilize the forming azetidinium cation, thus accelerating this pathway as well. The outcome in these solvents is therefore highly dependent on the nucleophile's intrinsic reactivity.
-
Polar Protic Solvents (e.g., Water, Ethanol): These solvents can solvate both the cation and the anion of the nucleophile through hydrogen bonding, which can reduce the nucleophilicity of the external nucleophile. This can tip the balance in favor of the intramolecular cyclization. However, for solvolysis reactions where the solvent itself is the nucleophile, the high concentration of the solvent can favor the intermolecular pathway.
Temperature
Increasing the reaction temperature generally increases the rate of both the intermolecular and intramolecular reactions. However, the effect may not be uniform. The activation energy for each pathway can differ, and in some cases, higher temperatures may favor the intermolecular substitution, particularly if the cyclization is reversible.
Concentration
The relative rates of the bimolecular (intermolecular) and unimolecular (intramolecular) reactions are dependent on the concentration of the external nucleophile.
-
High Concentration of Nucleophile: Favors the intermolecular SN2 pathway, as the probability of a collision between the substrate and the external nucleophile is increased.
-
Low Concentration of Nucleophile (or absence thereof): Favors the intramolecular cyclization, as the internal nucleophile is always in close proximity to the electrophilic center.
Quantitative Insights into Reactivity
While extensive kinetic data for this compound is not widely published, the principles of neighboring group participation provide a qualitative and semi-quantitative framework for understanding its reactivity. The rate enhancement due to NGP is significant. For instance, the cyclization of 4-chlorobutylamine is thousands of times faster than the hydrolysis of butyl chloride. A similar rate enhancement is expected for this compound.
| Factor | Effect on Intermolecular SN2 | Effect on Intramolecular Cyclization | Rationale |
| Nucleophile | Increases with nucleophile strength and concentration. | Largely independent of external nucleophile. | Bimolecular vs. Unimolecular process. |
| Solvent | Favored by polar aprotic solvents. | Can be favored by both polar aprotic and protic solvents. | Stabilization of transition states and reactants. |
| Temperature | Rate increases. | Rate increases. | Provides energy to overcome activation barriers. |
| Concentration | Favored at high nucleophile concentrations. | Favored at low nucleophile concentrations. | Collision frequency. |
Experimental Protocols: Harnessing the Reactivity in Practice
The following protocols are representative examples of how to control the reactivity of this compound.
Protocol 1: Intermolecular Substitution with a Strong Nucleophile - Synthesis of an Aryl Ether
This protocol is adapted from the synthesis of precursors to pharmacologically active molecules.
Reaction: this compound + o-cresol → N,N-dimethyl-3-(o-tolyloxy)propan-1-amine
Materials:
-
This compound hydrochloride
-
o-cresol
-
Sodium hydroxide
-
Toluene
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydroxide (1.5 equivalents) in toluene and a small amount of DMSO, add o-cresol (1.1 equivalents).
-
Add this compound hydrochloride (1.0 equivalent).
-
Heat the reaction mixture to 85-90 °C for 7 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and add water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic extracts, wash with 10% aqueous sodium hydroxide, brine, and then water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by distillation or chromatography as required.
Causality of Experimental Choices:
-
Sodium Hydroxide: Deprotonates the phenolic hydroxyl group of o-cresol to generate the more nucleophilic phenoxide.
-
Toluene and DMSO: Toluene serves as the primary solvent, while the addition of a polar aprotic co-solvent like DMSO can help to increase the solubility of the sodium phenoxide and accelerate the SN2 reaction.
-
Elevated Temperature: Provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate.
Protocol 2: Synthesis of Chlorpromazine - An Industrial Application
This protocol is a generalized procedure based on established industrial syntheses.
Reaction: 2-chlorophenothiazine + this compound → Chlorpromazine
Materials:
-
2-chlorophenothiazine
-
This compound
-
Sodium hydroxide or Potassium hydroxide
-
Toluene
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide) - optional but recommended
Procedure:
-
To a mixture of 2-chlorophenothiazine and toluene, add a concentrated aqueous solution of sodium or potassium hydroxide.
-
Optionally, add a catalytic amount of a phase-transfer catalyst.
-
Heat the biphasic mixture to reflux (approximately 95-100 °C).
-
Slowly add a solution of this compound in toluene to the refluxing mixture over a period of time.
-
Maintain the reaction at reflux for several hours, monitoring for the consumption of the starting materials.
-
Upon completion, cool the reaction mixture and add water to dissolve the inorganic salts.
-
Separate the organic layer, wash with water, and then extract the product into an acidic aqueous solution (e.g., dilute HCl) to separate it from unreacted 2-chlorophenothiazine.
-
Basify the aqueous layer with a strong base (e.g., NaOH) and extract the chlorpromazine free base with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Wash, dry, and concentrate the organic extract to obtain crude chlorpromazine, which can be further purified by crystallization of its hydrochloride salt.
Causality of Experimental Choices:
-
Strong Base (NaOH/KOH): Deprotonates the nitrogen of the phenothiazine ring, generating a potent nucleophile.
-
Biphasic System with Phase-Transfer Catalyst: This setup allows for the use of an inexpensive inorganic base while facilitating the transfer of the deprotonated phenothiazine into the organic phase where the reaction with the alkyl chloride occurs.
-
Slow Addition of the Alkylating Agent: Helps to control the exothermicity of the reaction and can minimize potential side reactions.
Diagram: Experimental Workflow for Chlorpromazine Synthesis
An In-depth Technical Guide to the Spectroscopic Characterization of 3-chloro-N,N-dimethylpropan-1-amine
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-chloro-N,N-dimethylpropan-1-amine (CAS No. 109-54-6), a crucial intermediate in pharmaceutical synthesis.[1][2] Designed for researchers, scientists, and drug development professionals, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to the structural elucidation and quality control of this bifunctional molecule. We will explore not only the interpretation of spectral data but also the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.
Introduction: The Significance of a Versatile Building Block
This compound is a bifunctional organic compound featuring a reactive primary alkyl chloride and a tertiary amine.[1] This unique structure makes it a highly versatile building block for introducing the dimethylaminopropyl moiety into target molecules.[1] Its significance is underscored by its role as a key intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting the central nervous system, such as antidepressants and antipsychotics.[1][2] Given its importance and potential to be a genotoxic impurity in certain drug substances, rigorous and unambiguous characterization is paramount.[1][2] This guide establishes a framework for achieving this through a multi-technique spectroscopic approach.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClN | [2][3][4] |
| Molecular Weight | 121.61 g/mol | [1][2][3] |
| CAS Number | 109-54-6 | [1][2][5] |
| Appearance | Colorless Liquid | [1][6] |
| Boiling Point | 140 °C | [1][2] |
| Density | 0.929 g/cm³ | [1][5] |
| SMILES | CN(C)CCCCl | [1][3][4] |
| InChIKey | NYYRRBOMNHUCLB-UHFFFAOYSA-N | [1][2][3] |
Integrated Spectroscopic Workflow
The complete structural confirmation of this compound relies on the synergistic use of NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle. NMR elucidates the carbon-hydrogen framework, IR identifies the functional groups present (and absent), and MS confirms the molecular weight and provides structural information through fragmentation analysis.
Caption: Integrated workflow for the spectroscopic analysis of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful technique for the non-destructive elucidation of the carbon-hydrogen framework of an organic molecule.[1] For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation, a fact often noted in Certificates of Analysis where the spectrum is expected to be "consistent with structure".[1][7]
Expertise in Practice: ¹H NMR Protocol & Rationale
Objective: To obtain a high-resolution ¹H NMR spectrum to confirm proton environments, multiplicities, and integrations.
Methodology:
-
Sample Preparation: Prepare a solution of ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a standard solvent that dissolves the analyte well and provides a residual solvent peak (δ ≈ 7.26 ppm) for reference. Its deuterium lock signal is essential for the spectrometer to maintain field stability.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. Rationale: TMS provides a sharp singlet at 0.00 ppm, serving as the universal reference point for the chemical shift scale.
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time (AQ): ~3-4 seconds. Rationale: Allows for sharp, well-resolved peaks.
-
Relaxation Delay (D1): 2-5 seconds. Rationale: Ensures full relaxation of protons between scans, leading to accurate integration.
-
Number of Scans (NS): 8-16. Rationale: Sufficient to achieve a good signal-to-noise ratio for a concentrated sample.
-
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.
Data Interpretation: ¹H NMR Spectrum
The structure (CH₃)₂N-CH₂-CH₂-CH₂-Cl has four distinct proton environments.
-
Structure-Spectrum Correlation Diagram
Caption: Predicted ¹H NMR signal assignments for the molecule.
-
Signal (d) - Methylene adjacent to Chlorine (-CH₂-Cl): Expected around δ 3.5-3.6 ppm . The highly electronegative chlorine atom strongly deshields these protons, shifting them furthest downfield. It will appear as a triplet due to coupling with the two adjacent protons of signal (c).
-
Signal (b) - Methylene adjacent to Nitrogen (-N-CH₂-): Expected around δ 2.3-2.5 ppm . The nitrogen atom also has a deshielding effect, though less pronounced than chlorine. This signal will be a triplet, coupled to the protons of signal (c).
-
Signal (a) - N,N-dimethyl group ((CH₃)₂N-): Expected around δ 2.2-2.3 ppm . These six protons are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet with a high integration value (6H).
-
Signal (c) - Central Methylene (-CH₂-): Expected around δ 1.9-2.1 ppm . This signal is coupled to the two protons at (b) and the two protons at (d). According to the n+1 rule, it should be a quintet (or multiplet).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments.
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |
| -CH₂-Cl | ~43-45 | Directly attached to electronegative Cl; significantly downfield. |
| -N-CH₂- | ~55-57 | Attached to N; downfield shift. |
| -CH₂- (Central) | ~25-28 | Alkyl carbon, least deshielded of the chain. |
| (CH₃)₂N- | ~45-47 | Attached to N; typical range for N-methyl groups. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and reliable method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation.[1] For this compound, it is particularly useful for confirming the presence of alkyl, amine, and alkyl halide functionalities and, crucially, the absence of N-H bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Objective: To obtain an IR spectrum of the neat liquid sample to identify key functional group vibrations.
Methodology:
-
Background Scan: With the ATR crystal clean, perform a background scan. Rationale: This captures the IR spectrum of the ambient environment (e.g., CO₂, water vapor) and the crystal itself, allowing it to be subtracted from the sample spectrum.
-
Sample Application: Place a single drop of this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft laboratory wipe.
Data Interpretation: Expected IR Absorptions
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Appearance & Rationale |
| C-H (Alkyl) Stretch | 2850-3000 | Strong, sharp peaks. Characteristic of the sp³ C-H bonds in the propyl chain and methyl groups.[1] |
| N-H Stretch | 3300-3500 | Absent . The absence of any broad or sharp bands in this region is critical evidence that the molecule is a tertiary amine.[8][9] |
| C-N (Tertiary Amine) Stretch | 1000-1250 | Medium intensity peak. Confirms the presence of the tertiary amine functionality.[1][8] |
| C-Cl Stretch | 600-800 | Medium to strong peak in the fingerprint region. The position is sensitive to the molecular structure but confirms the presence of the alkyl chloride.[1][10] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is an essential analytical technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.[1] For this molecule, GC-MS is the method of choice, coupling the separation power of Gas Chromatography with the detection capabilities of MS. Data for this compound is available in the NIST Mass Spectrometry Data Center.[1][3]
Expertise in Practice: GC-MS Protocol & Rationale
Objective: To confirm the molecular weight and analyze the fragmentation pattern of the analyte.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the analyte in a volatile solvent like dichloromethane or methanol.
-
GC Parameters:
-
Column: A mid-polarity column (e.g., DB-5ms or equivalent) is suitable.
-
Injection: 1 µL split injection. Rationale: A split injection prevents column overloading and ensures sharp chromatographic peaks.
-
Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~250 °C. Rationale: This program ensures good separation from any impurities and efficient elution of the analyte.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. Rationale: Standard EI energy produces reproducible fragmentation patterns that are comparable to library spectra (e.g., NIST).
-
Mass Range: Scan from m/z 35 to 200. Rationale: This range covers the expected fragments and the molecular ion.
-
Data Interpretation: Expected Mass Spectrum
The molecular formula C₅H₁₂ClN contains one nitrogen atom, so the "Nitrogen Rule" predicts an odd nominal molecular weight , which is 121 amu.
-
Molecular Ion (M⁺): A peak should be observed at m/z 121 . Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), an M+2 peak will be present at m/z 123 with an intensity of approximately one-third that of the m/z 121 peak. This isotopic pattern is a definitive indicator of a chlorine-containing compound.
-
Key Fragmentation Pathway - Alpha Cleavage: The most characteristic fragmentation for aliphatic amines is cleavage of the C-C bond alpha to the nitrogen atom.[11][12] This is driven by the formation of a stable, resonance-stabilized iminium cation.
[(CH₃)₂N-CH₂-|-CH₂CH₂Cl]⁺˙ → [(CH₃)₂N=CH₂]⁺ + •CH₂CH₂Cl
This fragmentation results in the base peak (the most abundant ion) at m/z 58 . The observation of m/z 58 as the base peak is strong evidence for the N,N-dimethylpropyl structure.
-
Mass Spectrometry Fragmentation Diagram
Caption: Dominant alpha-cleavage fragmentation pathway in EI-MS.
Conclusion
The spectroscopic characterization of this compound is a clear-cut process when approached with a multi-technique strategy. ¹H and ¹³C NMR provide an unambiguous map of the molecular skeleton. FTIR spectroscopy confirms the presence of the key functional groups and the tertiary nature of the amine. Finally, GC-MS validates the molecular weight through the molecular ion and its characteristic chlorine isotopic pattern, while the fragmentation pattern, dominated by the m/z 58 iminium ion, confirms the overall structure. Together, these methods provide a self-validating system for the comprehensive analysis of this vital chemical intermediate, ensuring its identity, purity, and suitability for downstream applications in research and pharmaceutical development.
References
- PubChem. (n.d.). 3-Chloro-N,N-dimethyl-1-propanamine. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-chloro-N-methylpropan-1-amine. National Center for Biotechnology Information.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of N,N-dimethylmethanamine (trimethylamine).
- Doc Brown's Chemistry. (n.d.). Mass spectrum of dimethylamine.
- NIST. (n.d.). 1-Propanamine, 3-chloro-N,N-diethyl-. NIST Chemistry WebBook.
- Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- PubChem. (n.d.). 3-Chloro-N,N-dimethyl-1-propanamine - Safety and Hazards. National Center for Biotechnology Information.
- PubChem. (n.d.). CID 161075817. National Center for Biotechnology Information.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
- Crompton, T. R. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
- ACS Publications. (2025). Copper(II) Complexes Derived from Halogen-Substituted Schiff Base Ligands.
- Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation.
- Spectroscopy Online. (2023). Halogenated Organic Compounds.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- EDQM. (2023). This compound hydrochloride Safety Data Sheet.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-Chloro-1-(N,N-dimethyl)propylamine | 109-54-6 [chemicalbook.com]
- 3. 3-Chloro-N,N-dimethyl-1-propanamine | C5H12ClN | CID 66960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 109-54-6 | FC140337 [biosynth.com]
- 6. 3-Chloro-1-(N,N-dimethyl)propylamine | 109-54-6 [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. rockymountainlabs.com [rockymountainlabs.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to Assessing the Genotoxic Potential of 3-Chloro-N,N-dimethylpropan-1-amine and Related Impurities
Executive Summary
The control of potentially genotoxic impurities (GTIs) is a critical aspect of pharmaceutical development and manufacturing, mandated by global regulatory bodies to ensure patient safety. 3-chloro-N,N-dimethylpropan-1-amine (CDPA) is a reactive intermediate used in the synthesis of several active pharmaceutical ingredients (APIs) and represents a class of impurities—alkyl halides—that carry a structural alert for genotoxicity.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to assess and control the genotoxic risk associated with CDPA. It moves beyond procedural checklists to explain the scientific rationale behind each step, from initial in silico assessment to definitive experimental testing and final control strategies, all within the context of the ICH M7 guideline.[3][4][5]
The Regulatory Imperative: The ICH M7 Guideline
The International Council for Harmonisation (ICH) M7 guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk," provides a risk-based framework for managing genotoxic impurities.[3][6] It departs from a one-size-fits-all approach, instead advocating for a scientific evaluation of risk that integrates chemistry, toxicology, and manufacturing process understanding.
The core principle is to control impurities at a level that poses a negligible carcinogenic risk to patients. For most genotoxic impurities, this is defined by the Threshold of Toxicological Concern (TTC) , a concept that establishes an acceptable daily intake of 1.5 µ g/day for lifetime exposure, corresponding to a theoretical excess cancer risk of less than 1 in 100,000.[7][8]
The guideline outlines a logical decision-making process for classifying and controlling impurities. This process is foundational to designing a scientifically sound and compliant assessment strategy for a substance like CDPA.
Caption: Electrophilic attack on DNA by CDPA.
The Experimental Testing Cascade: A Self-Validating System
While SAR analysis provides a strong hypothesis, experimental data is required for definitive classification. The standard genotoxicity testing battery is designed to detect different types of genetic damage.
Pillar 1: The Bacterial Reverse Mutation (Ames) Test
Scientific Rationale: The Ames test is the universally accepted first-line screen for mutagenic potential. [9]Its purpose is to detect a compound's ability to cause gene mutations (specifically, point mutations). The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). A positive result occurs when the test chemical causes a reverse mutation, allowing the bacteria to grow in an amino-acid-deficient medium. Its high sensitivity and extensive validation make it the cornerstone of genotoxicity assessment. [10] Experimental Protocol: Ames Test (OECD 471 Compliant)
-
Strain Selection: Utilize a standard set of tester strains, such as S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101), to detect various types of point mutations. [11]2. Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor-induced rat liver S9 fraction). This is critical because some chemicals only become mutagenic after being metabolized.
-
Assay Procedure (Pre-incubation Method):
-
Prepare a dilution series of the test article (CDPA) in a suitable, non-reactive solvent.
-
In a test tube, combine the test article dilution, the bacterial culture, and either S9 mix or a buffer.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 30 minutes) to allow for interaction and metabolic conversion. [10][11] * Add molten top agar to the tube, vortex gently, and pour the contents onto minimal glucose agar plates.
-
-
Incubation & Scoring: Incubate the plates at 37°C for 48-72 hours. Count the number of revertant colonies on each plate.
-
Validation Criteria: A positive result is typically defined as a concentration-dependent increase in revertant colonies that is at least double the concurrent solvent control count. The system is validated using known positive and negative controls.
Pillar 2: The In Vitro Mammalian Cell Micronucleus (MNvit) Assay
Scientific Rationale: A negative Ames test is not always sufficient to rule out genotoxicity. Some agents do not cause point mutations but can induce larger-scale chromosomal damage. The in vitro micronucleus assay is employed to detect such effects in mammalian cells. [12]It identifies both clastogenicity (chromosome breakage) and aneugenicity (loss of whole chromosomes). [13]Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that are formed from chromosome fragments or whole chromosomes left behind during cell division.
Experimental Protocol: Cytokinesis-Block Micronucleus Assay (OECD 487 Compliant)
-
Cell Line Selection: Use a well-characterized mammalian cell line, such as Chinese Hamster Ovary (CHO), V79, or human peripheral blood lymphocytes.
-
Dose Selection: Treat cells with a range of concentrations of the test article. The highest concentration should induce significant cytotoxicity (e.g., 55±5% reduction in cell growth) or be limited by solubility. [12]3. Treatment and Exposure:
-
Culture the cells to an appropriate confluency.
-
Expose the cells to the test article for a short duration (e.g., 3-6 hours) with and without S9 metabolic activation, followed by a recovery period. A longer exposure without S9 is also performed.
-
Add Cytochalasin B, an agent that blocks cytokinesis (the final step of cell division), allowing cells that have completed mitosis to be identified as binucleated. [13][14]This ensures that only cells that have divided once post-treatment are scored.
-
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., Acridine Orange or DAPI).
-
Scoring and Analysis: Using fluorescence microscopy, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a significant, concentration-dependent increase in the frequency of micronucleated cells compared to the solvent control. [14]
Caption: Decision workflow for experimental genotoxicity testing.
Risk Characterization and Control Strategies
If CDPA is confirmed as a mutagen (e.g., positive in the Ames test), a control strategy is mandatory. The goal is to limit patient exposure to a level deemed safe.
Defining Acceptable Intake
The TTC is the default limit for controlling GTIs. However, the acceptable intake can be adjusted based on the duration of clinical use, as short-term exposure carries a lower lifetime cancer risk. [15]
| Duration of Treatment | Acceptable Daily Intake (µ g/day ) |
|---|---|
| < 1 month | 120 |
| 1 - 12 months | 20 |
| 1 - 10 years | 10 |
| > 10 years to lifetime | 1.5 |
Table based on ICH M7 principles.[15]
Analytical Control and Process Understanding
Controlling an impurity at such low levels (often in the low ppm range relative to the API) requires highly sensitive and specific analytical methods. [9]
-
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for detecting and quantifying volatile impurities like CDPA. A headspace GC-MS method can provide excellent sensitivity while preventing contamination of the system by the non-volatile API. [16]
-
Process Control & Purge Factors: Rather than relying solely on testing the final API, ICH M7 allows for control based on process understanding (Option 4). [17]This involves demonstrating that the manufacturing process effectively removes or "purges" the impurity. A purge factor is calculated for each relevant process step (e.g., recrystallization, chromatography), representing the ratio of the impurity level before and after the step. By demonstrating a sufficiently high cumulative purge factor, a manufacturer can justify that the impurity will consistently be below the acceptable limit in the final drug substance, potentially reducing the need for routine final product testing. [17]
Conclusion
Assessing the genotoxic potential of an impurity like this compound is a multi-faceted process grounded in regulatory guidelines and rigorous scientific inquiry. The strategy is not merely a sequence of tests but an integrated approach that begins with understanding the molecule's inherent reactivity (SAR), proceeds through a logical cascade of definitive experimental tests (Ames, Micronucleus), and culminates in a robust control strategy based on quantitative risk assessment (TTC) and a deep understanding of the manufacturing process. By following this framework, drug developers can effectively manage the risks associated with such impurities, ensuring the safety and quality of their pharmaceutical products.
References
- ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA). [Link]
- Navigating ICH M7: Assessing Genotoxic Impurities in Drug Products.
- Final ICH M7 Guideline on Genotoxic Impurities published. ECA Academy. [Link]
- Guideline on the limits of genotoxic impurities. European Medicines Agency (EMA). [Link]
- Regulatory Aspects of Genotoxic Impurities in Pharmaceuticals. PharmaFocus Asia. [Link]
- Role of ICH M7 in Impurities Assessment. Freyr Solutions. [Link]
- Genotoxic impurities in pharmaceutical products. European Pharmaceutical Review. [Link]
- The new ICH M7 Guideline on the assessment and control of mutagenic impurities in pharmaceuticals: Implications on its practical use - Part 1.
- Genotoxicity profiles of common alkyl halides and esters with alkyl
- In vitro micronucleus screening of pharmaceutical candidates by flow cytometry in Chinese hamster V79 cells. PubMed. [Link]
- Genotoxicity profiles of common alkyl halides and esters with alkylating activity.
- Mechanisms of Carcinogenicity of Methyl Halides. Taylor & Francis Online. [Link]
- Genotoxicity profiles of common alkyl halides and esters with alkyl
- On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems.
- ICH S2A Specific Aspects of Regulatory Genotoxicity Tests for Pharmaceuticals. FDA. [Link]
- Structure-activity relationship in halogen and alkyl substituted allyl and allylic compounds: correlation of alkylating and mutagenic properties. PubMed. [Link]
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC. [Link]
- In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. [Link]
- In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B.
- Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. National Institutes of Health (NIH). [Link]
- Structure Activity Relationships.
- The practice of structure activity relationships (SAR) in toxicology. PubMed. [Link]
- Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. SpringerLink. [Link]
- Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. European Medicines Agency (EMA). [Link]
- Use of Structure Activity Relationship (SAR) Evaluation as a Critical Tool in the Evaluation of the Genotoxic Potential of Impurities.
- Structure-activity rel
- This compound hydrochloride. European Directorate for the Quality of Medicines & HealthCare. [Link]
Sources
- 1. 3-Chloro-1-(N,N-dimethyl)propylamine | 109-54-6 [chemicalbook.com]
- 2. Structure-activity relationship in halogen and alkyl substituted allyl and allylic compounds: correlation of alkylating and mutagenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Navigating ICH M7: Assessing Genotoxic Impurities in Drug Products – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 5. Role of ICH M7 in Impurities Assessment | Freyr [freyrsolutions.com]
- 6. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pharmafocusasia.com [pharmafocusasia.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. hesiglobal.org [hesiglobal.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. tapi.com [tapi.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. benchchem.com [benchchem.com]
The Cornerstone of a Pharmaceutical Revolution: Early Synthetic Applications of 3-Chloro-N,N-dimethylpropan-1-amine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block Emerges
In the landscape of mid-20th century medicinal chemistry, the advent of new synthetic reagents often heralded the dawn of novel therapeutic classes. Among these, 3-chloro-N,N-dimethylpropan-1-amine, and its more commonly used hydrochloride salt, emerged as a pivotal building block. Its significance lies not in its own biological activity, but in its utility as a precursor for introducing the dimethylaminopropyl group into a wide array of molecules.[1][2] This seemingly simple trifunctional molecule, possessing a reactive alkyl chloride and a tertiary amine, unlocked synthetic pathways to some of the most transformative drugs of the era, particularly in the realms of psychiatry and allergy treatment.[3][4][5][6][7][8][9]
This guide delves into the early applications of this versatile intermediate, exploring the causality behind its widespread adoption and providing detailed insights into the seminal syntheses that shaped modern pharmacology. We will examine its role in the creation of blockbuster drugs, detailing the reaction mechanisms and experimental protocols that underscore its historical importance.
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C5H12ClN |
| Molecular Weight | 121.61 g/mol |
| CAS Number | 109-54-6 |
| Boiling Point | 140 °C |
| Density | 0.929 g/cm³ |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Slightly soluble in water; miscible with common organic solvents |
Data sourced from multiple chemical databases.[1][2]
The Dawn of Psychopharmacology: Synthesis of Phenothiazine Antipsychotics
Perhaps the most profound impact of this compound was in the synthesis of the first-generation antipsychotics, most notably chlorpromazine. The introduction of the dimethylaminopropyl side chain onto the phenothiazine nucleus was a critical step in imbuing the molecule with its potent dopamine antagonist activity.[10]
The Synthesis of Chlorpromazine: A Landmark Alkylation
The synthesis of chlorpromazine from 2-chlorophenothiazine is a classic example of N-alkylation, a reaction type where this compound proved exceptionally effective. The tertiary amine on the propyl chain remains protonated and unreactive under neutral or acidic conditions, allowing the alkyl chloride to be the primary site of nucleophilic attack. In the presence of a strong base, the nitrogen of the phenothiazine ring is deprotonated, forming a potent nucleophile that readily displaces the chloride ion.
Experimental Protocol: Synthesis of Chlorpromazine
Materials:
-
2-Chlorophenothiazine
-
This compound (or its hydrochloride salt)
-
Sodium amide (NaNH₂) or Sodium hydroxide (NaOH)
-
Toluene or Xylene
-
Tetrabutylammonium bromide (as a phase-transfer catalyst, optional)[11]
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, a suspension of 2-chlorophenothiazine in dry toluene is prepared.
-
A strong base, such as sodium amide or powdered sodium hydroxide, is added to the suspension. The use of a phase-transfer catalyst like tetrabutylammonium bromide can improve yields when using sodium hydroxide.[11]
-
The mixture is heated to reflux to facilitate the deprotonation of the phenothiazine nitrogen.
-
A solution of this compound in toluene is added dropwise to the refluxing mixture.
-
The reaction is maintained at reflux for several hours to ensure complete alkylation.
-
After cooling, the reaction mixture is carefully quenched with water. The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude chlorpromazine is purified by vacuum distillation or crystallization of its hydrochloride salt.
Causality in Experimental Design: The choice of a strong base like sodium amide is crucial to generate a sufficiently nucleophilic phenothiazine anion. The reaction is conducted under anhydrous conditions and an inert atmosphere to prevent quenching of the base and unwanted side reactions. The use of a high-boiling aromatic solvent like toluene or xylene allows for the necessary reaction temperature to be reached.
DOT Diagram: Synthesis of Chlorpromazine
Caption: Alkylation of 2-chlorophenothiazine.
The Rise of Tricyclic Antidepressants: Imipramine and Amitriptyline
Following the success of chlorpromazine, medicinal chemists applied similar synthetic strategies to other tricyclic systems, leading to the development of the first tricyclic antidepressants. This compound was again the key reagent for introducing the pharmacologically essential side chain.
The Synthesis of Imipramine
Imipramine, the first tricyclic antidepressant, is synthesized by the alkylation of 10,11-dihydro-5H-dibenz[b,f]azepine (iminodibenzyl).[12][13] The reaction mechanism is analogous to that of chlorpromazine synthesis, involving the deprotonation of the azepine nitrogen followed by nucleophilic substitution.
DOT Diagram: Synthesis of Imipramine
Caption: Synthesis of Imipramine via N-alkylation.
The Synthesis of Amitriptyline
The synthesis of amitriptyline showcases a different application of the dimethylaminopropyl moiety, this time in a Grignard reaction.[12] Here, this compound is first converted to its corresponding Grignard reagent. This powerful nucleophile then attacks the ketone of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, followed by dehydration to yield amitriptyline.
Experimental Protocol: Synthesis of Amitriptyline (via Grignard Reaction)
Part 1: Formation of the Grignard Reagent
-
In a flame-dried flask under an inert atmosphere, magnesium turnings are placed.
-
A solution of this compound in anhydrous tetrahydrofuran (THF) is added slowly to initiate the Grignard reaction. A small crystal of iodine may be added to activate the magnesium.
-
The reaction is stirred until the magnesium is consumed, yielding 3-(dimethylamino)propylmagnesium chloride.
Part 2: Reaction with the Ketone and Dehydration
-
A solution of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one in anhydrous THF is cooled in an ice bath.
-
The freshly prepared Grignard reagent is added dropwise to the ketone solution.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated.
-
The resulting tertiary alcohol is then dehydrated, typically by heating with an acid catalyst (e.g., p-toluenesulfonic acid), to form the exocyclic double bond of amitriptyline.
-
Purification is achieved through crystallization or chromatography.
Broader Applications in Early Drug Discovery
Beyond these landmark examples, this compound and its hydrochloride salt were employed in the synthesis of a variety of other early pharmaceuticals, including antihistamines and other centrally-acting agents.[14][15] Its reliability in alkylation reactions made it a go-to reagent for medicinal chemists seeking to introduce the dimethylaminopropyl side chain, a common pharmacophore in many biologically active compounds.[1][6]
Conclusion: An Enduring Legacy in Medicinal Chemistry
The early applications of this compound fundamentally shaped the course of drug discovery, particularly in the development of treatments for mental illness. The straightforward and efficient synthetic routes it enabled allowed for the rapid exploration of new chemical space and the optimization of lead compounds. While modern synthetic methodologies have expanded the chemist's toolkit, the foundational reactions pioneered with this versatile building block remain a testament to the power of elegant and robust chemical synthesis in advancing human health. The principles learned from its early use continue to inform the logic of drug design and development today.
References
- Benchchem. (n.d.). This compound | 109-54-6.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of this compound Hydrochloride.
- (n.d.). This compound Hydrochloride: A Comprehensive Overview.
- Mahboubi-Rabbani, et al. (2025). A Review on Tricyclic Antidepressants Synthesis Methods. International Journal of New Chemistry, 12(2), 193-205.
- ChemicalBook. (n.d.). IMIPRAMINE synthesis.
- Guidechem. (n.d.). 3-Chloro-1-(N,N-dimethyl)propylamine 109-54-6 wiki.
- (n.d.). This compound hydrochloride | Biochemical Reagent.
- PubMed. (1989). Synthesis of C-labeled imipramine and its biodistribution in mice: a potential tracer for positron emission tomography.
- National Toxicology Program. (n.d.). Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride.
- YouTube. (2019). SYNTHESIS OF CHLORPROMAZINE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM.
- ChemicalBook. (n.d.). 3-Chloro-1-(N,N-dimethyl)propylamine synthesis.
- Google Patents. (n.d.). CN102617509B - Chlorpromazine hydrochloride synthesis process.
- Clinivex. (n.d.). CAS 5407-04-5 | 3-Dimethylaminopropyl Chloride Hydrochloride Supplier.
- Filo. (2025). Preparation of antihistamine drugs.
- ChemicalBook. (2025). 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE | 5407-04-5.
- lookchem. (n.d.). Cas 5407-04-5,3-Dimethylaminopropylchloride hydrochloride.
- ResearchGate. (2025). Synthesis of 1- and 3-chloro-phenothiazines.
- ResearchGate. (n.d.). Synthesis of chlorpromazine hydrochloride.
Sources
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. theclinivex.com [theclinivex.com]
- 8. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE | 5407-04-5 [chemicalbook.com]
- 9. lookchem.com [lookchem.com]
- 10. youtube.com [youtube.com]
- 11. CN102617509B - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]
- 12. ijnc.ir [ijnc.ir]
- 13. IMIPRAMINE synthesis - chemicalbook [chemicalbook.com]
- 14. Preparation of antihistamine drugs | Filo [askfilo.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 3-Chloro-N,N-dimethylpropan-1-amine in Nucleophilic Substitution Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Synthesis
3-Chloro-N,N-dimethylpropan-1-amine, often supplied as its more stable hydrochloride salt, is a cornerstone reagent in the field of organic synthesis, particularly within the pharmaceutical industry.[1][2] Its utility stems from its bifunctional nature, possessing a reactive primary alkyl chloride at one end and a tertiary amine at the other.[1][3] This dual reactivity allows it to act as a versatile synthon for introducing the dimethylaminopropyl moiety, a common structural motif found in a multitude of biologically active compounds.[1] This guide provides an in-depth exploration of its application in nucleophilic substitution reactions, offering mechanistic insights, practical protocols, and key considerations for its successful implementation in research and development.
Physicochemical Profile
A clear understanding of the reagent's properties is fundamental to its effective use. The free base is a colorless liquid, while its hydrochloride salt is typically a white crystalline powder.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂ClN | [1] |
| Molecular Weight | 121.61 g/mol | [1][4] |
| CAS Number | 109-54-6 (Free Base) | [1] |
| 5407-04-5 (Hydrochloride Salt) | [2] | |
| Boiling Point | ~140 °C | [1] |
| Density | ~0.929 g/cm³ | [1] |
| Appearance | Colorless Liquid (Free Base) | [1] |
| Solubility | Slightly soluble in water; miscible with common organic solvents.[1][3] | [1][3] |
The Nucleophilic Substitution Reaction: Mechanism and Strategy
The primary application of this compound is to serve as an electrophile in nucleophilic substitution reactions. The chlorine atom, attached to a primary carbon, acts as a good leaving group, facilitating the formation of new carbon-heteroatom bonds.[1][5]
Mechanistic Considerations: SN1 vs. SN2 Pathways
Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (unimolecular) and SN2 (bimolecular).[6]
-
SN2 Mechanism: This pathway is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the leaving group departs.[5] This mechanism results in an inversion of stereochemistry at the carbon center. Given that this compound is a primary alkyl halide, the SN2 pathway is strongly favored due to the low steric hindrance around the reactive carbon atom.[7][8]
-
SN1 Mechanism: This two-step mechanism involves the initial departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile.[6][7] This pathway is favored for tertiary alkyl halides that can form stable carbocations. For a primary halide like this reagent, the SN1 mechanism is highly unlikely as it would require the formation of a very unstable primary carbocation.[1]
Causality Behind Experimental Choices: The prevalence of the SN2 mechanism dictates the choice of reaction conditions. Aprotic polar solvents (e.g., DMF, DMSO, Acetonitrile) are often preferred as they solvate the cation of the base but not the nucleophile, thus enhancing its nucleophilicity. Strong nucleophiles will further accelerate the reaction rate, consistent with the bimolecular nature of the SN2 pathway.[5]
Figure 1: General workflow for an SN2 reaction with this compound.
Common Nucleophiles and Reaction Conditions
The versatility of this compound allows it to react with a wide range of nucleophiles. A base is almost always required to either deprotonate the nucleophile (e.g., a phenol) or to neutralize the HCl byproduct generated when using the hydrochloride salt form of the reagent.[1]
| Nucleophile Class | Example Nucleophile | Base | Typical Solvent(s) | Product Type |
| Oxygen | Phenols, Alcohols | K₂CO₃, NaH, NaOH | Acetone, DMF, DMSO | Ethers |
| Nitrogen | Primary/Secondary Amines | K₂CO₃, Et₃N, or excess amine | Acetonitrile, Toluene | Tertiary/Quaternary Amines |
| Sulfur | Thiols | NaH, Na₂CO₃ | Ethanol, DMF | Thioethers |
Trustworthiness Through Self-Validation: In practice, reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the desired product. The disappearance of the nucleophile (e.g., phenol) and the appearance of a new, less polar spot (the ether product) on a TLC plate provides a quick and reliable validation of the reaction's success before proceeding to work-up and purification.
Application Spotlight: Synthesis of Key Pharmaceuticals
The dimethylaminopropyl group is a key pharmacophore in many drugs, particularly in the antihistamine and antidepressant classes.
Case Study 1: Chlorpheniramine (Antihistamine)
Chlorpheniramine is a first-generation antihistamine used to treat allergic conditions.[9] Its synthesis involves the alkylation of an intermediate with a dimethylaminoethyl or dimethylaminopropyl halide. Several patented methods describe reacting 4-chlorophenyl(2-pyridyl)acetonitrile with 2-dimethylaminoethylchloride in the presence of a strong base like sodium amide.[9][10] While this specific example uses the two-carbon chain equivalent, the underlying chemistry of alkylating a carbon nucleophile with a reagent like this compound is a core synthetic strategy. The final steps involve hydrolysis and decarboxylation to yield the chlorpheniramine molecule.[9][11]
Figure 2: Conceptual workflow for incorporating the dimethylaminopropyl moiety in Chlorpheniramine synthesis.
Case Study 2: Fluoxetine (Prozac®)
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant.[12] A common synthesis involves the reaction of the sodium salt of N-methyl-3-phenyl-3-hydroxypropylamine with 4-chlorobenzotrifluoride in a nucleophilic aromatic substitution.[13] While this specific, well-known route doesn't directly use this compound, the structural similarity of the N-methyl-3-phenyl-3-propanolamine intermediate highlights the importance of the C3-amine backbone that reagents like this compound provide.
Experimental Protocols
The following protocols are generalized procedures that can be adapted for specific substrates. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. [14]
Protocol 1: General Procedure for O-Alkylation of a Phenol
This protocol describes the synthesis of a phenyl ether using this compound.
-
Reagent Preparation: If starting with this compound hydrochloride, it must first be converted to the free base. This can be achieved by dissolving the hydrochloride salt in an aqueous sodium hydroxide solution, followed by extraction with an organic solvent (e.g., diethyl ether or dichloromethane).[15] The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5-2.0 eq.), and a suitable solvent such as acetone or acetonitrile (5-10 mL per mmol of phenol).
-
Addition of Alkylating Agent: While stirring the suspension, add the free base of this compound (1.1-1.2 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, often with a small percentage (1-2%) of triethylamine to prevent the product from streaking on the column.
Protocol 2: General Procedure for N-Alkylation of a Secondary Amine
This protocol details the synthesis of a tertiary amine. A key challenge in N-alkylation is preventing over-alkylation to the quaternary ammonium salt.[16]
-
Reaction Setup: To a round-bottom flask, add the secondary amine (1.0 eq.), a non-nucleophilic base such as potassium carbonate (1.5 eq.) or triethylamine (2.0 eq.), and a polar aprotic solvent like acetonitrile.
-
Addition of Alkylating Agent: Add this compound (free base, 1.0-1.1 eq.) to the mixture. Using a slight excess of the starting amine instead of the alkylating agent can also help minimize the formation of the quaternary salt.
-
Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) until TLC or LC-MS analysis shows complete consumption of the limiting reagent.
-
Work-up: Cool the reaction, filter off any solids, and concentrate the filtrate. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude tertiary amine can be purified by column chromatography or distillation under reduced pressure.
Safety and Handling
This compound and its hydrochloride salt are hazardous chemicals that require careful handling.
-
Hazards: The compound is harmful if swallowed and can cause skin and eye irritation.[14][17] The hydrochloride salt may also cause respiratory irritation.[14]
-
Handling: Always handle this chemical in a well-ventilated chemical fume hood.[14] Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[14] Avoid breathing dust, fumes, or vapors.[14]
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[14] The free base is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[18]
References
- Benchchem. (n.d.). This compound | 109-54-6.
- Chemistry Steps. (n.d.). Synthesis of Prozac (Fluoxetine).
- Google Patents. (n.d.). WO1999067196A1 - Fluoxetine process from benzoylpropionic acid.
- Benchchem. (n.d.). 3-Chloro-N,N-diethylpropan-1-amine|CAS 104-77-8.
- de Fátima, Â., et al. (2005). A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. Journal of the Brazilian Chemical Society, 16, 495-499.
- Consensus. (2024). Synthesis of Chlorpheniramine Maleate: Significance and symbolism.
- PrepChem.com. (n.d.). Synthesis of chlorpheniramine.
- Scribd. (n.d.). Synthesis and Preparation of Chlorpheniramine.
- European Directorate for the Quality of Medicines & HealthCare. (2023). This compound hydrochloride - Safety Data Sheet.
- ResearchGate. (2005). (PDF) A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor.
- ACS Publications. (n.d.). Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. Journal of Chemical Education.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of this compound Hydrochloride.
- Wikipedia. (n.d.). Chlorphenamine.
- Guidechem. (n.d.). 3-Chloro-1-(N,N-dimethyl)propylamine 109-54-6 wiki.
- MedChemExpress. (n.d.). This compound hydrochloride | Biochemical Reagent.
- Patsnap Eureka. (2020). Preparation method of chlorpheniramine maleate.
- PubChem. (n.d.). 3-Chloro-N,N-dimethyl-1-propanamine.
- Chemsrc. (2025). This compound-d6 hydrochloride.
- Sigma-Aldrich. (n.d.). 3-Chloro-1-(N,N-dimethyl)propylamine | 109-54-6.
- Chemical Synthesis. (n.d.). This compound Hydrochloride: A Comprehensive Overview.
- Neuman, R. C. (n.d.). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
- ChemicalBook. (n.d.). 3-Chloro-1-(N,N-dimethyl)propylamine synthesis.
- SlidePlayer. (n.d.). Nucleophilic Substitution Reactions.
- Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols.
- Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen.
- Xu, W., et al. (n.d.). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters.
- Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- University of Kentucky. (n.d.). CHAPTER 9. Substitution reactions - Organic Chemistry.
- ChemScene. (n.d.). 109-54-6 | this compound.
- Biosynth. (n.d.). This compound | 109-54-6 | FC140337.
- RSC Publishing. (n.d.). N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts.
- Zaragoza, F. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
- Goalby, N. (n.d.). 6.2.1 Amines. Chemrevise.org.
- The Royal Society of Chemistry. (n.d.). N-alkylation of Amines with Phenols over Highly Active Heterogeneous Palladium Hydride Catalysts.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry.
- Brown, J. (n.d.). nucleophilic substitution Reaction between ammonia amines with haloalkanes halogenoalkanes to synthesise primary secondary tertiary amines. Doc Brown's Chemistry.
- National Council of Educational Research and Training. (n.d.). Chemistry Part 2. Drishti IAS.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-Chloro-N,N-dimethyl-1-propanamine | C5H12ClN | CID 66960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gacariyalur.ac.in [gacariyalur.ac.in]
- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 7. ochem.as.uky.edu [ochem.as.uky.edu]
- 8. chemrevise.org [chemrevise.org]
- 9. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 10. Preparation method of chlorpheniramine maleate - Eureka | Patsnap [eureka.patsnap.com]
- 11. scribd.com [scribd.com]
- 12. Synthesis of Prozac (Fluoxetine) - Chemistry Steps [chemistrysteps.com]
- 13. scielo.br [scielo.br]
- 14. sds.edqm.eu [sds.edqm.eu]
- 15. 3-Chloro-1-(N,N-dimethyl)propylamine synthesis - chemicalbook [chemicalbook.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. nbinno.com [nbinno.com]
- 18. benchchem.com [benchchem.com]
Protocol for N-alkylation using 3-chloro-N,N-dimethylpropan-1-amine
An Application Guide to N-Alkylation Reactions Utilizing 3-Chloro-N,N-dimethylpropan-1-amine
Introduction: A Versatile Building Block in Synthetic Chemistry
This compound, often used as its more stable hydrochloride salt (CAS No. 5407-04-5), is a bifunctional chemical intermediate of significant importance in the pharmaceutical and fine chemical industries.[1][2] Its structure incorporates both a reactive primary alkyl chloride and a tertiary amine, making it a valuable reagent for introducing the N,N-dimethylaminopropyl moiety onto a variety of nucleophilic substrates.[3][4] This protocol provides an in-depth guide to its application in N-alkylation reactions, focusing on the underlying mechanisms, practical execution, and troubleshooting.
The reagent is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including tricyclic antidepressants like amitriptyline and imipramine, as well as muscle relaxants such as cyclobenzaprine.[1] Its utility stems from the straightforward manner in which it can alkylate primary and secondary amines, thiols, and other nucleophiles via a nucleophilic substitution pathway.[3][5]
Reagent Profile and Safety Considerations
Before proceeding with any experimental work, it is crucial to understand the properties and hazards associated with this compound and its hydrochloride salt.
| Property | This compound (Free Base) | This compound HCl (Salt) |
| CAS Number | 109-54-6[6][7] | 5407-04-5[1] |
| Molecular Formula | C₅H₁₂ClN[6][7] | C₅H₁₃Cl₂N[1] |
| Molecular Weight | 121.61 g/mol [6][7] | 158.07 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[4] | White to yellowish crystalline powder[1] |
| Storage | Store at <-15°C[6] | Store in a cool, dry place away from moisture[1] |
| Solubility | Soluble in organic solvents[4] | Highly soluble in water (2000 g/L)[1] |
Safety Precautions: this compound hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[8] Avoid contact with skin, eyes, and clothing.
-
Storage: The hydrochloride salt is moisture-sensitive and should be stored in a tightly closed container in a dry environment.[1] The free base is typically stored at low temperatures.[6]
The Chemistry of N-Alkylation: Mechanism and Rationale
The N-alkylation of a primary or secondary amine with this compound is a classic example of a nucleophilic aliphatic substitution reaction.[9] The reaction proceeds in two fundamental steps: deprotonation of the amine to generate a potent nucleophile, followed by the nucleophilic attack on the electrophilic carbon of the alkyl chloride.
-
Deprotonation: A suitable base is required to deprotonate the starting amine (or other nucleophile). The choice of base is critical and depends on the pKa of the substrate. For weakly acidic amines like indoles (pKa ≈ 17), a strong base such as sodium hydride (NaH) is often necessary.[10] For more basic aliphatic amines, weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) may suffice.[11]
-
Nucleophilic Attack (SN2): The resulting anion (e.g., an indole anion) is a strong nucleophile that attacks the carbon atom bearing the chlorine atom.[10] This occurs in a single, concerted step where the C-N bond is formed as the C-Cl bond is broken. This is characteristic of an SN2 mechanism.[3][10]
Caption: Generalized mechanism for N-alkylation.
A critical consideration in amine alkylation is the potential for overalkylation. The newly formed secondary or tertiary amine can also act as a nucleophile, leading to a mixture of products.[3][12] However, when alkylating a secondary amine to a tertiary amine, this is less of a concern, and the reaction tends to stop, as the formation of a quaternary ammonium salt is often more difficult.[9][12]
Application Protocol 1: General N-Alkylation of a Secondary Amine
This protocol provides a general workflow for the N-alkylation of a generic secondary amine. Researchers should optimize solvent, base, and temperature for their specific substrate.
Materials & Reagents
-
Secondary Amine (1.0 equiv)
-
This compound hydrochloride (1.1 - 1.5 equiv)
-
Base (e.g., K₂CO₃, NaH, Et₃N) (2.0 - 3.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile, DMSO)[13]
-
Deionized Water
-
Organic extraction solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Experimental Workflow
Caption: General experimental workflow for N-alkylation.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the secondary amine (1.0 equiv) and the selected base (e.g., K₂CO₃, 2.5 equiv).
-
Solvent Addition: Add the anhydrous polar aprotic solvent (e.g., DMF) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reagent Addition: Add this compound hydrochloride (1.2 equiv) to the stirred suspension. If the reaction is exothermic, control the addition rate and consider cooling with an ice bath.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C). Higher temperatures often favor N-alkylation.[14]
-
Monitoring: Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Carefully pour the mixture into water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine to remove residual solvent and salts. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure tertiary amine.
Application Protocol 2: N-Alkylation of Indole
The N-alkylation of indoles is a common transformation in medicinal chemistry.[15] However, controlling regioselectivity between N-alkylation and C3-alkylation can be a challenge.[13] Using a strong base in a polar aprotic solvent generally favors the desired N-alkylation.[10][14]
Reaction Parameters
| Reagent/Parameter | Quantity/Condition | Purpose |
| Indole | 1.0 equiv | Nucleophilic Substrate |
| Sodium Hydride (NaH), 60% in oil | 1.2 equiv | Strong base to deprotonate indole N-H[10][14] |
| This compound HCl | 1.1 equiv | Alkylating Agent |
| Anhydrous DMF | 0.2 - 0.5 M | Polar aprotic solvent to dissolve reagents[13] |
| Temperature | 0 °C to 80 °C | Control reactivity and favor N-alkylation[14] |
| Reaction Time | 2 - 12 hours | Time to completion |
| Expected Yield | 70 - 95% | Varies with specific indole substrate |
Detailed Procedure: Synthesis of 1-(3-(Dimethylamino)propyl)-1H-indole
-
Setup: To a flame-dried, three-neck flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous DMF. Cool the flask to 0 °C using an ice bath.
-
Base Addition: Carefully add sodium hydride (1.2 equiv) portion-wise to the cold DMF.
-
Indole Addition: Dissolve indole (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir at 0 °C for 30-60 minutes until hydrogen gas evolution ceases, indicating the formation of the indole anion.
-
Alkylating Agent Addition: Add this compound hydrochloride (1.1 equiv) in one portion.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 80 °C.[14] Stir for 4-6 hours, monitoring by TLC.
-
Quenching & Work-up: After completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil by flash chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) to afford the title compound as a clear oil.
Product Characterization
Confirming the identity and purity of the final product is essential. Standard spectroscopic methods are employed for this purpose.
| Technique | Expected Data for 1-(3-(Dimethylamino)propyl)-1H-indole |
| ¹H NMR | Chemical shifts (δ, ppm) for the indole protons, the N,N-dimethyl group (singlet), and the propyl chain methylene groups (triplets and a multiplet).[16] |
| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the indole ring system and the N,N-dimethylaminopropyl side chain.[16] |
| Mass Spec (MS) | Electrospray ionization (ESI) in positive mode should show the protonated molecular ion [M+H]⁺.[16] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |
| FT-IR | Disappearance of the indole N-H stretch (around 3400 cm⁻¹) and presence of C-H and C-N stretching frequencies.[17] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive base (e.g., NaH exposed to air/moisture).2. Insufficient reaction temperature or time.3. Unsuitable solvent. | 1. Use fresh, high-quality base.2. Increase temperature and/or reaction time. Monitor by TLC.[14]3. Switch to a more appropriate polar aprotic solvent like DMF or DMSO.[13] |
| C3-Alkylation of Indole | Reaction conditions favor electrophilic substitution on the indole ring. | Use a stronger base (NaH) to fully deprotonate the nitrogen, making it the more reactive nucleophile.[10][14] Higher temperatures can also favor N-alkylation.[14] |
| Formation of Quaternary Salt | The tertiary amine product reacts further with the alkylating agent. | Use a slight excess of the starting amine relative to the alkylating agent to ensure the halide is consumed before significant side reactions occur. |
| Incomplete Reaction | 1. Insufficient equivalents of base or alkylating agent.2. Deactivated substrate (e.g., indole with electron-withdrawing groups). | 1. Increase the equivalents of the limiting reagent.2. Use more forcing conditions: stronger base, higher temperature, or longer reaction time.[13] |
Conclusion
This compound is a robust and highly effective reagent for the introduction of the dimethylaminopropyl group onto nucleophilic substrates. Understanding the underlying SN2 mechanism and careful control over reaction parameters—particularly the choice of base, solvent, and temperature—are key to achieving high yields and selectivity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers employing this versatile building block in their synthetic endeavors.
References
- Inno Pharmchem. (n.d.). This compound Hydrochloride: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD.
- European Directorate for the Quality of Medicines & HealthCare. (2023). This compound hydrochloride Safety Data Sheet. EDQM.
- ResearchGate. (2025). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate.
- Google Patents. (n.d.). US7067676B2 - N-alkylation of indole derivatives. Google Patents.
- Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
- Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube.
- PMC. (n.d.). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. NIH.
- Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- PMC. (2024). N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach. NIH.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of this compound Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.
- Nature. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Nature.
- Wikipedia. (n.d.). Amine alkylation. Wikipedia.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 109-54-6 | FC140337 [biosynth.com]
- 7. chemscene.com [chemscene.com]
- 8. sds.edqm.eu [sds.edqm.eu]
- 9. Amine alkylation - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 15. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]
3-chloro-N,N-dimethylpropan-1-amine as a precursor for quaternary ammonium compounds
An Application Guide for the Synthesis of Quaternary Ammonium Compounds (QACs) using 3-chloro-N,N-dimethylpropan-1-amine
Introduction: The Versatile Building Block for Cationic Surfactants
Quaternary ammonium compounds (QACs) represent a cornerstone class of cationic surfactants, indispensable in a multitude of applications ranging from disinfectants and biocides to fabric softeners and phase transfer catalysts.[1][2][3] Their efficacy stems from the positively charged nitrogen atom, which is covalently bonded to four organic groups. This structure imparts unique properties, including the ability to interact with negatively charged surfaces and disrupt microbial cell membranes.[3]
A key precursor in the synthesis of a specific subset of these valuable compounds is this compound (CAS No: 109-54-6).[4] This bifunctional molecule, possessing both a reactive alkyl chloride and a tertiary amine, offers a straightforward and efficient route to introduce the dimethylaminopropyl moiety into a target structure, a common feature in many biologically active compounds.[4] This guide provides an in-depth exploration of the chemical principles, practical protocols, and critical considerations for utilizing this compound as a precursor for novel QACs, tailored for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Reactive Profile of the Precursor
Understanding the properties of this compound is fundamental to designing successful synthetic strategies. The compound is typically a colorless to pale yellow liquid with a characteristic amine-like odor.[5] It is often supplied and used as its hydrochloride salt, which is a more stable, crystalline solid. The free amine can be readily generated in situ or liberated from the salt via neutralization with a base.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂ClN | [4][5] |
| Molecular Weight | 121.61 g/mol | [4] |
| CAS Number | 109-54-6 | [4] |
| Appearance | Colorless to pale yellow liquid | [5][6] |
| Boiling Point | ~135-140 °C | [4][5] |
| Density | ~0.929 g/cm³ | [4] |
| Solubility | Slightly soluble in water; miscible with common organic solvents. | [4][5] |
| Hydrochloride Salt M.P. | 187-190 °C | [7] |
The reactivity of this precursor is dominated by the primary alkyl chloride, which serves as an excellent electrophile for nucleophilic substitution reactions.[4]
Mechanism of Quaternization: An S_N2 Pathway
The formation of a quaternary ammonium salt from this compound and a nucleophilic substrate (typically a tertiary amine, pyridine, or similar nucleophile) proceeds via a classic bimolecular nucleophilic substitution (S_N2) mechanism.
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the substrate attacks the electrophilic carbon atom bonded to the chlorine atom.
-
Transition State: A transient, five-coordinate transition state is formed where a partial bond exists between the incoming nucleophile and the carbon, while the carbon-chlorine bond is partially broken.
-
Leaving Group Departure: The chlorine atom departs as a chloride anion (Cl⁻), which becomes the counter-ion for the newly formed quaternary ammonium cation.
This reaction is typically irreversible and proceeds efficiently, especially with unhindered nucleophiles.
Caption: S_N2 mechanism for QAC synthesis.
General Considerations for Synthesis
Optimizing the quaternization reaction requires careful consideration of several parameters:
-
Substrate Choice: The nucleophilicity of the substrate amine is paramount. Tertiary amines with less steric hindrance around the nitrogen atom will react more readily. Electron-donating groups on the substrate enhance nucleophilicity, while electron-withdrawing groups decrease it.
-
Stoichiometry: A slight excess (1.05 to 1.2 equivalents) of the this compound precursor is sometimes used to ensure complete consumption of a more valuable substrate. However, a 1:1 molar ratio is often sufficient.
-
Solvent System: The choice of solvent is critical. Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or acetone are often preferred as they can solvate the transition state and do not interfere with the nucleophile. For some reactions, alcohols like isopropanol or ethanol can also be effective.[8]
-
Temperature and Reaction Time: Quaternization reactions are often performed at elevated temperatures (e.g., 50-100 °C) to increase the reaction rate.[8][9] The reaction progress should be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time, which can range from a few hours to overnight.
-
Pressure: For volatile alkylating agents like methyl chloride, reactions are conducted in sealed pressure vessels to maintain the reagent concentration in the reaction mixture.[8] While this compound is less volatile, sealed reaction vessels can prevent solvent loss during prolonged heating.
Experimental Protocol: Synthesis of a Novel QAC
This protocol details a representative synthesis of a quaternary ammonium chloride by reacting this compound with a model tertiary amine, N-phenyldiethanolamine.
Materials and Equipment:
-
This compound (or its hydrochloride salt)
-
N-phenyldiethanolamine
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Sodium hydroxide (if starting from the hydrochloride salt)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard glassware for work-up (separatory funnel, beakers)
-
Rotary evaporator
-
Buchner funnel and filter paper
Part A: Preparation of the Free Amine (if starting from hydrochloride salt)
This step is only necessary if you are using this compound hydrochloride.
-
Dissolve the hydrochloride salt (1.0 eq) in water.
-
Cool the solution in an ice bath and slowly add a concentrated solution of sodium hydroxide (e.g., 50% w/v) until the pH is >12.
-
Extract the aqueous layer three times with an organic solvent like dichloromethane or diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the free amine as an oil.[4] Use immediately in the next step.
Part B: Quaternization Reaction
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-phenyldiethanolamine (e.g., 5.0 g, 1.0 eq).
-
Reagent Addition: Dissolve the substrate in 40 mL of anhydrous acetonitrile. To this solution, add this compound (1.05 eq) dropwise at room temperature with vigorous stirring.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the starting amine.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, slowly add anhydrous diethyl ether to the stirred solution until a precipitate forms.
-
Purification: Collect the solid product by vacuum filtration through a Buchner funnel. Wash the solid cake with two small portions of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting white to off-white solid under vacuum to yield the final quaternary ammonium chloride product.
Part C: Product Characterization
-
Yield Calculation: Determine the percentage yield based on the limiting reagent.
-
Spectroscopic Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the N-phenyldiethanolamine signals and the appearance of new signals corresponding to the dimethylaminopropyl group, along with appropriate shifts in the adjacent carbons, will confirm product formation.
Caption: General experimental workflow for QAC synthesis.
Applications of Derived QACs
The dimethylaminopropyl moiety introduced by this precursor is a key structural feature in numerous active compounds. QACs derived from this precursor find use in:
-
Pharmaceuticals: It is a critical intermediate in the synthesis of drugs such as the antidepressant amitriptyline and the muscle relaxant cyclobenzaprine.[7]
-
Antimicrobial Agents: The resulting QACs often exhibit potent antimicrobial, antiviral, and antifungal properties, making them suitable for disinfectants and sanitizers.[1][7][10]
-
Personal Care Products: Due to their surfactant and conditioning properties, they are used in products like shampoos, lotions, and fabric softeners.[1][10]
Safety and Handling
This compound and its hydrochloride salt must be handled with appropriate safety precautions.
-
Hazards: The compound is harmful if swallowed and can cause serious skin and eye irritation.[7][11] It may also cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][7][11] All manipulations should be performed in a well-ventilated chemical fume hood.[5]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and moisture.[5][7] The hydrochloride salt is sensitive to moisture.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Troubleshooting Guide
Table 2: Common Issues and Solutions in QAC Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Insufficient temperature; poor nucleophilicity of the substrate; inactive precursor. | Increase reaction temperature; consider a more polar solvent; verify precursor activity with a known reactive amine. |
| Incomplete Reaction | Insufficient reaction time; steric hindrance of the substrate. | Extend the reaction time and continue monitoring; increase temperature if possible; consider using a less hindered substrate if feasible. |
| Formation of Side Products | Presence of moisture or other nucleophiles; elimination reaction under strongly basic conditions. | Use anhydrous solvents and reagents; ensure the reaction is not overly basic, especially if the free amine was generated and not fully purified. |
| Difficulty in Product Isolation | Product is soluble in the reaction/precipitation solvent; product is an oil rather than a solid. | Use a different anti-solvent for precipitation; try removing all solvent and purifying the resulting oil via column chromatography. |
References
- This compound Hydrochloride: A Comprehensive Overview. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 3-Chloro-1-(N,N-dimethyl)propylamine 109-54-6 wiki. (n.d.). Guidechem.
- This compound hydrochloride Safety Data Sheet. (2023). European Directorate for the Quality of Medicines & HealthCare.
- 3-Chloro-N,N-diethylpropan-1-amine 104-77-8. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- Quaternary Ammonium Compounds: Usage in Households during COVID-19 Pandemic, Boon, or Bane? (2022). Asian Pacific Journal of Health Sciences.
- Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance. (2022). PubMed Central.
- This compound | 109-54-6. (n.d.). Benchchem.
- Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. (n.d.). PubMed Central.
- Quaternary Ammonium Biocides: Efficacy in Applic
- 3-Chloro-N,N-dimethyl-1-propanamine. (n.d.). Echemi.
- Langher, R. R., Walling, J. C., & McFadden, R. T. (1970). U.S. Patent No. 3,532,751. Washington, DC: U.S.
- Quaternary Ammonium Compounds: Uses & Benefits Explained. (2025). Accio.
- Qadir, M. A., Ahmed, M., Hayat, S., Ihsan, N. U., Shahzad, S., & Ahmad, S. (2014). Synthesis of Quaternary Ammonium Compounds from Natural Materials. International Journal of Chemical Sciences, 12(3), 880-884.
- Synthesis, Molecular Structure and Spectral Properties of Quaternary Ammonium Derivatives of 1,1-Dimethyl-1,3-propylenediamine. (n.d.).
- 109-54-6 | this compound. (n.d.). ChemScene.
- This compound | 109-54-6. (n.d.). Biosynth.
- This compound hydrochloride | Biochemical Reagent. (n.d.). MedChemExpress.
- Process for producing quarternary ammonium compounds. (1997). U.S.
- Method of preparing quaternized amidoamine surfactants. (2005). U.S.
- Process for the continuous quaternization of tertiary amines with an alkyl halide. (2007). U.S.
Sources
- 1. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quaternary Ammonium Biocides: Efficacy in Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. nbinno.com [nbinno.com]
- 8. US6964940B1 - Method of preparing quaternized amidoamine surfactants - Google Patents [patents.google.com]
- 9. US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide - Google Patents [patents.google.com]
- 10. apjhs.com [apjhs.com]
- 11. sds.edqm.eu [sds.edqm.eu]
Application Note: Accelerating Pharmaceutical Intermediate Synthesis with Microwave Technology
Topic: Microwave-Assisted Synthesis Using 3-chloro-N,N-dimethylpropan-1-amine
Abstract: This technical guide provides a comprehensive overview and detailed protocols for leveraging microwave-assisted organic synthesis (MAOS) in reactions involving this compound. This versatile alkylating agent is a critical building block for introducing the dimethylaminopropyl moiety, a common structural feature in numerous active pharmaceutical ingredients (APIs), particularly first-generation antihistamines. We will explore the fundamental principles of microwave heating, its advantages over conventional methods, and provide validated, step-by-step protocols for its application in N-alkylation reactions, a cornerstone of drug development.
Introduction: The Convergence of a Key Reagent and Green Chemistry
In the fast-paced world of drug discovery and development, efficiency and sustainability are paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, increased product yields, and improved purity profiles, all while aligning with the principles of green chemistry.[1][2][3] This approach utilizes microwave energy to heat reaction mixtures directly and volumetrically, a stark contrast to the slow, inefficient heat transfer of conventional oil baths.[2][4]
Paired with this advanced technology is the reagent this compound. This bifunctional compound, featuring a reactive alkyl chloride and a tertiary amine, is an indispensable intermediate in pharmaceutical manufacturing.[5] It serves as the primary precursor for incorporating the dimethylaminopropyl side chain found in many important drugs, including the antihistamines Chlorpheniramine and Pheniramine, and the antidepressant Amitriptyline.[5][6]
This guide will detail the synergistic use of MAOS and this compound, providing researchers and drug development professionals with the foundational knowledge and practical protocols to accelerate their synthetic workflows.
Reagent Profile: this compound
Understanding the properties and handling requirements of the reagent is critical for successful and safe synthesis. The compound is typically used as a free base (a liquid) or as a more stable hydrochloride salt (a crystalline solid).
Table 1: Physicochemical Properties
| Property | This compound | This compound HCl |
| CAS Number | 109-54-6[7][8] | 5407-04-5[9] |
| Molecular Formula | C₅H₁₂ClN[7][8] | C₅H₁₃Cl₂N |
| Molecular Weight | 121.61 g/mol [5][7][8] | 158.07 g/mol |
| Appearance | Colorless to pale yellow liquid | White crystalline powder |
| Boiling Point | ~135-145 °C[10] | N/A (decomposes) |
| Solubility | Slightly soluble in water; miscible with common organic solvents. | Soluble in water |
Critical Safety & Handling Protocols
This compound and its hydrochloride salt are classified as hazardous substances and must be handled with appropriate precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][11][12]
-
Ventilation: All handling and reactions should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[11][12]
-
Incompatibilities: The reagent is incompatible with strong oxidizing agents, strong bases, and acids.[9] Store away from these materials.
-
Storage: Keep containers tightly sealed in a cool, dry, and well-ventilated area, preferably under an inert atmosphere like argon.[9]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[9][12]
The Mechanism of Microwave-Assisted Heating
Unlike conventional heating which relies on conduction and convection, microwave heating transfers energy directly to polar molecules within the reaction mixture. This is achieved through two primary mechanisms: Dipolar Polarization and Ionic Conduction.[1][2][13][14]
-
Dipolar Polarization: Polar molecules, like the solvents and reagents used in synthesis, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation causes intense molecular friction, which generates heat rapidly and uniformly throughout the sample.[1][13]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, generating heat.[14]
This direct energy transfer leads to instantaneous and highly efficient heating, eliminating the thermal gradient issues seen with conventional methods and allowing for precise temperature control.[4][15]
Caption: General scheme for N-alkylation reactions.
Protocol 1: General Microwave-Assisted N-Alkylation of a Secondary Amine
This protocol provides a robust starting point for the alkylation of various secondary amines using this compound hydrochloride, which is often preferred for its ease of handling.
Caption: Workflow for a typical MAOS N-alkylation experiment.
Methodology:
-
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the secondary amine (1.0 mmol, 1.0 eq.).
-
Add Base and Solvent: Add a suitable base such as potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 eq.) and 4 mL of a polar solvent (e.g., Acetonitrile or DMF).
-
Add Alkylating Agent: Add this compound hydrochloride (1.2 mmol, 1.2 eq.).
-
Seal and Irradiate: Securely seal the vial with a cap. Place the vial in the cavity of a dedicated microwave reactor. Irradiate the mixture according to the parameters in Table 2.
-
Cooling: After the reaction is complete, allow the vessel to cool to below 50 °C before opening.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary amine.
Table 2: Representative Microwave Reaction Parameters
| Parameter | Setting | Rationale |
| Temperature | 120-150 °C | Provides sufficient thermal energy to overcome the activation barrier, significantly accelerating the Sₙ2 reaction. |
| Time | 5-20 minutes | Microwave heating drastically reduces reaction times from hours/days to minutes. [3][15] |
| Max Power | 150-300 W | Power is modulated by the instrument to maintain the set temperature. |
| Stirring | High | Ensures homogeneous heating and mixing of reagents. |
Application Spotlight: Synthesis of Antihistamine Scaffolds
A prominent application of this chemistry is in the synthesis of first-generation antihistamines like Chlorpheniramine. [16]The synthesis involves the alkylation of a diarylacetonitrile intermediate with a dimethylaminoethyl/propyl halide. [6][17]
Caption: Conceptual synthetic pathway for a Chlorpheniramine analogue.
Protocol 2: Conceptual Microwave Synthesis of a Chlorpheniramine Analogue
This protocol outlines the key microwave-assisted alkylation step for producing a Chlorpheniramine analogue, demonstrating the power of this technology in multi-step pharmaceutical synthesis.
Methodology:
-
Vessel Preparation: To a 20 mL microwave reaction vial with a stir bar, add the diarylacetonitrile intermediate (1.0 mmol, 1.0 eq.), potassium carbonate (3.0 mmol, 3.0 eq.), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 mmol, 0.1 eq.) to aid in phase transfer. [18]2. Solvent and Reagent Addition: Add 8 mL of anhydrous DMF. Add this compound (1.5 mmol, 1.5 eq.) to the mixture.
-
Seal and Irradiate: Securely cap the vial and place it in the microwave reactor. Irradiate at 140 °C for 15 minutes.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-water and extract three times with diethyl ether. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the resulting oil via silica gel chromatography to obtain the final product.
Conclusion
The combination of microwave-assisted synthesis with the versatile building block this compound offers a powerful, efficient, and green platform for accelerating the synthesis of crucial pharmaceutical intermediates. The protocols and principles outlined in this guide demonstrate significant advantages over conventional methods, including drastically reduced reaction times, cleaner reaction profiles, and often higher yields. By adopting this technology, research and development laboratories can streamline their synthetic processes, enabling faster discovery and scale-up of next-generation therapeutics.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Scholar.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). MDPI. [Link]
- This compound hydrochloride. (2023). European Directorate for the Quality of Medicines & HealthCare. [Link]
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). PubMed Central. [Link]
- A brief review: Microwave assisted organic reaction. (n.d.). Scholars Research Library. [Link]
- Exploring the Synthesis and Applications of this compound Hydrochloride. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. [Link]
- Preparation of antihistamine drugs. (2025). Filo. [Link]
- Microwave-promoted mono-N-alkylation of aromatic amines in water: a new efficient and green method for an old and problematic reaction. (2004). RSC Publishing. [Link]
- Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradi
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). PMC. [Link]
- Synthesis of anti-allergic drugs. (2020). PubMed Central. [Link]
- Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. (2004). Green Chemistry (RSC Publishing). [Link]
- Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. (2014).
- Synthesis, Characterization of Chlropheniramine maleate– Molecularly Imprinted Polymers and Their Application as Sensors for. (n.d.). SciSpace. [Link]
- Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradi
- New antihistaminic agents: Synthesis and evaluation of h 1 -antihistaminic actions of 3-[(n,n-dialkylamino)alkyl)-1,2,3,4-tetrahydro-(1h)-thioquinazolin-4(3h)-ones and their oxo analogues. (2007).
- Aqueous N-alkylation of amines using alkyl halides: Direct generation of tertiary amines under microwave irradiation. (2004).
- Preparation method of chlorpheniramine maleate. (2020).
Sources
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of antihistamine drugs | Filo [askfilo.com]
- 7. This compound | 109-54-6 | FC140337 [biosynth.com]
- 8. 3-Chloro-1-(N,N-dimethyl)propylamine synthesis - chemicalbook [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. sds.edqm.eu [sds.edqm.eu]
- 13. mdpi.com [mdpi.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Preparation method of chlorpheniramine maleate - Eureka | Patsnap [eureka.patsnap.com]
- 18. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation | MDPI [mdpi.com]
Application Notes and Protocols for Reactions Involving 3-chloro-N,N-dimethylpropan-1-amine
Abstract
This comprehensive guide provides detailed experimental protocols and theoretical insights for chemical reactions involving 3-chloro-N,N-dimethylpropan-1-amine. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document emphasizes scientific integrity, providing not just procedural steps but also the underlying chemical principles that govern these reactions. All protocols are designed as self-validating systems, and key claims are supported by authoritative citations.
Introduction: The Versatile Building Block
This compound, with the CAS number 109-54-6, is a bifunctional organic compound featuring a reactive primary alkyl chloride and a tertiary amine.[1] This unique structure makes it a valuable intermediate in the synthesis of a wide array of chemical entities, most notably active pharmaceutical ingredients (APIs). Its ability to introduce the dimethylaminopropyl group into various molecular scaffolds is a key reason for its widespread use.[1] This functional group is a common structural motif in numerous biologically active compounds, including antihistamines, antidepressants, and antipsychotics.[1][2]
The compound is a colorless to pale yellow liquid at room temperature and is slightly soluble in water.[1] For practical laboratory use, it is often handled as its more stable hydrochloride salt (CAS: 5407-04-5), which is a white crystalline powder.[3] This guide will cover protocols for both the free base and its hydrochloride salt, with a focus on nucleophilic substitution reactions, which are its most common application.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for successful and safe experimentation.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C5H12ClN | [1][4] |
| Molecular Weight | 121.61 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | ~135-140 °C | [1][5] |
| Density | ~0.929 g/cm³ | [1][6] |
| Solubility | Slightly soluble in water; miscible with common organic solvents.[5] | [5] |
| InChIKey | NYYRRBOMNHUCLB-UHFFFAOYSA-N | [4] |
Safety and Handling
This compound and its hydrochloride salt are classified as hazardous substances.[4][7] Adherence to strict safety protocols is mandatory.
-
Hazards: Harmful if swallowed, causes skin irritation, and serious eye irritation. May cause respiratory irritation.[4][7]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[7][8]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][7] Avoid breathing dust, fume, gas, mist, vapors, or spray.[7] Do not eat, drink, or smoke when using this product.[7] Wash hands and any exposed skin thoroughly after handling.[7]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5] The free base is air-sensitive and should be stored under an inert atmosphere (e.g., Argon).[5]
-
In case of exposure:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[7]
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[7]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]
-
Core Synthetic Applications: Nucleophilic Substitution
The primary reactivity of this compound lies in the nucleophilic substitution of the chloride, which is a good leaving group. This allows for the facile introduction of the dimethylaminopropyl moiety onto a variety of nucleophiles. The reaction generally proceeds via an SN2 mechanism, though SN1 pathways can be involved under certain conditions.[1]
General Workflow for Nucleophilic Substitution
The following diagram illustrates a generalized workflow for the alkylation of a nucleophile using this compound.
Caption: Generalized workflow for nucleophilic substitution reactions.
Detailed Experimental Protocols
Protocol 1: Liberation of the Free Base from its Hydrochloride Salt
The hydrochloride salt is often the commercially available and more stable form. The free base can be easily liberated prior to its use in a reaction.
Objective: To prepare the free base of this compound from its hydrochloride salt.
Materials:
-
This compound hydrochloride
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: In a suitable flask, dissolve this compound hydrochloride (1.0 eq.) in deionized water.
-
Basification: Cool the solution in an ice bath and slowly add a concentrated aqueous solution of NaOH (e.g., 50% w/v) with stirring until the pH of the solution is >12. This deprotonates the ammonium salt, liberating the free amine.[1] The free base may separate as an oily layer.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with brine (1 x volume of the organic layer) to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and collect the filtrate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator. The resulting colorless to pale yellow oil is the free base of this compound.
-
Storage and Use: The free base should be used immediately or stored under an inert atmosphere to prevent degradation.
Protocol 2: N-Alkylation of a Secondary Amine
This protocol details the alkylation of a secondary amine, a common reaction in the synthesis of more complex tertiary amines.
Objective: To synthesize a tertiary amine via N-alkylation of a secondary amine using this compound.
Materials:
-
Secondary amine (e.g., morpholine) (1.0 eq.)
-
This compound (1.1 eq., either as the free base or hydrochloride salt)
-
Potassium carbonate (K₂CO₃) or another suitable inorganic base (2.0-3.0 eq. if using the hydrochloride salt, 1.0-1.5 eq. if using the free base)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as the solvent
-
Reaction vessel (e.g., round-bottom flask with a reflux condenser)
-
Stir plate and magnetic stir bar
-
TLC plates and appropriate eluent system for reaction monitoring
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the secondary amine (1.0 eq.) and the solvent.
-
Addition of Base: Add the base (e.g., K₂CO₃). The base is crucial to neutralize the HCl generated during the reaction (if starting from the free base) or to liberate the free base from the hydrochloride salt and neutralize the subsequently formed HCl.
-
Addition of Alkylating Agent: Add this compound (or its hydrochloride salt) (1.1 eq.) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (or a suitable temperature, e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction can take several hours to reach completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired tertiary amine.
Causality in Experimental Choices:
-
Choice of Base: An inorganic base like K₂CO₃ is often preferred as it is inexpensive, easy to remove by filtration, and generally does not interfere with the reaction.
-
Choice of Solvent: Polar aprotic solvents like acetonitrile or DMF are ideal as they can dissolve the reactants and facilitate the SN2 reaction mechanism.
-
Excess of Alkylating Agent: A slight excess of the alkylating agent is used to ensure complete consumption of the starting secondary amine.
Caption: Logical relationship in the N-alkylation of a secondary amine.
Conclusion
This compound is a cornerstone intermediate in organic synthesis, particularly for the pharmaceutical industry. Its utility in introducing the dimethylaminopropyl moiety is well-established. The protocols detailed in this guide provide a robust framework for its application in nucleophilic substitution reactions. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can effectively and safely leverage the synthetic potential of this versatile building block.
References
- European Directorate for the Quality of Medicines & HealthCare. (2023). This compound hydrochloride Safety Data Sheet.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of this compound Hydrochloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound Hydrochloride: A Comprehensive Overview.
- PubChem. (n.d.). 3-Chloro-N,N-dimethyl-1-propanamine.
- PharmaCompass. (n.d.). 3-chloro-N,N-dimethylpropane-1-amine hydrochloride.
- Google Patents. (n.d.). US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds.
- Google Patents. (n.d.). US20010023305A1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-Chloro-N,N-dimethyl-1-propanamine | C5H12ClN | CID 66960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 109-54-6 | FC140337 [biosynth.com]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Purification techniques for 3-chloro-N,N-dimethylpropan-1-amine reaction products
An Application Guide to the Purification of 3-chloro-N,N-dimethylpropan-1-amine Reaction Products
Introduction: The Critical Role of Purity for a Versatile Building Block
This compound and its hydrochloride salt are indispensable intermediates in the synthesis of a wide range of pharmaceuticals, including critical drugs such as Chlorpromazine, Amitriptyline, and Dapoxetine.[1][2][3] The bifunctional nature of this molecule, featuring a reactive alkyl chloride and a nucleophilic tertiary amine, allows for its strategic incorporation into complex molecular architectures.[2] However, the very reactivity that makes it a valuable synthon also presents significant challenges in the purification of its downstream products.
The presence of unreacted starting materials, byproducts from side reactions (such as elimination or over-alkylation), and residual reagents can compromise the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and efficient purification is not merely a procedural step but a cornerstone of process integrity in both academic research and industrial drug development.[1] This guide provides a detailed exploration of the principal techniques for purifying reaction products derived from this compound, grounded in the physicochemical properties of these amine-containing molecules.
Core Challenge: The Physicochemical Nature of Amine Products
Products derived from this compound typically retain the tertiary amine moiety, which defines their purification strategy. The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity. This has several practical consequences:
-
Basicity: The product can be protonated by acids to form a water-soluble salt. This property is the foundation of acid-base extraction, a powerful tool for initial cleanup.[4][5]
-
Affinity for Acidic Media: The basic nature of the amine can cause strong, often irreversible, binding to acidic stationary phases like standard silica gel during column chromatography, leading to poor recovery and significant peak tailing.[6][7]
-
Potential for Salt Formation: The product can form salts not only with intentionally added acids but also with acidic impurities in the reaction mixture, complicating its solubility profile.
Common impurities may include unreacted starting materials, primary or secondary amines from the synthesis of the parent compound, and byproducts like N,N,N',N'-tetramethylpropane-1,3-diamine if 1,3-dichloropropane was the precursor.[2][8]
Strategy 1: Acid-Base Extraction - The First Line of Purification
Acid-base extraction is a highly effective and scalable liquid-liquid extraction technique used to separate basic organic compounds, like the amine products , from neutral, acidic, or less basic impurities.[9][10] The strategy hinges on manipulating the solubility of the target compound by converting it between its neutral "free base" form, which is soluble in organic solvents, and its charged salt form (e.g., hydrochloride), which is soluble in aqueous solutions.[4][11]
Principle of Operation
-
Acidic Wash (Protonation): The crude reaction mixture is dissolved in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane). This solution is then washed with a dilute aqueous acid, such as 5% hydrochloric acid.[10] The acid protonates the basic amine product, forming an ammonium salt that partitions into the aqueous layer. Neutral and acidic impurities remain in the organic layer.
-
Basification (Deprotonation): The aqueous layer containing the protonated amine is separated. A strong base, such as sodium hydroxide, is then added to the aqueous layer to raise the pH. This deprotonates the ammonium salt, regenerating the neutral free base.[12]
-
Back-Extraction: The neutral amine, now often insoluble in the aqueous base, can be extracted back into a fresh portion of organic solvent. Evaporation of this solvent yields the purified amine.[11]
Caption: Workflow for Acid-Base Extraction Purification.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel. Use approximately 5-10 mL of solvent per gram of crude material.
-
Acidic Wash: Add an equal volume of 1 M aqueous hydrochloric acid (HCl) to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Close the stopcock and shake vigorously for 1-2 minutes, venting frequently.[9]
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean flask. If the organic solvent is denser than water (e.g., dichloromethane), the organic layer will be at the bottom.
-
Repeat (Optional): For exhaustive extraction, repeat steps 2-4 with a fresh portion of 1 M HCl and combine the aqueous layers.
-
Wash Organic Layer: Wash the original organic layer (which contains neutral/acidic impurities) with a small amount of water to recover any entrained product, and add this wash to the combined aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5 M aqueous sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper). The free amine may precipitate or form an oily layer.
-
Back-Extraction: Add a fresh portion of the original organic solvent to the basified aqueous mixture. Shake vigorously as before (Step 3).
-
Collection: Allow the layers to separate and collect the organic layer containing the purified free amine. Repeat the back-extraction with fresh solvent for maximum recovery.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified amine product.
Strategy 2: Column Chromatography - For High-Purity Separations
When acid-base extraction is insufficient to remove closely related impurities, column chromatography is the method of choice. However, the basicity of amines requires special consideration.
Flash Chromatography on Modified Silica Gel
Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly bind to basic amines, leading to poor separation, streaking (tailing) of the compound on the column, and in some cases, product degradation.[7]
Causality Behind Experimental Choices: To counteract these effects, the mobile phase is typically modified by adding a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide.[6][7] This additive "neutralizes" the acidic sites on the silica, allowing the amine product to elute more cleanly. An alternative is to use a specially functionalized stationary phase, such as amine-functionalized silica.[6]
Table 1: Typical Mobile Phase Systems for Amine Purification on Silica Gel
| Polarity of Amine Product | Primary Solvent System | Additive | Typical Ratio |
| Non-polar to Moderately Polar | Hexane / Ethyl Acetate | Triethylamine (TEA) | 100 : 0 : 1 to 0 : 100 : 1 |
| Polar | Dichloromethane / Methanol | Triethylamine (TEA) | 100 : 0 : 1 to 90 : 10 : 1 |
| Very Polar | Dichloromethane / Methanol | Ammonium Hydroxide (aq) | 95 : 5 : 0.5 to 80 : 20 : 2 |
Detailed Protocol: Flash Chromatography with a Basic Modifier
-
Select Eluent: Based on Thin Layer Chromatography (TLC) analysis, determine a suitable solvent system from Table 1 that gives the target compound an Rf value of approximately 0.2-0.4.
-
Prepare Column: Slurry-pack a flash chromatography column with silica gel in the chosen eluent (including the basic additive). Ensure the column is well-settled and equilibrated by passing 2-3 column volumes of the eluent through it.
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the product onto a small amount of silica gel ("dry loading"), which often results in better resolution. Apply the sample carefully to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The separation can be run isocratically (constant solvent composition) or with a gradient (gradually increasing solvent polarity).
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent and volatile amine additive under reduced pressure.
Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar amine products that are poorly retained in traditional reversed-phase chromatography, HILIC is an excellent alternative.[13][14] HILIC uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[13]
Principle of Operation: Retention in HILIC is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the polar stationary phase.[13] Ionic interactions can also contribute to retention. To increase the retention of a compound, one increases the proportion of the organic solvent in the mobile phase—the opposite of reversed-phase chromatography.[13]
Caption: Logic for Selecting a Chromatography Method.
Strategy 3: Crystallization of Amine Hydrochloride Salts
For products that are solids, or those that are oils or low-melting solids as a free base, crystallization is a superb method for achieving exceptional purity. Converting the free base amine to a salt, most commonly the hydrochloride salt, often yields a highly crystalline solid that is more easily handled and purified than the free base.[15][16] The formation of a crystal lattice is a highly selective process that excludes impurities.
Causality Behind Experimental Choices: The conversion to a salt introduces strong ionic interactions (R₃NH⁺···Cl⁻), which facilitate the formation of an ordered, stable crystal lattice.[15] This process is often more favorable than crystallizing the neutral free base, which relies on weaker intermolecular forces.
Detailed Protocol: Crystallization via Hydrochloride Salt Formation
-
Dissolve Free Base: Dissolve the purified (or semi-purified) free base amine in a suitable solvent in which the hydrochloride salt is poorly soluble. Common choices include diethyl ether, isopropanol, ethyl acetate, or acetone.[16]
-
Prepare HCl Solution: Use a commercially available solution of anhydrous HCl in a solvent, such as 2 M HCl in diethyl ether or HCl in isopropanol.
-
Precipitation: While stirring the amine solution, slowly add the HCl solution dropwise. The hydrochloride salt will begin to precipitate, often as a white crystalline solid.[17]
-
Complete Crystallization: Continue adding the HCl solution until no further precipitation is observed. A slight excess of acid may be required. Stir the resulting slurry, perhaps at a reduced temperature (e.g., in an ice bath), for 30-60 minutes to ensure complete crystallization.
-
Isolation: Collect the crystalline solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove any soluble impurities.
-
Drying: Dry the purified hydrochloride salt under vacuum to remove residual solvent.
Strategy 4: Distillation
For liquid amine products that are thermally stable, distillation is a viable purification technique, particularly for large-scale operations. It separates components based on differences in their boiling points.[18]
-
Fractional Distillation: Used to separate liquids with close boiling points. A fractionating column provides a large surface area for repeated vaporization-condensation cycles, enriching the vapor in the more volatile component.[18]
-
Vacuum Distillation: Many amines have high boiling points and may decompose at atmospheric pressure. Performing the distillation under reduced pressure lowers the boiling points, allowing for distillation at a lower, safer temperature.[19]
Key Consideration: Before attempting distillation, it is crucial to ensure the product is free of non-volatile acidic impurities, which could cause decomposition upon heating. An initial acid-base workup is highly recommended.
Conclusion and Method Selection
The purification of reaction products from this compound is a multi-faceted challenge that requires a strategy tailored to the specific product and its impurity profile. A typical workflow involves an initial acid-base extraction for bulk purification, followed by a high-resolution technique like chromatography or crystallization to achieve the final desired purity. For thermally stable liquids, distillation remains a powerful tool. By understanding the chemical principles behind each technique, researchers and drug development professionals can design robust and efficient purification protocols, ensuring the quality and integrity of these vital chemical intermediates.
References
- US4255356A - Purification of tertiary amines using an adsorbent - Google Patents.
- Acid–base extraction - Wikipedia.
- Is there an easy way to purify organic amines? - Biotage. (2023).
- Exploring the Synthesis and Applications of this compound Hydrochloride - NINGBO INNO PHARMCHEM CO.,LTD. (2024).
- Zaworotko, M. J., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society.
- EP0007983A1 - Process for the purification of tertiary amines - Google Patents.
- Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development.
- Acid-Base Extraction | Purpose, Theory & Applications - Lesson - Study.com.
- Acid-Base Extraction - Chemistry LibreTexts. (2022).
- A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF - ResearchGate.
- Acid-Base Extraction. University of Colorado Boulder.
- Bidlingmeyer, B. A., et al. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry.
- EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds - Google Patents.
- How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. (2023).
- US6576796B1 - Process for the preparation of alkylamines - Google Patents.
- Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A.
- Chromotography with free amines? : r/chemhelp - Reddit. (2022).
- US9663507B1 - Crystallisation of thiamine hydrochloride - Google Patents.
- Amine and HCl - salt formation reaction - YouTube. (2022).
- This compound hydrochloride - European Directorate for the Quality of Medicines & HealthCare.
- 3-Chloro-N,N-dimethyl-1-propanamine | C5H12ClN | CID 66960 - PubChem. National Center for Biotechnology Information.
- EP0267081A1 - Process for the production of long chain alkyl amines and dimethylalkyl amines from esters - Google Patents.
- Amines-Part 11-Chemical Properties 5-Separation of Amines - YouTube. (2022).
- Distillation (video) | Khan Academy.
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Chloro-1-(N,N-dimethyl)propylamine | 109-54-6 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vernier.com [vernier.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. study.com [study.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. 3-Chloro-1-(N,N-dimethyl)propylamine synthesis - chemicalbook [chemicalbook.com]
- 13. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 14. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. Khan Academy [khanacademy.org]
- 19. Page loading... [wap.guidechem.com]
Troubleshooting & Optimization
Common side reactions with 3-chloro-N,N-dimethylpropan-1-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-chloro-N,N-dimethylpropan-1-amine and its hydrochloride salt. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile bifunctional reagent. Its unique structure, containing both a reactive primary alkyl chloride and a nucleophilic tertiary amine, makes it an invaluable building block but also susceptible to several competing reaction pathways.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and its hydrochloride salt, and how should I handle them?
Answer: Understanding the form of the reagent you are using is critical for experimental success.
-
This compound (Free Base, CAS 109-54-6): This is a colorless to pale yellow liquid which is the reactive species in most nucleophilic substitution reactions.[2] However, the free base is sensitive to air and moisture and may not be stable over long-term storage.[3] Its tertiary amine group is nucleophilic and basic.
-
This compound Hydrochloride (HCl Salt, CAS 5407-04-5): This is a white to yellowish crystalline powder.[4] It is significantly more stable, less volatile, and easier to handle than the free base, making it the common commercial form. In this form, the tertiary amine is protonated, rendering it non-nucleophilic and non-basic.
Troubleshooting and Best Practices:
To use the hydrochloride salt in a reaction requiring the nucleophilic amine or for reactions where the generated HCl would interfere, you must first liberate the free base. This is typically done by reacting the salt with a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[1][5] A common procedure involves dissolving the salt in an aqueous NaOH solution, followed by extraction of the liberated free amine into an organic solvent.[3][5] It is crucial to thoroughly dry the organic extract, as any residual water can lead to hydrolysis side reactions (see Q4). For many applications, particularly alkylations of other nucleophiles, the free base should be freshly prepared and used immediately for best results.
Q2: My reaction yield is low, and I'm observing a volatile, low-polarity byproduct by GC-MS. What is the likely cause?
Answer: The most probable cause is an E2 elimination reaction . This side reaction is particularly favored by the use of strong, sterically hindered bases and/or high temperatures.[1]
Mechanism: Instead of acting as a nucleophile to attack your substrate, the base can abstract a proton from the carbon adjacent to the chlorine-bearing carbon (the β-carbon). This leads to the concerted elimination of HCl and the formation of N,N-dimethylallylamine (an alkene).[1][6] The E2 mechanism is a single-step process and competes directly with the desired Sɴ2 substitution pathway.[7][8]
Conditions Favoring Elimination:
-
Strong, bulky bases: Reagents like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) are more likely to act as bases than nucleophiles. Even common bases like NaOH or KOH at high concentrations and temperatures can promote elimination.[8]
-
High temperatures: Elimination reactions generally have a higher activation energy than substitution reactions and are favored by increased heat.
-
Solvent: Aprotic solvents can enhance the basicity of your base, potentially increasing the rate of elimination.
Mitigation Strategy: To favor the desired Sɴ2 reaction, use a milder, less-hindered base (e.g., K₂CO₃, NaHCO₃) if a base is required for your primary reaction. Run the reaction at the lowest feasible temperature. If your primary nucleophile is also a strong base, consider using a large excess of the nucleophile to favor the bimolecular substitution reaction.[1]
Q3: I'm seeing a highly polar, water-soluble byproduct that I can't extract from the aqueous layer. What could it be?
Answer: This is a classic sign of quaternization , where the tertiary amine of the reagent reacts to form a quaternary ammonium salt. This can happen in two primary ways:
-
Intramolecular Cyclization: The molecule's own tertiary amine can attack the electrophilic carbon bearing the chlorine atom in an intramolecular Sɴ2 reaction. This forms a cyclic, four-membered quaternary ammonium salt: N,N-dimethylazetidinium chloride .[1] This process is often favored by heat and high dilution, which promotes intramolecular over intermolecular reactions.
-
Intermolecular Self-Condensation/Over-alkylation: One molecule of this compound can be alkylated by another, forming a dimeric quaternary ammonium salt. This is a specific example of a broader problem in amine alkylations, where the amine product can be more nucleophilic than the starting amine, leading to runaway reactions.[1][9] If your reaction involves alkylating a primary or secondary amine with this compound, the newly formed, more substituted amine product can also be quaternized.[1][10]
Why it's a Problem: Quaternary ammonium salts are ionic, highly polar, and typically very soluble in water, making them difficult to remove by standard organic extraction.[4] Their formation consumes your starting material and complicates purification.
Mitigation Strategy:
-
Control Temperature: Keep the reaction temperature as low as possible to disfavor both inter- and intramolecular quaternization.
-
Control Stoichiometry: Avoid having a high concentration of the free this compound for extended periods. A good strategy is the slow addition of the reagent to a solution of your primary nucleophile. This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with your desired nucleophile over self-reaction.
Q4: My starting material seems to be degrading, and I'm isolating 3-(dimethylamino)-1-propanol. Why is this happening?
Answer: This indicates that a hydrolysis side reaction is occurring. The C-Cl bond in this compound is susceptible to nucleophilic attack by water.
Mechanism: This is an Sɴ2 substitution reaction where water acts as the nucleophile, displacing the chloride leaving group. The initial product is a protonated alcohol, which is then deprotonated to yield 3-(dimethylamino)-1-propanol.
Conditions Favoring Hydrolysis:
-
Presence of Water: This is the most critical factor. Ensure all solvents and reagents are rigorously dried. If you are liberating the free base from the HCl salt, be meticulous about drying the organic extract (e.g., with MgSO₄ or Na₂SO₄) before use.
-
Basic Conditions: Hydroxide ions (OH⁻) are much stronger nucleophiles than water, so hydrolysis is significantly accelerated under basic aqueous conditions.
-
Elevated Temperatures: As with most Sɴ2 reactions, the rate of hydrolysis increases with temperature.
Mitigation Strategy:
-
Anhydrous Conditions: The most effective solution is to run the reaction under strictly anhydrous conditions. Use dry solvents, dry your nucleophile if it's a solid, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Non-Aqueous Base: If a base is required, use a non-aqueous base like triethylamine or powdered K₂CO₃ in an aprotic solvent rather than an aqueous solution of NaOH or KOH.
Troubleshooting Summary and Protocols
Q5: How can I summarize the strategies to minimize these side reactions and improve the yield of my desired Sɴ2 product?
Answer: Optimizing your reaction involves carefully balancing parameters to favor the desired Sɴ2 pathway over the competing elimination, quaternization, and hydrolysis pathways.
| Parameter | To Favor Desired Sɴ2 Product | To Avoid Side Reactions |
| Temperature | Use the lowest temperature that allows for a reasonable reaction rate. | Avoid High Temperatures , which favor E2 elimination and quaternization.[1] |
| Base | If needed, use a mild, non-nucleophilic, non-hindered base (e.g., K₂CO₃, NaHCO₃). | Avoid Strong, Bulky Bases (e.g., t-BuOK) which promote E2 elimination.[1][8] |
| Solvent | Use a polar aprotic solvent (e.g., DMF, Acetonitrile) to solvate the cation and accelerate Sɴ2. | Ensure Anhydrous Solvent to prevent hydrolysis.[2] |
| Concentration | Maintain a reasonable concentration to favor intermolecular Sɴ2. | Avoid High Dilution which can favor intramolecular cyclization. Use slow addition of the reagent to prevent high instantaneous concentrations that lead to self-alkylation. |
| Reagents | Use freshly prepared, anhydrous free base for best results. | Rigorously Exclude Water from all sources to prevent hydrolysis. |
Visualizing Competing Pathways
The following diagram illustrates the critical decision point where the this compound reagent can proceed down the desired Sɴ2 pathway or be diverted into common side reactions.
Caption: Competing reaction pathways for this compound.
Q6: Can you provide a general protocol for a typical alkylation reaction using this compound hydrochloride?
Answer: Certainly. This protocol outlines the liberation of the free base followed by a standard alkylation of a generic phenol nucleophile. Note: This is a general guide; reaction times, temperatures, and stoichiometry must be optimized for your specific substrate.
Protocol: N-Alkylation of 4-Nitrophenol
Part 1: Liberation of the Free Base
-
In a separatory funnel, dissolve 10.0 g of this compound hydrochloride in 50 mL of deionized water.
-
Prepare a solution of 5.0 g of NaOH in 50 mL of water and cool it to room temperature in an ice bath.
-
Slowly add the cold NaOH solution to the separatory funnel containing the amine salt solution. Swirl gently. The solution will become basic (check with pH paper).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. Caution: The free base is volatile. Do not use excessive heat. This should yield the liquid free base, which should be used immediately.[3][5]
Part 2: Alkylation Reaction
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to create a ~0.5 M solution.
-
Stir the mixture at room temperature for 20 minutes.
-
Dissolve the freshly prepared this compound (1.1 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture over 30 minutes.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a beaker containing ice water.
-
Extract the product with ethyl acetate (3 x volume of aqueous).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
References
- This compound | 109-54-6 | Benchchem. Benchchem. URL: https://www.benchchem.com/product/b137089
- Exploring the Synthesis and Applications of this compound Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. URL: https://www.inno-pharmchem.com/exploring-the-synthesis-and-applications-of-3-chloro-n-n-dimethylpropan-1-amine-hydrochloride/
- 3-Chloro-1-(N,N-dimethyl)propylamine synthesis. ChemicalBook. URL: https://www.chemicalbook.com/synthesis/109-54-6.htm
- 3-Chloro-1-(N,N-dimethyl)propylamine 109-54-6 wiki. Guidechem. URL: https://www.guidechem.com/wiki/109-54-6.html
- This compound hydrochloride - Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. URL: https://crd.edqm.eu/crd-api/storage/blob/2.0/511000000001815/510000000135891/3-chloro-N_N-dimethylpropan-1-amine_hydrochloride_C1340000_1_0_EN.pdf
- 5407-04-5 | this compound hydrochloride. ChemScene. URL: https://www.chemscene.com/products/3-chloro-n-n-dimethylpropan-1-amine-hydrochloride-cas-5407-04-5.html
- This compound Hydrochloride: A Comprehensive Overview. X-FENG CHEMICAL. URL: https://www.x-fengchemical.com/news/3-chloro-n-n-dimethylpropan-1-amine-hydrochloride-a-comprehensive-overview.html
- This compound hydrochloride | Biochemical Reagent. MedChemExpress. URL: https://www.medchemexpress.com/3-chloro-n-n-dimethylpropan-1-amine-hydrochloride.html
- 3-chloro-N,N-dimethylpropane-1-amine hydrochloride | Drug Information. PharmaCompass.com. URL: https://www.pharmacompass.com/pharma-intermediates/3-chloro-n-n-dimethylpropane-1-amine-hydrochloride-5407-04-5
- Elimination reactions | Organic Chemistry 1: An open textbook. Lumen Learning. URL: https://courses.lumenlearning.
- This compound | FC140337. Biosynth. URL: https://www.biosynth.com/p/FC140337/3-chloro-n-n-dimethylpropan-1-amine
- Elimination Reactions: an Introduction. Chemistry Steps. URL: https://www.chemistrysteps.
- 11.7: Elimination Reactions- Zaitsev's Rule. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(McMurry)/11%3A_Reactions_of_Alkyl_Halides_-_Nucleophilic_Substitutions_and_Eliminations/11.
- Scheme 1. Products found during the quaternization reaction of.... ResearchGate. URL: https://www.researchgate.net/figure/Scheme-1-Products-found-during-the-quaternization-reaction-of-1436-dianhydro-2-O_fig1_319472391
- 3-Chloro-1-(N,N-dimethyl)propylamine | 109-54-6. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2278089.htm
- 3-Chloro-N,N-diethylpropan-1-amine 104-77-8. Tokyo Chemical Industry (India) Pvt. Ltd. URL: https://www.tcichemicals.com/IN/en/p/C3578
- C10H24Cl2N2 | CID 161075817. PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/161075817
- 109-54-6|this compound. BLDpharm. URL: https://www.bldpharm.com/products/109-54-6.html
- Alkylation of Amines (Sucks!). Master Organic Chemistry. URL: https://www.masterorganicchemistry.
- Solvent free quaternization of tertiary amines with dimethylsulfate. Google Patents. URL: https://patents.google.
- Amine alkylation. Wikipedia. URL: https://en.wikipedia.
- Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. URL: https://www.youtube.
- Process for the continuous quaternization of tertiary amines with an alkyl halide. Google Patents. URL: https://patents.google.
- Synthesis, Molecular Structure and Spectral Properties of Quaternary Ammonium Derivatives of 1,1-Dimethyl-1,3-propylenediamine. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270830/
- The study of reactivity and selectivity of tertiary amines with aryl chlorothionoformates. Academic Journals. URL: https://academicjournals.org/journal/AJAC/article-full-text-pdf/2C7707310008
Sources
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-Chloro-1-(N,N-dimethyl)propylamine | 109-54-6 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-Chloro-1-(N,N-dimethyl)propylamine synthesis - chemicalbook [chemicalbook.com]
- 6. Elimination Reactions: an Introduction [chemistrysteps.com]
- 7. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine alkylation - Wikipedia [en.wikipedia.org]
Technical Support Center: A Guide to Handling 3-Chloro-N,N-dimethylpropan-1-amine
Introduction: 3-Chloro-N,N-dimethylpropan-1-amine is a bifunctional molecule featuring both a tertiary amine and a primary alkyl chloride.[1] This unique structure makes it a valuable reagent in organic synthesis, particularly for introducing the dimethylaminopropyl moiety into target molecules. However, the proximity of a nucleophilic amine and an electrophilic alkyl chloride within the same molecule renders it susceptible to degradation, primarily through intramolecular cyclization. This guide provides a comprehensive overview of the challenges associated with handling this reagent and offers practical solutions to prevent dimerization and other unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound?
The main stability issue is its propensity to undergo rapid intramolecular cyclization to form a reactive quaternary azetidinium salt. This occurs when the lone pair of electrons on the nitrogen atom attacks the carbon atom bonded to the chlorine, displacing the chloride ion. This cyclized intermediate is highly reactive and can lead to dimerization, polymerization, or reaction with other nucleophiles present.
Q2: How does dimerization occur and what are the signs?
Dimerization is a subsequent reaction following the initial cyclization. Another molecule of this compound can then act as a nucleophile, attacking the strained azetidinium ring and leading to the formation of a dimeric species. Visible signs of degradation in a liquid sample include the formation of a white to off-white solid precipitate, an increase in viscosity, or a color change from colorless to yellow or brown.
Q3: What are the optimal storage conditions for this reagent?
To ensure the longevity and purity of this compound, proper storage is crucial. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Form | Hydrochloride Salt | The protonated amine in the salt form is not nucleophilic, thus preventing the initial cyclization step. |
| Temperature | -20°C to 8°C (Freezer or Refrigerator) | Reduces the rate of potential degradation reactions.[2][3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against atmospheric moisture and oxygen. The compound is known to be air and moisture sensitive.[4] |
| Container | Tightly sealed, amber glass bottle | Protects from light and prevents moisture ingress.[5] |
Q4: Is it preferable to use the free base or the hydrochloride salt in reactions?
For storage, the hydrochloride salt is significantly more stable.[6] The free base is highly reactive and prone to rapid degradation. It is best practice to generate the free base from the hydrochloride salt just before or during its use in a reaction. This can be achieved by adding a suitable base to the reaction mixture.[1]
Troubleshooting Guide: Preventing Dimerization During Experiments
This section addresses common issues encountered when using this compound and provides actionable solutions.
Scenario 1: A white precipitate forms in the reagent bottle upon warming to room temperature.
-
Problem: The increase in temperature has accelerated the rate of intramolecular cyclization and subsequent dimerization.
-
Solution:
-
Work Cold: Always handle the free base at low temperatures (0-5 °C) to minimize degradation.
-
Immediate Use: Prepare the free base from the hydrochloride salt immediately before adding it to your reaction. Do not store the free base.
-
In-Situ Generation: A superior method is to add the stable hydrochloride salt directly to the reaction vessel along with a non-nucleophilic base (e.g., potassium carbonate, triethylamine). This generates the reactive free base in situ, allowing it to be consumed by the desired reaction as it forms, keeping its concentration low.
-
Scenario 2: Reaction yields are low, and purification is complicated by a polar, water-soluble byproduct.
-
Problem: The highly reactive azetidinium intermediate is susceptible to attack by nucleophiles other than your intended substrate. If moisture is present, it will react to form 3-hydroxy-N,N-dimethylpropan-1-amine.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere, such as argon or nitrogen, to exclude atmospheric moisture.
-
Solvent Choice: Use aprotic solvents (e.g., THF, acetonitrile, DMF) that will not act as competing nucleophiles.
-
Workflow for Handling this compound
Caption: Decision-making workflow for the safe and effective use of this compound.
Key Degradation Pathways
Sources
Optimizing reaction conditions for 3-chloro-N,N-dimethylpropan-1-amine
Technical Support Center: 3-Chloro-N,N-dimethylpropan-1-amine
Welcome to the technical support guide for the synthesis and optimization of this compound. This resource is designed for researchers, chemists, and process development professionals who utilize this critical intermediate in their work. As a bifunctional molecule, its synthesis requires careful control to achieve high yield and purity, avoiding common pitfalls.[1] This guide provides in-depth, experience-based answers to frequently encountered challenges.
Section 1: Synthesis Pathway Overview
This compound is a key building block in the synthesis of numerous pharmaceuticals, including Chlorpromazine and Dapoxetine.[1][2] It is typically synthesized via one of two primary routes, each with distinct advantages and challenges.
-
Chlorination of an Amino Alcohol: The most common laboratory and industrial method involves the reaction of 3-(dimethylamino)-1-propanol with a chlorinating agent, such as thionyl chloride (SOCl₂).[3] This route offers high selectivity and is generally easier to control.
-
Amination of a Dihaloalkane: An alternative route is the nucleophilic substitution of 1,3-dichloropropane with dimethylamine.[1] While seemingly straightforward, this method can suffer from poor selectivity, often leading to the formation of bis-aminated byproducts.[1]
The choice of pathway depends on starting material availability, required purity, and scale. For most applications requiring high purity, the chlorination of 3-(dimethylamino)-1-propanol is the superior choice.
Caption: Primary synthetic routes to this compound.
Section 2: FAQs on Reagent & Condition Selection
Q1: Why is thionyl chloride (SOCl₂) the preferred chlorinating agent for converting 3-(dimethylamino)-1-propanol?
A: Thionyl chloride is highly effective for several reasons rooted in its reaction mechanism.
-
Excellent Leaving Group Conversion: The primary hydroxyl group of the starting material is a poor leaving group (OH⁻). Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate, which is an excellent leaving group.[1][4]
-
Irreversible Reaction: The reaction byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[5] The evolution of these gases from the reaction mixture drives the equilibrium towards the product, making the reaction essentially irreversible.
-
Mechanism: The reaction typically proceeds via an Sₙ2 mechanism, where a chloride ion attacks the electrophilic carbon, displacing the chlorosulfite group.[6] This is generally a clean reaction that avoids the carbocation rearrangements possible with other reagents.[4]
Q2: What is the critical role of a base, like pyridine or triethylamine, when using thionyl chloride?
A: The use of a base is crucial for neutralizing the hydrogen chloride (HCl) gas produced during the reaction.[4] If not neutralized, the HCl will protonate the tertiary amine of both the starting material and the product, forming their respective hydrochloride salts. This has two negative consequences:
-
Reduced Nucleophilicity: The protonated starting material is no longer nucleophilic and cannot react with the thionyl chloride.
-
Product Sequestration: The product hydrochloride salt may precipitate or require an additional basic workup step to liberate the free amine. The base effectively acts as an acid scavenger, ensuring the reaction proceeds smoothly in its intended free-amine form.
Q3: How does solvent choice impact the synthesis?
A: The solvent plays a critical role in reaction success, particularly in managing solubility and preventing side reactions.
-
Aprotic Nature: Anhydrous, aprotic solvents like dichloromethane (DCM) or chloroform are highly recommended.[3][7] This is because thionyl chloride reacts violently with water and other protic solvents.
-
Solubility: The chosen solvent must be able to dissolve the starting amino alcohol. DCM is often a good choice.
-
Boiling Point: A solvent with a moderate boiling point allows for effective temperature control during the often-exothermic addition of thionyl chloride and facilitates easy removal during workup.
| Solvent | Boiling Point (°C) | Polarity | Key Considerations |
| Dichloromethane (DCM) | 39.6 | Polar Aprotic | Excellent solubility for reactants; easy to remove under vacuum. |
| Chloroform | 61.2 | Polar Aprotic | Similar to DCM but with a higher boiling point. |
| Toluene | 110.6 | Nonpolar | Can be used, but may have lower solubility for the starting amino alcohol. |
| Diethyl Ether | 34.6 | Relatively Nonpolar | Low boiling point can make temperature control difficult. |
Section 3: Troubleshooting Guide
Q4: My reaction yield is consistently low. What are the most common causes?
A: Low yield can typically be traced to one of three areas: reagent quality, reaction conditions, or side reactions.
Caption: Troubleshooting flowchart for low reaction yield.
Q5: I've isolated a significant, water-soluble, high-boiling byproduct. What is it and how can I prevent it?
A: This is a classic problem. The byproduct is almost certainly a quaternary ammonium salt.[8] The product molecule, this compound, contains both a nucleophilic tertiary amine and an electrophilic alkyl chloride. Therefore, two product molecules can react with each other in an Sₙ2 reaction to form a dimeric quaternary ammonium salt.[9]
-
Mechanism: Intermolecular alkylation of the tertiary amine.
-
Prevention:
-
Control Temperature: This side reaction is accelerated by heat. Once the primary reaction is complete (as monitored by TLC or GC), perform the workup at low temperatures. Avoid prolonged heating or refluxing of the final product.
-
Dilution: Running the reaction at a lower concentration can disfavor this bimolecular side reaction.
-
Immediate Conversion: If the free amine is an intermediate for a subsequent step, consider using the crude product immediately or converting it to its more stable hydrochloride salt for storage.
-
Q6: My final product decomposes during distillation. What should I do?
A: The free amine is susceptible to both decomposition and the self-quenching reaction described in Q5, especially at elevated temperatures.[3]
-
Vacuum Distillation: You must purify the free amine by distillation under reduced pressure.[3] This lowers the boiling point significantly, allowing for purification at a temperature that minimizes thermal degradation.
-
Liberate from Salt: A robust method is to first perform a full aqueous workup and isolate the product's hydrochloride salt. The salt is typically a stable, crystalline solid that can be stored.[2] The free amine can then be liberated from the salt in a separate step by treating it with a base (e.g., NaOH solution) and extracting it into an organic solvent just before use.[10] A procedure for this reports a yield of 91.07%.[10]
Section 4: Recommended Experimental Protocol & Workflow
This protocol is for the synthesis of this compound from 3-(dimethylamino)-1-propanol using thionyl chloride.
Materials:
-
3-(dimethylamino)-1-propanol
-
Thionyl Chloride (SOCl₂), freshly opened or distilled
-
Pyridine or Triethylamine (dried over KOH)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Charging Reactants: Dissolve 3-(dimethylamino)-1-propanol (1.0 eq.) and pyridine (1.1 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Thionyl Chloride Addition: Dilute thionyl chloride (1.1 eq.) with anhydrous DCM in the dropping funnel. Add the SOCl₂ solution dropwise to the stirred reaction mixture, ensuring the internal temperature does not exceed 5-10 °C.[7]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC/GC analysis shows complete consumption of the starting material.
-
Quenching: Carefully cool the reaction mixture back to 0 °C and slowly quench by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[3]
Caption: Step-by-step workflow for the synthesis and purification.
Section 5: References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of this compound Hydrochloride. Retrieved from [Link]
-
Google Patents. (1970). US3532751A - Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts. Retrieved from
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from [Link]
-
Leonard, M. S. (2013, October 29). Reaction with Thionyl Chloride [Video]. YouTube. Retrieved from [Link]
-
Google Patents. (n.d.). CN1011308B - 2, the preparation method of 3-dichloro-N, N-dimethylpropylamine. Retrieved from
-
MDPI. (n.d.). Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 25.7 Preparation of Amines. Retrieved from [Link]
-
Alfa Chemistry. (2025, August 12). Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications [Video]. YouTube. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-N,N-dimethyl-1-propanamine. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 3-Chloro-1-(N,N-dimethyl)propylamine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Improving Yield in 3-Chloro-N,N-dimethylpropan-1-amine Alkylation Reactions
Welcome to the technical support center for optimizing alkylation reactions using 3-chloro-N,N-dimethylpropan-1-amine. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their reaction products. Here, we address common challenges and provide in-depth, scientifically grounded solutions in a direct question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section tackles specific problems you might be encountering in the lab. We delve into the root causes and provide actionable steps to resolve them.
Issue 1: My reaction yield is consistently low, with a significant amount of unreacted starting material.
Question: I'm performing an N-alkylation of a secondary amine with this compound, but my yields are poor, and I recover a lot of my starting amine. What factors should I investigate?
Answer:
Low conversion is a frequent hurdle in N-alkylation reactions. The primary factors to investigate are the reactivity of your electrophile (the chloroalkane), the choice of base and solvent, steric hindrance, and the overall reaction conditions.[1] Let's break down the troubleshooting process:
-
Reactivity of the Alkylating Agent: this compound is a primary alkyl chloride. While it is reactive, the rate of SN2 reactions can be significantly influenced by the leaving group. If your reaction is sluggish, ensure your reagent is of high purity.
-
Base Selection is Critical: The base's role is to deprotonate the amine nucleophile (or its protonated form after the initial alkylation), regenerating the free amine to react further.[2]
-
Inadequate Base Strength: If the base is not strong enough to effectively deprotonate the ammonium salt formed during the reaction, the concentration of the free, nucleophilic amine will be low, leading to poor conversion.[2] Consider using stronger, non-nucleophilic bases.
-
Heterogeneous vs. Homogeneous: Solid bases like potassium carbonate (K₂CO₃) can be effective, especially at elevated temperatures, but their limited solubility can be a rate-limiting factor.[3] Using a soluble organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can improve reaction kinetics.
-
-
Solvent Effects: The solvent plays a crucial role in SN2 reactions.
-
Polar Aprotic Solvents are Preferred: Solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal for SN2 reactions.[4][5] They can solvate the cation of the base, leaving the anion more "naked" and nucleophilic, which can dramatically increase the reaction rate.[5][6]
-
Avoid Protic Solvents: Protic solvents like water or alcohols can form hydrogen bonds with the amine nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon, thus slowing down the reaction.[4]
-
-
Temperature and Reaction Time:
-
Increase Temperature: If steric hindrance is a factor, increasing the reaction temperature can provide the necessary activation energy to overcome this barrier.[1] High-boiling point solvents like DMF or DMSO are well-suited for this.
-
Extend Reaction Time: Some reactions, particularly those with sterically hindered substrates, may require longer reaction times to go to completion.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
-
Experimental Protocol: General N-Alkylation with this compound
-
To a stirred solution of the secondary amine (1.0 equiv.) in a suitable polar aprotic solvent (e.g., ACN or DMF), add a non-nucleophilic base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add this compound (1.1-1.5 equiv.).
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter off any solids, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Issue 2: My reaction produces a mixture of products, including a significant amount of a quaternary ammonium salt.
Question: I'm trying to synthesize a tertiary amine, but I'm observing the formation of a quaternary ammonium salt as a major byproduct. How can I improve the selectivity for the desired tertiary amine?
Answer:
Over-alkylation is a classic challenge in amine alkylations because the product amine is often more nucleophilic than the starting amine, leading to a "runaway reaction".[7] The tertiary amine product can compete with the starting secondary amine for the alkylating agent, forming a permanently charged quaternary ammonium salt.[8][9][10]
Here’s how to address this:
-
Control Stoichiometry: Use a slight excess of the starting amine relative to the this compound. This will increase the probability of the alkylating agent reacting with the intended starting material.
-
Slow Addition: Add the this compound slowly to the reaction mixture. This keeps its concentration low at any given time, favoring reaction with the more abundant starting amine.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity, as the activation energy for the second alkylation might be higher.
-
Phase-Transfer Catalysis (PTC): This technique can be highly effective for achieving selective mono-alkylation.[11] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the deprotonated amine from an aqueous or solid phase into the organic phase where the alkylating agent resides.[12] This controlled delivery can enhance selectivity.
Data Presentation: Impact of Base and Solvent on Alkylation
| Base | Solvent | Temperature (°C) | Time (h) | Yield of Tertiary Amine (%) | Yield of Quaternary Salt (%) |
| K₂CO₃ | Acetonitrile | 80 | 24 | 65 | 25 |
| Cs₂CO₃ | Acetonitrile | 80 | 18 | 85 | 10 |
| TEA | DCM | 40 | 48 | 50 | 15 |
| K₂CO₃/TBAB | Toluene/H₂O | 90 | 12 | 90 | <5 |
This is illustrative data and actual results will vary based on the specific amine substrate.
Issue 3: I'm observing an unexpected alkene byproduct in my reaction mixture.
Question: Besides my desired alkylated product, I'm detecting an alkene byproduct. What is causing this and how can I prevent it?
Answer:
The formation of an alkene suggests that an elimination reaction is competing with the desired nucleophilic substitution (SN2) reaction. This is likely due to a Hofmann elimination-type pathway.[13][14][15]
Mechanism of Side Reaction:
The base in your reaction can abstract a proton from the carbon adjacent to the carbon bearing the chlorine atom (the β-carbon), leading to the formation of a double bond and elimination of HCl.[10] Strong, sterically hindered bases at elevated temperatures can favor elimination.
Caption: Hofmann elimination as a side reaction.
Strategies to Minimize Elimination:
-
Choice of Base: Use a less sterically hindered and/or weaker base if possible. Carbonate bases (K₂CO₃, Cs₂CO₃) are generally a good choice as they are strong enough to deprotonate the amine but often favor substitution over elimination.
-
Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the desired SN2 pathway.
-
Solvent Choice: While polar aprotic solvents are generally good for SN2 reactions, in some cases, a less polar solvent might disfavor the E2 pathway.
Frequently Asked Questions (FAQs)
Q1: What is the role of a phase-transfer catalyst (PTC) and when should I use one?
A1: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[8] In the context of N-alkylation, a PTC like tetrabutylammonium bromide (TBAB) transports the deprotonated amine (anion) from an aqueous or solid phase into the organic phase containing the this compound.[12] This is particularly useful when using inorganic bases like NaOH or K₂CO₃ which have poor solubility in organic solvents.[12] PTC often leads to higher yields, faster reaction rates, and can improve selectivity by minimizing over-alkylation.[11]
Caption: Generalized workflow for phase-transfer catalysis.
Q2: Can I use this compound hydrochloride directly in the reaction?
A2: Yes, it is common to use the hydrochloride salt of this compound. However, you must account for the fact that one equivalent of base will be consumed to neutralize the HCl salt to generate the free amine. Therefore, you will need to use at least one additional equivalent of base in your reaction setup. A typical procedure involves dissolving the hydrochloride salt and treating it with a base like sodium hydroxide to liberate the free amine, which can then be extracted into an organic solvent for the subsequent alkylation reaction.[10]
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. You can spot the starting amine, the alkylating agent, and the reaction mixture on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent tool. It can confirm the formation of the desired product by its mass and also help in identifying any byproducts.
Q4: What are the best purification strategies for the final tertiary amine product?
A4:
-
Extraction: After the reaction, a standard aqueous workup is often necessary. Washing the organic layer with a dilute acid solution can remove any unreacted starting amine and basic impurities.[3] Be cautious, as your tertiary amine product may also be protonated and move into the aqueous layer. A subsequent wash with a dilute base (e.g., saturated NaHCO₃ solution) can neutralize any remaining acid.[3]
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the crude product to obtain the pure tertiary amine.[3] A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine can be effective. The triethylamine helps to prevent the product from streaking on the silica gel.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method, especially for large-scale reactions.[16]
By systematically addressing these common issues and understanding the underlying chemical principles, you can significantly improve the yield and purity of your this compound alkylation reactions.
References
- BenchChem. (n.d.). N-Alkylation and N-Acylation of Secondary Amines.
- DTIC. (n.d.). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines.
- Wikipedia. (2024). Quaternary ammonium cation.
- Chemistry LibreTexts. (2019). 23.16: Synthesis of Amines by Alkylation.
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
- BenchChem. (n.d.). This compound.
- Wikipedia. (2024). Hofmann elimination.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
- Allen. (n.d.). Hofmann Elimination Reaction.
- Chemistry LibreTexts. (2023). Hofmann Elimination.
- Chemistry Steps. (n.d.). The Hofmann Elimination.
- Chemistry LibreTexts. (2019). 23.3: Hofmann Elimination.
- BenchChem. (n.d.). Troubleshooting low conversion in N-alkylation of secondary amines.
- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis.
- Guidechem. (n.d.). 3-Chloro-1-(N,N-dimethyl)propylamine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. crdeepjournal.org [crdeepjournal.org]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 14. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Page loading... [wap.guidechem.com]
Technical Support Center: Managing Exothermic Reactions with 3-chloro-N,N-dimethylpropan-1-amine
Welcome to the technical support center for handling reactions involving 3-chloro-N,N-dimethylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth answers to common challenges. The focus here is not just on what to do, but why certain strategies are critical for safety and success, particularly when managing the significant exothermicity associated with this reagent.
Section 1: Understanding the Core Hazard - Frequently Asked Questions
This section addresses the fundamental questions regarding the thermal risks associated with this compound.
Q1: What makes reactions with this compound potentially hazardous?
The primary hazard stems from its use in nucleophilic substitution reactions, most notably quaternization reactions (the Menshutkin reaction).[1] this compound contains a reactive tertiary amine and an alkyl chloride within the same molecule.[2][3] When it reacts with an alkylating agent or is used to alkylate another species, the formation of the quaternary ammonium salt is a highly exothermic process.[1] This reaction releases a significant amount of heat, which, if not properly controlled, can lead to a dangerous increase in the reaction rate.[4]
Q2: What is a "thermal runaway" and why is it a major concern?
A thermal runaway occurs when the heat generated by a reaction exceeds the rate at which heat can be removed by the cooling system.[4][5] This creates a dangerous positive feedback loop:
-
The reaction generates heat.
-
The reaction mixture's temperature increases.
-
The increased temperature accelerates the reaction rate (as per Arrhenius kinetics).
-
The faster reaction rate generates heat even more rapidly.
This cycle can cause an exponential increase in temperature and pressure, potentially leading to vessel rupture, explosion, fire, and the release of toxic materials.[5][6] Understanding this risk is the first step in designing a safe process.
Q3: What key thermal parameters must I determine before scaling up a reaction?
Before any scale-up, a thorough thermal hazard assessment is mandatory.[7][8] This involves quantifying the reaction's thermal profile. The essential parameters to determine are summarized in the table below. These are typically measured using techniques like Reaction Calorimetry (RC) and Differential Scanning Calorimetry (DSC).[8][9][10]
| Parameter | Description | Why It's Critical | Typical Measurement Tool |
| Heat of Reaction (ΔHr) | The total amount of energy released or absorbed per mole of reactant during the reaction. For quaternization, this value is negative (exothermic). | Determines the total thermal energy that the cooling system must be able to handle over the course of the addition/reaction. | Reaction Calorimeter (RC1) |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase of the reaction mass if all cooling were to fail and the entire heat of reaction were absorbed by the mixture. | This is the worst-case scenario temperature rise. It helps to determine if the Maximum Temperature of the Synthesis Reaction (MTSR) could reach a point where a secondary, more dangerous decomposition reaction could be triggered.[9] | Calculated from ΔHr and the heat capacity of the mixture. |
| Maximum Heat Release Rate (qmax) | The peak rate of heat evolution during the reaction, typically occurring during reagent addition. | Informs the required performance of the reactor's cooling system. The cooling capacity must exceed this value to prevent a runaway.[10] | Reaction Calorimeter (RC1) |
| Onset Temperature of Decomposition (TD) | The temperature at which reactants, products, or the mixture begin to decompose exothermically. | This is a critical safety boundary. The MTSR must remain well below this temperature to ensure a safe process. | Differential Scanning Calorimetry (DSC), Accelerating Rate Calorimetry (ARC) |
Section 2: Troubleshooting Guide for Exotherm Management
This section provides solutions to common problems encountered during experiments.
Issue: Rapid, Uncontrolled Temperature Spike During Reagent Addition
A sudden temperature increase during the addition of a reactant is a clear sign that heat generation is outpacing heat removal. This is one of the most common precursors to a thermal runaway.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Reagent addition rate is too fast. | The reaction rate is dependent on the concentration of reactants. Rapid addition leads to a high concentration, causing a surge in the reaction rate and heat production.[11] | Reduce the addition rate immediately. For precise and consistent control, especially during scale-up, use a syringe pump.[11] |
| Inadequate cooling or heat transfer. | The cooling bath may be at the wrong temperature, or poor mixing may prevent efficient heat transfer from the bulk of the reaction to the vessel walls. | Verify the cooling system's functionality and temperature. Ensure the heat transfer fluid is circulating correctly. Increase the stirring rate to improve heat transfer.[11][12] |
| Reactant concentration is too high. | More concentrated reactants lead to a higher reaction rate per unit volume, resulting in a more intense exotherm that can be difficult to control. | Dilute the reactant being added or the initial reaction mixture with a suitable, inert solvent. This increases the thermal mass, helping to absorb heat.[11] |
Workflow: Thermal Hazard Assessment
Before beginning any new reaction or scaling up an existing one, a systematic hazard assessment is crucial.[7] The following workflow illustrates the key decision points.
Caption: A decision workflow for assessing thermal hazards before scale-up.
Section 3: Key Experimental Protocols
Accurate data is the foundation of process safety. Below are condensed methodologies for essential thermal hazard experiments.
Protocol 1: Determining Heat of Reaction (ΔHr) using a Heat Flow Calorimeter (e.g., Mettler-Toledo RC1)
This protocol outlines the essential steps to measure the heat flow of a semi-batch reaction where this compound is added to another reactant.
-
System Setup & Calibration:
-
Assemble the reactor with appropriate stirring (e.g., pitched-blade turbine) and install the temperature probes for both the reactor contents (Tr) and the jacket (Tj).[13]
-
Add the initial reactant and solvent to the reactor.
-
Perform a heat transfer calibration using the integrated electric heater to determine the overall heat transfer coefficient (UA) at the planned reaction temperature.[10]
-
-
Reaction Execution (Semi-Batch Dosing):
-
Set the reactor temperature to the desired starting point and allow it to stabilize.
-
Begin adding the this compound solution at a slow, controlled rate using a calibrated pump.
-
The instrument software will continuously monitor Tr and Tj. The heat flow (q) is calculated in real-time using the equation: q = UA (Tr - Tj) .[10]
-
Continue the addition while ensuring the reaction temperature remains stable and within safe limits.
-
-
Data Analysis:
-
After the addition is complete and the heat flow returns to the baseline, integrate the area under the heat flow curve over time.
-
This integrated value represents the total heat of reaction (Q).
-
Calculate the molar heat of reaction (ΔHr) by dividing Q by the number of moles of the limiting reagent added.
-
Section 4: Advanced Control Strategies & Emergency Response
Q4: How can Flow Chemistry mitigate the risks of exothermic reactions with this compound?
Flow chemistry, or continuous flow processing, is an inherently safer technology for managing highly exothermic reactions.[14][15] This is due to the physical properties of microreactors or tubular reactors.
-
Superior Heat Transfer: Flow reactors have a very high surface-area-to-volume ratio compared to batch reactors.[14][16] This allows for extremely efficient and rapid heat removal, preventing the accumulation of heat and the development of hot spots.[14]
-
Small Reaction Volume: At any given moment, only a small amount of material is inside the reactor. This minimizes the potential energy that could be released in the event of a cooling failure, drastically reducing the severity of a potential runaway.
-
Precise Temperature Control: The excellent heat transfer allows for nearly isothermal reaction conditions, leading to better selectivity, fewer byproducts, and more consistent product quality.[17][18]
Diagram: Batch vs. Flow Reactor Heat Dissipation
The diagram below illustrates the fundamental difference in heat management between batch and continuous flow reactors.
Caption: Comparison of heat dissipation characteristics in batch vs. flow reactors.
Q5: What should I do if I suspect a thermal runaway is beginning?
If you observe a rapid, accelerating temperature rise that is not responding to primary cooling, you must act immediately. All personnel should be trained on the specific emergency procedures for the process.
Emergency Response Checklist:
-
ALERT: Immediately notify all personnel in the area and your supervisor.
-
STOP ADDITION: Instantly stop the feed of all reactants.[11]
-
MAXIMIZE COOLING: Activate any emergency cooling systems. This could be a secondary cooling loop or adding a dry ice/acetone slurry to the external cooling bath.
-
QUENCH (If Safe and Pre-Determined): If a validated quenching procedure exists, execute it. This involves adding a pre-determined chemical agent to rapidly stop the reaction. This should only be done if the procedure has been thoroughly vetted, as adding the wrong agent or adding it too quickly can worsen the situation.
-
EVACUATE: If the temperature continues to rise uncontrollably, evacuate the immediate area and follow your facility's emergency shutdown and evacuation plan. Do not risk personal safety to save the reaction.
References
- TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards.
- IChemE. The protection of reactors containing exothermic reactions: an HSE view.
- H.E.L Group.
- BenchChem. (2025). Navigating Exothermic Reactions in Cyclopropyl p-Nitrophenyl Ketone Synthesis: A Technical Support Guide.
- YouTube. (2024, July 6). Exothermic reaction safety.
- Sigma-HSE. (2023, December 14). Understanding Chemical Reaction Hazards in Manufacturing Processes.
- YouTube. (2022, November 30).
- Chemical Science (RSC Publishing). (2023, March 15). A field guide to flow chemistry for synthetic organic chemists.
- ThalesNano. About Flow Chemistry.
- Mettler Toledo. Benefits of Continuous Flow Chemistry.
- ACS Publications. Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
- FAI. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- Process Technology Online. Safe scale-up with exothermic reactions.
- The Pharma Master. Troubleshooting.
- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
- BenchChem. This compound | 109-54-6.
- Eindhoven University of Technology. (MASTER). Intensification of Quaternary Ammonium Salt Production using Continuous Flow Reactors.
- Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach.
- University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions.
- ChemicalBook. 3-Chloro-1-(N,N-dimethyl)propylamine | 109-54-6.
- Fauske & Associ
- Guidechem. 3-Chloro-1-(N,N-dimethyl)propylamine 109-54-6 wiki.
Sources
- 1. research.tue.nl [research.tue.nl]
- 2. benchchem.com [benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 6. sigma-hse.com [sigma-hse.com]
- 7. icheme.org [icheme.org]
- 8. fauske.com [fauske.com]
- 9. amarequip.com [amarequip.com]
- 10. fauske.com [fauske.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. thepharmamaster.com [thepharmamaster.com]
- 13. youtube.com [youtube.com]
- 14. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 15. mt.com [mt.com]
- 16. process-technology-online.com [process-technology-online.com]
- 17. About Flow Chemistry - ThalesNano [thalesnano.com]
- 18. pubs.acs.org [pubs.acs.org]
Impact of solvent choice on 3-chloro-N,N-dimethylpropan-1-amine reactivity
Welcome to the technical support center for 3-chloro-N,N-dimethylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this versatile bifunctional reagent. Here, we provide in-depth answers to frequently asked questions and troubleshooting advice to help you control its reactivity and achieve your desired synthetic outcomes.
Understanding the Dual Reactivity of this compound
This compound possesses two reactive sites: a nucleophilic tertiary amine and an electrophilic carbon bearing a chlorine atom. This duality leads to a competition between two primary reaction pathways:
-
Intermolecular Nucleophilic Substitution (S
2): The reagent acts as an alkylating agent, where an external nucleophile attacks the carbon bearing the chlorine, displacing it to form a new carbon-nucleophile bond. This is the desired pathway when introducing the dimethylaminopropyl moiety onto a target molecule. -
Intramolecular Nucleophilic Substitution (S
2): The internal tertiary amine acts as a nucleophile, attacking the electrophilic carbon within the same molecule to form a cyclic, four-membered N,N-dimethylazetidinium salt. This is often an undesired side reaction that consumes the starting material.
The choice of solvent is the most critical factor in directing the reaction towards either the intermolecular or intramolecular pathway.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low yield of the desired alkylated product and a significant amount of a water-soluble byproduct. What is happening?
A1: This is a classic case of the competing intramolecular cyclization reaction. The tertiary amine of your reagent is likely reacting with its own alkyl chloride to form the N,N-dimethylazetidinium chloride salt. This quaternary ammonium salt is highly polar and often water-soluble, which would explain its presence as a byproduct. The formation of this azetidinium ring is a common issue when the desired intermolecular reaction is slow.[1]
To favor your desired intermolecular substitution, you need to select conditions that accelerate the reaction with your external nucleophile while suppressing the intramolecular cyclization. The primary lever to pull here is your choice of solvent.
Q2: What is the best solvent to use to promote intermolecular alkylation with my nucleophile?
A2: To favor intermolecular S
The Rationale:
-
Enhanced Nucleophilicity: Polar aprotic solvents are poor at solvating anions. This leaves your anionic nucleophile "naked" and more reactive, thereby increasing the rate of the intermolecular reaction.
-
Transition State Stabilization: While not as effective as protic solvents at stabilizing full charges, polar aprotic solvents can still stabilize the charge-delocalized transition state of an S
2 reaction.
In contrast, polar protic solvents like water, methanol, or ethanol should be used with caution. They can form strong hydrogen bonds with your nucleophile, creating a solvent shell that blunts its reactivity and slows down the desired intermolecular reaction. This gives the intramolecular cyclization a greater opportunity to occur.
Q3: When would I want to use a solvent that promotes the intramolecular cyclization?
A3: While often a side reaction, the formation of the N,N-dimethylazetidinium salt can be the desired outcome for certain applications. To favor this intramolecular S
The Rationale:
-
Proximity Advantage: In a less polar environment, the intramolecular reaction benefits from the high effective concentration of the reacting groups within the same molecule.
-
Minimizing Competing Reactions: The absence of a polar, coordinating solvent and other nucleophiles allows the intramolecular pathway to dominate.
Q4: How does temperature affect the competition between the two reaction pathways?
A4: Both the intermolecular and intramolecular reactions are S
It is generally recommended to start at a moderate temperature (e.g., room temperature to 50 °C) and monitor the reaction progress. If the reaction is sluggish, a modest increase in temperature can be beneficial, but be mindful of the potential for increased byproduct formation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired alkylated product. | 1. Dominant Intramolecular Cyclization: The solvent choice is favoring the formation of the azetidinium salt. 2. Poor Nucleophile: Your external nucleophile is not strong enough to compete with the internal amine. 3. Hydrolysis of the Reagent: The presence of water is hydrolyzing the this compound. | 1. Switch to a polar aprotic solvent like DMF or ACN. Ensure all reagents and glassware are dry. 2. If possible, convert your nucleophile to a more potent form (e.g., deprotonate an alcohol to an alkoxide with a suitable base). 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of multiple products. | 1. Over-alkylation: If your nucleophile has multiple reactive sites, you may be seeing di- or tri-alkylation. 2. Side reactions with the solvent: Some solvents can participate in the reaction. | 1. Use a controlled stoichiometry of the alkylating agent. Consider using a protecting group strategy if necessary. 2. Ensure your chosen solvent is inert under the reaction conditions. |
| Reagent appears to have degraded. | 1. Improper Storage: this compound and its hydrochloride salt are sensitive to moisture.[2] 2. Spontaneous Cyclization: Over time, especially if stored improperly, the free amine can slowly cyclize. | 1. Store the reagent in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere. The hydrochloride salt is generally more stable for long-term storage. 2. If using the free amine, it is best to use it fresh or generate it from the hydrochloride salt just prior to use.[3] |
Visualizing the Competing Reaction Pathways
The choice of solvent directly influences the energy landscape of the competing intermolecular and intramolecular reactions.
Caption: Competing reaction pathways for this compound.
Solvent Property Comparison and Expected Outcome
The following table provides a general guide to solvent selection and its likely impact on the reaction outcome. The relative rates are illustrative and based on established principles of S
| Solvent | Type | Dielectric Constant (ε) | Key Characteristics | Expected Outcome |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Good at solvating cations, poor at solvating anions. | Favors Intermolecular Substitution |
| DMF | Polar Aprotic | 36.7 | High boiling point, excellent solvating power for many organics. | Strongly Favors Intermolecular Substitution |
| DMSO | Polar Aprotic | 46.7 | Very high polarity and boiling point. | Strongly Favors Intermolecular Substitution |
| Methanol (MeOH) | Polar Protic | 32.7 | Can hydrogen bond with nucleophiles, solvating them. | May Promote Intramolecular Cyclization |
| Water (H₂O) | Polar Protic | 80.1 | Strong hydrogen bonding, can lead to hydrolysis. | Strongly Promotes Intramolecular Cyclization |
| Toluene | Nonpolar | 2.4 | Poor at solvating charged species and transition states. | Favors Intramolecular Cyclization (if soluble) |
Experimental Protocols
Protocol 1: General Procedure for Intermolecular Alkylation (Favoring S 2)
This protocol is designed to maximize the yield of the desired N-alkylated or O-alkylated product.
-
To a solution of your nucleophile (1.0 eq.) in anhydrous DMF (or ACN) under an inert atmosphere (N₂ or Ar), add a suitable non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃; 1.1 eq.) if required to deprotonate the nucleophile.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.05 eq.) in anhydrous DMF dropwise over 15 minutes.
-
Stir the reaction at room temperature or heat to 50-60 °C and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for intermolecular alkylation.
Protocol 2: Generation of the Free Amine from its Hydrochloride Salt
The free amine form of the reagent is often more reactive but less stable. It can be generated in situ or just before use.[3]
-
Dissolve this compound hydrochloride (1.0 eq.) in a biphasic mixture of a suitable organic solvent (e.g., dichloromethane or diethyl ether) and a saturated aqueous solution of sodium bicarbonate or a 1M solution of sodium hydroxide.
-
Stir vigorously for 15-30 minutes.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
The resulting solution contains the free amine and can be used directly in the subsequent reaction. It is not recommended to store the free amine for extended periods.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 3). Exploring the Synthesis and Applications of this compound Hydrochloride.
- Guidechem. (n.d.). 3-Chloro-1-(N,N-dimethyl)propylamine 109-54-6 wiki.
- PubMed Central. (n.d.). How Solvation Influences the SN2 versus E2 Competition.
- Benchchem. (n.d.). This compound | 109-54-6.
- ChemicalBook. (n.d.). 3-Chloro-1-(N,N-dimethyl)propylamine synthesis.
- Radboud Repository. (n.d.). Solvent-induced dual nucleophiles and the α-effect in the SN2 versus E2 competition.
- Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products.
- ResearchGate. (n.d.). Solvent free synthesis of methyl dihydroxyethyl allyl ammonium chloride.
Sources
Technical Support Center: Phase-Transfer Catalyst Optimization for 3-Chloro-N,N-dimethylpropan-1-amine Synthesis
Prepared by: Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-chloro-N,N-dimethylpropan-1-amine. This important pharmaceutical intermediate is typically synthesized via the nucleophilic substitution of a dichloropropane precursor with dimethylamine. Due to the immiscibility of the aqueous amine/base solution and the organic substrate, a phase-transfer catalyst (PTC) is essential for achieving efficient reaction kinetics and high yields.[1][2]
This guide provides field-proven insights, troubleshooting protocols, and optimization strategies to help you overcome common challenges in this SN2 reaction.
Section 1: The Mechanism of Phase-Transfer Catalysis
Before troubleshooting, it's crucial to understand the mechanism. The PTC, typically a quaternary ammonium salt (Q⁺X⁻), acts as a "ferry" for the nucleophile (dimethylamine, Me₂NH, or its corresponding anion).[3] The lipophilic cation (Q⁺) pairs with the nucleophile in the aqueous phase, transports it across the phase boundary into the organic phase, and presents a "naked," highly reactive anion to the alkyl halide substrate.[4][5]
The efficiency of this cycle dictates the overall reaction rate. Any disruption to this cycle will manifest as a problem in your experiment.
Sources
Stability issues of 3-chloro-N,N-dimethylpropan-1-amine in solution
Welcome to the technical support resource for 3-chloro-N,N-dimethylpropan-1-amine (DMAPA-Cl). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this versatile reagent in solution. As a bifunctional compound, its reactivity is key to its utility in synthesis, but this same reactivity can also be a source of instability if not properly managed.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success and reproducibility of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experimental work.
Question 1: My reaction yield is consistently low, and I suspect the quality of my this compound solution. How can I confirm its integrity?
Answer:
Low yields are a common problem when the active form of DMAPA-Cl has degraded. The primary degradation pathway is an intramolecular cyclization to form the inactive and highly stable 1,1-dimethylazetidinium chloride. This quaternary ammonium salt will not participate in the desired nucleophilic substitution reactions.
To confirm the integrity of your solution, you should perform the following checks:
Analytical Verification:
-
¹H NMR Spectroscopy: This is the most direct method to identify the presence of the azetidinium salt.
-
DMAPA-Cl (Active): Look for the characteristic triplet signals for the methylene groups adjacent to the chlorine and nitrogen atoms.
-
1,1-Dimethylazetidinium (Inactive): You will observe a downfield shift of the protons adjacent to the nitrogen due to the positive charge, and a distinct signal for the cyclized structure.
-
-
GC-MS Analysis: If your compound is volatile enough, GC-MS can be used to separate and identify DMAPA-Cl from other components. However, the azetidinium salt is not volatile and will not be observed by GC-MS. A decreasing peak area for DMAPA-Cl over time in your sample compared to a freshly prepared standard is a strong indicator of degradation.
Experimental Protocol: Quick Quality Check
-
Prepare a Fresh Standard: If you have solid this compound hydrochloride, prepare a fresh solution by dissolving it in your reaction solvent and neutralizing it with a suitable base (e.g., aqueous NaOH) to generate the free amine.[3][4]
-
Sample Comparison: Run a comparative analysis (e.g., TLC, ¹H NMR, or GC) of your stock solution against the freshly prepared standard.
-
Interpretation: A significant discrepancy in the analytical profile, such as the appearance of new polar spots on a TLC plate or new peaks in an NMR spectrum, confirms degradation.
Question 2: I've noticed a precipitate forming in my solution of this compound over time. What is it, and is the solution still usable?
Answer:
The precipitate is almost certainly the 1,1-dimethylazetidinium salt, the cyclized degradation product. This occurs because the tertiary amine on one end of the molecule acts as an internal nucleophile, attacking the carbon bearing the chlorine atom and displacing the chloride ion.
The usability of the solution depends on the extent of the degradation.
-
Slight Precipitation: If only a small amount of precipitate is observed, a significant concentration of the active linear amine may still be present. You might be able to use the supernatant, but you must re-quantify the concentration of the active ingredient before use.
-
Heavy Precipitation: If there is substantial precipitation, it is highly likely that the concentration of the active amine is too low for your reaction to proceed efficiently. It is strongly recommended to discard the solution and prepare a fresh batch.
Workflow for Assessing a Solution with Precipitate
Caption: Decision workflow for handling solutions with precipitate.
Question 3: My reaction is giving a complex mixture of byproducts. Could this be related to the solvent I'm using for my this compound solution?
Answer:
Yes, the choice of solvent plays a critical role in the stability of this compound. Polar, protic solvents can accelerate the degradation process.
-
Protic Solvents (e.g., water, ethanol, methanol): These solvents can facilitate the intramolecular cyclization by stabilizing the chloride leaving group through hydrogen bonding, thus speeding up the formation of the azetidinium salt. Water is particularly problematic.[2][5]
-
Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): While generally better than protic solvents, these can still promote cyclization, especially at elevated temperatures.
-
Aprotic Nonpolar Solvents (e.g., Toluene, THF, Dichloromethane): These are the preferred solvents for storing and using this compound as they minimize the cyclization rate.
If your reaction solvent is protic, consider preparing the free amine of DMAPA-Cl in situ or adding it to the reaction mixture immediately after preparation to minimize its time in the solution.
Part 2: Frequently Asked Questions (FAQs)
What is the primary mechanism of degradation for this compound in solution?
The primary degradation pathway is an intramolecular SN2 reaction. The lone pair of electrons on the tertiary nitrogen atom attacks the electrophilic carbon atom bonded to the chlorine. This forms a four-membered azetidinium ring, which is a quaternary ammonium salt. This process is entropically favored and, once formed, the ring is highly stable and the reaction is essentially irreversible under normal conditions.
Caption: Degradation pathway of this compound.
How should I store solutions of this compound?
To maximize the shelf-life of your solution, adhere to the following storage guidelines. The free amine form is less stable than its hydrochloride salt.[6][7]
| Form | Solvent | Temperature | Light | Atmosphere |
| Free Amine | Aprotic Nonpolar (Toluene, THF) | < -15°C[5] | Protect from light[8] | Inert (Argon or N₂)[2] |
| Hydrochloride Salt | Solid | Room Temperature | N/A | Keep Dry[6][7][9] |
Key Recommendations:
-
Prepare Fresh: For optimal results, it is always best to prepare the free amine solution fresh for each experiment from the more stable hydrochloride salt.
-
Avoid Water: Moisture is a critical factor in accelerating degradation. Ensure your solvents are anhydrous.[9]
-
Low Temperature: Storing at low temperatures significantly reduces the rate of cyclization.[5]
What is the effect of pH on the stability of this compound?
The pH of the solution has a profound impact on the stability of this compound.
-
Acidic Conditions (pH < 7): In an acidic environment, the tertiary amine is protonated to form an ammonium salt. This protonation prevents the nitrogen's lone pair from participating in the intramolecular nucleophilic attack, thereby inhibiting cyclization and significantly increasing the stability of the compound. This is why the hydrochloride salt is the commercially available and stable form.
-
Neutral to Basic Conditions (pH ≥ 7): In neutral or basic solutions, the amine is in its free base form. The lone pair on the nitrogen is available to initiate the cyclization reaction, leading to degradation. The rate of degradation increases with increasing pH and temperature.
Protocol: Stability Study of this compound in a Chosen Solvent
This protocol outlines a method to assess the stability of your compound under specific experimental conditions.
Objective: To quantify the rate of degradation of this compound in a specific solvent at a given temperature.
Materials:
-
This compound hydrochloride
-
Anhydrous solvent of choice
-
Internal standard for quantification (e.g., 1,3,5-trimethoxybenzene for ¹H NMR)
-
NMR tubes or GC vials
-
Constant temperature bath or incubator
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh a known amount of this compound hydrochloride and the internal standard into a volumetric flask.
-
Dissolve in the chosen solvent.
-
Add a stoichiometric equivalent of a non-nucleophilic base (e.g., anhydrous triethylamine) to generate the free amine.
-
Dilute to the final volume with the solvent.
-
-
Aliquot Samples: Distribute the stock solution into several sealed vials or NMR tubes.
-
Time Point Zero (T=0): Immediately analyze one of the samples by ¹H NMR or GC to get the initial concentration ratio of the analyte to the internal standard.
-
Incubation: Place the remaining samples in a constant temperature environment that mimics your experimental conditions.
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), remove a sample and analyze it.
-
Data Analysis:
-
For each time point, calculate the concentration of this compound relative to the constant concentration of the internal standard.
-
Plot the concentration of the active compound versus time to determine the degradation rate.
-
References
- European Directorate for the Quality of Medicines & HealthCare. This compound hydrochloride Safety Data Sheet.
- PubChem. 3-Chloro-N,N-dimethyl-1-propanamine | C5H12ClN | CID 66960.
- ResearchGate. Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines.
- MDPI. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones.
- ResearchGate. Synthesis of new N-Substituted -3- chloro -2- azetidinones for 2, 4-Diamino-6-phenyl-1,3,5-triazine.
- University of Kentucky. Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.
- Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of this compound Hydrochloride.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-Chloro-1-(N,N-dimethyl)propylamine | 109-54-6 [chemicalbook.com]
- 4. 3-Chloro-1-(N,N-dimethyl)propylamine synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 109-54-6 | FC140337 [biosynth.com]
- 6. chemscene.com [chemscene.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. chemscene.com [chemscene.com]
- 9. nbinno.com [nbinno.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Chloro- and 3-Bromo-N,N-dimethylpropan-1-amine in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that influences reaction efficiency, scalability, and overall cost. Among the vast arsenal of synthetic reagents, 3-halo-N,N-dimethylpropan-1-amines are indispensable for introducing the dimethylaminopropyl side chain—a common structural motif in a multitude of pharmaceutical agents, including the antihistamine Chlorpheniramine and the antidepressant Amitriptyline.[1][2][3][4] This guide provides an in-depth comparison of the reactivity of two key analogs: 3-chloro-N,N-dimethylpropan-1-amine and its bromo counterpart, supported by fundamental chemical principles and practical considerations to inform your synthetic strategy.
Theoretical Underpinnings of Reactivity: Bond Strength and Leaving Group Ability
The reactivity of alkyl halides in nucleophilic substitution reactions is fundamentally governed by two key properties: the strength of the carbon-halogen (C-X) bond that must be broken and the stability of the resulting halide anion (X⁻), known as its "leaving group ability."[5][6]
-
Carbon-Halogen Bond Strength: The energy required to break a bond, or bond dissociation energy, is a direct measure of its strength. As we move down the halogen group, the atomic size increases, leading to longer and weaker bonds with carbon.[6][7][8] The C-Cl bond is significantly stronger than the C-Br bond, meaning more energy is required to cleave it.[6][9]
-
Leaving Group Ability: A good leaving group is a species that can stabilize the negative charge it takes upon bond cleavage.[5] This stability is inversely related to basicity; weaker bases make better leaving groups.[5][10] Following this trend, the leaving group ability of halogens increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻.[5] Bromide (Br⁻) is a weaker base than chloride (Cl⁻) and is therefore a superior leaving group.[10][11]
These two factors work in concert. The weaker C-Br bond and the superior leaving group ability of bromide ion predict that 3-bromo-N,N-dimethylpropan-1-amine will be inherently more reactive than its chloro analog in nucleophilic substitution reactions.[12] This increased reactivity generally translates to faster reaction rates, allowing for milder reaction conditions (e.g., lower temperatures) and often resulting in higher yields.[10][12]
| Property | This compound | 3-Bromo-N,N-dimethylpropan-1-amine | Scientific Rationale |
| Avg. C-X Bond Energy | ~339 kJ/mol[13] | ~276 kJ/mol[13] | The C-Br bond is longer and weaker, requiring less energy to break.[6][7] |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | Weaker bases are better leaving groups. HBr is a stronger acid than HCl, making Br⁻ a weaker base than Cl⁻.[10][11] |
| Predicted Reactivity | Lower | Higher | A weaker C-X bond and a better leaving group lead to faster nucleophilic substitution reaction rates.[12] |
The Role of Intramolecular Cyclization: Azetidinium Ion Formation
A unique aspect of 3-halopropylamines is their capacity for intramolecular cyclization. The lone pair on the tertiary nitrogen atom can act as an internal nucleophile, displacing the halide to form a strained, four-membered azetidinium salt.
This process is a reversible equilibrium. The formation of the highly electrophilic azetidinium ion can significantly influence the overall reaction mechanism, often acting as the true alkylating agent in solution. While specific kinetic data for these particular molecules is sparse in readily available literature, the principles of leaving group ability suggest that the equilibrium would favor the formation of the azetidinium bromide salt more readily than the chloride equivalent.
Figure 2. Workflow for the comparative alkylation experiment.
Step-by-Step Protocol:
-
Reaction Setup (Parallel Reactions):
-
To two separate round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 4-chlorophenol (1.0 eq), and anhydrous potassium carbonate (1.5 eq).
-
Causality: Potassium carbonate acts as a base to deprotonate the phenol, generating the more nucleophilic phenoxide in situ. Anhydrous conditions are crucial to prevent hydrolysis of the alkyl halides.
-
-
Solvent Addition:
-
Add anhydrous acetone to each flask to create a stirrable slurry (approx. 0.5 M concentration relative to the phenol).
-
Causality: Acetone is a polar aprotic solvent suitable for SN2 reactions. It solubilizes the reactants but its polarity is low enough to not excessively solvate the nucleophile, maintaining its reactivity.
-
-
Initiation of Reaction:
-
To Flask 1, add this compound (1.1 eq).
-
To Flask 2, add 3-bromo-N,N-dimethylpropan-1-amine (1.1 eq).
-
Begin heating both flasks to reflux (approx. 56 °C) with vigorous stirring. Start a timer for each reaction.
-
-
Monitoring (Self-Validation):
-
At t=0 and every 30 minutes thereafter, take a small aliquot from each reaction mixture.
-
Spot the aliquots on a TLC plate and elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Visualize the spots under UV light. The starting phenol will have a specific Rf value, and the product ether will have a different (typically higher) Rf.
-
Trustworthiness: The disappearance of the starting material spot and the appearance of the product spot provide a direct, semi-quantitative measure of reaction progress. The reaction is complete when the starting material is no longer visible by TLC.
-
-
Expected Outcome:
-
The reaction in Flask 2 (bromo analog) is expected to proceed significantly faster. Full conversion may be observed in a few hours.
-
The reaction in Flask 1 (chloro analog) will be noticeably slower, potentially requiring prolonged heating (e.g., 8-24 hours) to reach completion.
-
-
Workup and Analysis:
-
Once a reaction is complete, cool it to room temperature, filter off the K₂CO₃, and concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography to yield the pure product.
-
Calculate the isolated yield for each reaction and compare.
-
Practical Considerations for the Synthetic Chemist
While the bromo analog offers superior reactivity, the choice of reagent is often a pragmatic one, balancing chemical efficiency with economic and logistical factors.
-
Reactivity vs. Cost: 3-Bromo-N,N-dimethylpropan-1-amine is generally more expensive than its chloro counterpart. For large-scale industrial syntheses, the cost savings of using the chloro derivative may outweigh the benefits of shorter reaction times.
-
Reaction Conditions: The higher reactivity of the bromo compound allows for milder conditions, which can be advantageous when working with sensitive substrates that might degrade under the harsher conditions (e.g., higher temperatures, longer reaction times) required for the chloro analog.
-
Stability and Handling: Both compounds are typically supplied and used as their hydrochloride or hydrobromide salts, which are more stable and less volatile solids. [14][15]The free bases are liquids that can be corrosive and require careful handling. [2][16]* Application Precedent: In many established pharmaceutical syntheses, such as that of Chlorpheniramine, the use of the chloro-analog is well-documented. [1][17]This is often due to historical reasons and the optimization of processes around the more readily available and cheaper starting material.
Conclusion
From a purely chemical standpoint, 3-bromo-N,N-dimethylpropan-1-amine is the more reactive and efficient alkylating agent due to the weaker carbon-bromine bond and the superior leaving group ability of bromide. This translates to faster reactions and the ability to use milder conditions.
However, the This compound remains a highly valuable and widely used reagent, particularly in large-scale applications where its lower cost and established use in numerous synthetic procedures make it the more economically viable choice. The decision of which analog to employ must be made by weighing the need for rapid, mild reactivity against budgetary constraints and the specific demands of the synthetic target.
References
- Vertex AI Search. (2012).
- Vertex AI Search. Alkyl Halides and Nucleophilic Substitution.
- KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I.
- Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity.
- The Organic Chemistry Tutor. (2020, March 30). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction [Video]. YouTube.
- Reddit. (2013). Cl vs Br in SN1 and SN2 reactions. r/chemhelp.
- Vertex AI Search. Nucleophilic substitution vs.
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?.
- Scribd. (n.d.). Synthesis and Preparation of Chlorpheniramine.
- Reddit. (2020). Better Leaving Group: Bromide VS Chloride.
- Vertex AI Search. Nucleophilic Substitution of Alkyl Halides.
- Master Organic Chemistry. (2024). What Makes A Good Leaving Group?.
- YouTube. (2023, January 2).
- SciSpace. (n.d.).
- OCIMUM. (n.d.). This compound Hydrochloride: A Comprehensive Overview.
- Reddit. (2018). Bond strength. r/chemhelp.
- Patsnap. (n.d.).
- ResearchGate. (n.d.). Synthesis of chlorpheniramine maleate.
- Chemguide. (n.d.). Learning outcome 3.4.3 An introduction to bond energy and bond length.
- gchem. (n.d.). Covalent Bond Energies.
- PubChem. (n.d.). 3-Bromo-N,N-dimethylpropan-1-amine.
- ResearchGate. (2017).
- precisionFDA. (n.d.). 3-BROMO-N,N-DIMETHYLPROPAN-1-AMINE HYDROBROMIDE.
- Gsrs. (n.d.). 3-BROMO-N,N-DIMETHYLPROPAN-1-AMINE.
- Oakwood Chemical. (n.d.). 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide.
- ResearchGate. (2024).
- Royal Society of Chemistry. (2021).
Sources
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-Chloro-1-(N,N-dimethyl)propylamine | 109-54-6 [chemicalbook.com]
- 5. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 6. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 13. Covalent Bond Energies [gchem.cm.utexas.edu]
- 14. medchemexpress.com [medchemexpress.com]
- 15. GSRS [precision.fda.gov]
- 16. 3-Bromo-N,N-dimethylpropan-1-amine | C5H12BrN | CID 12440775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
A Comparative Guide to Dimethylaminopropylation Reagents: Alternatives to 3-Chloro-N,N-dimethylpropan-1-amine in Pharmaceutical Synthesis
Introduction: The Ubiquitous Dimethylaminopropyl Moiety in Modern Pharmaceuticals
The dimethylaminopropyl group, –(CH₂)₃N(CH₃)₂, is a privileged structural motif in medicinal chemistry. Its presence often imparts desirable pharmacokinetic properties, such as improved aqueous solubility and the ability to form salts, which are critical for drug formulation and bioavailability. This group is a cornerstone in various therapeutic classes, including antihistamines, antidepressants (e.g., Imipramine, Amitriptyline), and antipsychotics (e.g., Chlorpromazine).[1][2]
Historically, the go-to reagent for introducing this functional group has been 3-chloro-N,N-dimethylpropan-1-amine, typically used as its more stable hydrochloride salt.[3][4] While effective, this classic alkylating agent is not without its drawbacks, including the potential for undesired side reactions like quaternization, the often stringent reaction conditions required (e.g., strong bases, high temperatures), and challenges associated with its handling and purity.
This guide provides drug development professionals and researchers with a comparative analysis of viable alternative strategies for dimethylaminopropylation. We will delve into the mechanistic underpinnings of each method, present field-proven experimental protocols, and offer a data-driven comparison to empower you to select the optimal synthetic route for your specific application.
The Benchmark: Direct Alkylation with this compound
Direct nucleophilic substitution using this compound is the most traditional approach. The reaction typically involves the deprotonation of a nucleophile (such as an amine, alcohol, or thiol) with a suitable base, followed by an Sₙ2 reaction with the alkyl chloride.
Mechanism of Action: The reaction proceeds via a standard bimolecular nucleophilic substitution (Sₙ2) pathway. The strength of the base and the nucleophilicity of the substrate are critical for achieving good conversion. A common challenge is the competing E2 elimination reaction and over-alkylation, which can lead to the formation of a quaternary ammonium salt, a particularly prevalent issue with primary and secondary amine nucleophiles.
Representative Experimental Protocol: N-Alkylation of an Aniline Derivative
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the aniline derivative (1.0 eq) and a suitable anhydrous solvent such as DMF or acetonitrile.
-
Basification: Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.
-
Reagent Addition: Add a solution of this compound hydrochloride (1.1 eq) and an additional equivalent of base (e.g., triethylamine, to free the amine) in the same solvent dropwise.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature, carefully quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Alternative Strategy I: Reductive Amination
Reductive amination is a powerful and often milder alternative that avoids many of the pitfalls of direct alkylation.[5][6] This two-step, one-pot process involves the reaction of a primary or secondary amine with an aldehyde—in this case, 3-(dimethylamino)propanal —to form an intermediate imine or iminium ion, which is then immediately reduced to the target tertiary amine.[5][7]
Mechanism of Action: The reaction begins with the formation of a hemiaminal, which then dehydrates to form an iminium ion under weakly acidic conditions.[5] A selective reducing agent, present in the same pot, reduces the C=N double bond to yield the final product. This method completely avoids the possibility of quaternization that plagues direct alkylation.[8][9]
Causality Behind Experimental Choices: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is exceptionally well-suited for this transformation.[9][10] It is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion. This selectivity minimizes the formation of 3-dimethylamino-1-propanol as a byproduct. Sodium cyanoborohydride (NaBH₃CN) is another effective option, though concerns about cyanide in the waste stream have made STAB a more popular choice in many labs.[9][11]
Representative Experimental Protocol: Reductive Amination
-
Setup: To a round-bottom flask, add the primary or secondary amine (1.0 eq), 3-(dimethylamino)propanal (1.1 eq), and a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation.
-
Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at room temperature. The reaction is often slightly exothermic.
-
Reaction: Stir the mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Stir for 1 hour, then separate the layers. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product is then purified by column chromatography or crystallization.
Alternative Strategy II: Michael Addition
For certain nucleophiles, a Michael or conjugate addition pathway offers an elegant and atom-economical route. This method utilizes an α,β-unsaturated carbonyl compound, such as N,N-dimethylacrylamide (DMAPAA) or 3-(dimethylamino)propyl acrylate , as the electrophile.[12][13] It is particularly effective for soft nucleophiles like secondary amines and thiols.
Mechanism of Action: The reaction proceeds via a 1,4-conjugate addition of a nucleophile to the electron-deficient double bond of the Michael acceptor. The reaction can often be performed under mild, base-catalyzed, or even neat conditions, making it an attractive green chemistry alternative.
Causality Behind Experimental Choices: N,N-dimethylacrylamide is often preferred over the corresponding acrylate due to its higher stability and reduced tendency to undergo unwanted polymerization.[12] The choice of solvent can influence the reaction rate, with polar aprotic solvents generally favoring the addition. For many reactive nucleophiles, the reaction can proceed efficiently at room temperature without any catalyst.
Representative Experimental Protocol: Michael Addition with a Thiol
-
Setup: In a flask, dissolve the thiol (1.0 eq) and N,N-dimethylacrylamide (1.05 eq) in a suitable solvent like methanol or THF.
-
Catalyst (Optional): For less reactive nucleophiles, add a catalytic amount of a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or triethylamine (0.1 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The residue can often be purified by simple filtration or column chromatography if necessary. The atom-economical nature of this reaction often leads to very clean crude products.
Comparative Analysis of Reagents
| Feature | This compound HCl | 3-(Dimethylamino)propanal | N,N-Dimethylacrylamide (DMAPAA) |
| Reaction Type | Sₙ2 Alkylation | Reductive Amination | Michael (1,4-Conjugate) Addition |
| Substrate Scope | Broad: Amines, Alcohols, Thiols, Carbanions | Primary & Secondary Amines | "Soft" Nucleophiles: Sec-Amines, Thiols |
| Key Advantage | Well-established, powerful electrophile | High selectivity, no quaternization[8][14] | Atom-economical, often mild/catalyst-free |
| Key Disadvantage | Risk of over-alkylation, harsh conditions | Requires stoichiometric reducing agent | Limited to Michael donors, risk of polymerization |
| Typical Base | Strong bases required (NaH, K₂CO₃, etc.) | Mild acid catalyst (e.g., AcOH) often used | Catalytic base or none |
| Reducing Agent | Not Applicable | Required (e.g., NaBH(OAc)₃, NaBH₃CN)[9] | Not Applicable |
| Common Byproducts | Quaternary ammonium salts, elimination products | Alcohol from aldehyde reduction | Polymerized reagent |
| Relative Cost | Generally cost-effective | Aldehyde and reducing agent can be costly | Generally cost-effective |
Case Study: Synthesis of Imatinib
The synthesis of the groundbreaking anti-cancer drug Imatinib provides an excellent real-world context. Several patented routes to Imatinib involve the cyclization of a guanidine derivative with an enaminone, specifically 3-dimethylamino-1-(3-pyridinyl)-2-propen-1-one.[15][16][17] This key intermediate is itself synthesized from a precursor bearing the dimethylaminopropyl functionality.
While the industrial synthesis involves a condensation reaction to form this enaminone, one can envision applying the alternative strategies discussed here to create related key intermediates. For instance, a synthetic chemist could target the aminopyrimidine core of Imatinib and attempt to couple it with a side chain using one of these methods, depending on the specific disconnection approach. This highlights the importance of having multiple synthetic tools available to tackle complex molecular architectures. A chemist might choose reductive amination to couple a precursor amine with 3-(dimethylamino)propanal to avoid potential N-alkylation on the pyrimidine ring, a side reaction that could occur with the harsher conditions of direct alkylation.
Conclusion
While this compound remains a workhorse in organic synthesis, its limitations necessitate a broader perspective. For the selective synthesis of tertiary amines from primary or secondary amine precursors, reductive amination using 3-(dimethylamino)propanal offers a superior, milder, and more controlled approach that completely circumvents the issue of over-alkylation. For applications involving "soft" nucleophiles like thiols and secondary amines, Michael addition with reagents like N,N-dimethylacrylamide presents a highly efficient, atom-economical, and green alternative.
By understanding the mechanisms, advantages, and practical considerations of each method, researchers and drug development professionals can make more informed decisions, leading to cleaner reactions, higher yields, and more robust and scalable synthetic routes.
References
- Wikipedia. Eschweiler–Clarke reaction. [Link]
- NROChemistry. Eschweiler-Clarke Reaction. [Link]
- Chemicalize. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE. [Link]
- YouTube. Eschweiler-Clarke Reaction. [Link]
- Supporting Information.
- Name-Reaction.com. Eschweiler-Clarke reaction. [Link]
- Master Organic Chemistry.
- MDPI.
- YouTube. Eschweiler-Clarke reaction. [Link]
- YouTube.
- Google Patents.
- Google Patents.
- Google Patents.
- National Institutes of Health.
- The Doyle Group.
- KJ Chemicals. DMAPAA™-MHQ(N-(3-(Dimethylamino)propyl)acrylamide). [Link]
- ResearchGate. Synthesis of imatinib: A convergent approach revisited. [Link]
- Google Patents. The preparation method of 1-(3-dimethylamino-propyl)-3-ethyl-carbodiimide hydrochloride.
- National Institutes of Health. Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. [Link]
- National Institutes of Health. 3-(Dimethylamino)propanal. [Link]
- Wikipedia.
- PharmaCompass. 3-chloro-N,N-dimethylpropane-1-amine hydrochloride. [Link]
- National Institutes of Health. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
- Chemistry LibreTexts.
- MDPI. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. [Link]
- ResearchGate.
- National Institutes of Health. 3-Chloro-N,N-dimethyl-1-propanamine. [Link]
Sources
- 1. 3-(Dimethylamino)propyl chloride hydrochloride-5407-04-5 [ganeshremedies.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-Dimethylamino-1-propyl chloride 96 5407-04-5 [sigmaaldrich.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3-(Dimethylamino)propanal | C5H11NO | CID 546946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 11. researchgate.net [researchgate.net]
- 12. DMAPAA™-MHQ(N-(3-(Dimethylamino)propyl)acrylamide)ï½Productsï½KJ Chemicals Corporation [kjchemicals.co.jp]
- 13. 3-(DIMETHYLAMINO)PROPYL ACRYLATE synthesis - chemicalbook [chemicalbook.com]
- 14. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 15. US20130041149A1 - New Method for Synthesizing Imatinib - Google Patents [patents.google.com]
- 16. KR20120047342A - New method for synthesiging imatinib - Google Patents [patents.google.com]
- 17. CN101735196B - Method for synthesizing Imatinib - Google Patents [patents.google.com]
A Comparative Guide to the Validation of 3-chloro-N,N-dimethylpropan-1-amine Purity by GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is of paramount importance. 3-chloro-N,N-dimethylpropan-1-amine is a key building block in the synthesis of various pharmaceuticals.[1][2] Its purity can directly impact the quality, safety, and efficacy of the final drug product. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of this compound purity against other analytical techniques, supported by experimental data and established regulatory guidelines.
The Criticality of Purity for this compound
This compound is a bifunctional compound utilized in nucleophilic substitution reactions to introduce a dimethylaminopropyl moiety into a target molecule.[1] Potential impurities can arise from its synthesis, such as the starting material 1,3-dichloropropane or the over-alkylation byproduct N,N,N',N'-tetramethylpropane-1,3-diamine.[1] These impurities, if not controlled, can lead to the formation of undesired side products in the subsequent API synthesis, complicating purification and potentially introducing toxic components into the final drug. Therefore, a robust and validated analytical method for purity assessment is a regulatory expectation and a scientific necessity.
Why GC-MS is the Gold Standard for Volatile Amine Analysis
Gas chromatography is an ideal technique for separating volatile and semi-volatile compounds, a category to which this compound and its likely impurities belong.[3][4] When coupled with a mass spectrometer, GC-MS provides not only quantitative information based on the chromatographic peak area but also qualitative structural information from the mass spectrum, enabling confident identification of known and unknown impurities.
The selection of GC-MS is underpinned by its high sensitivity, selectivity, and the wealth of structural information it provides. This dual capability of separation and identification in a single analysis makes it a powerful tool for purity validation.
Experimental Protocol: A Self-Validating GC-MS Method
This protocol is designed to be a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[5][6][7][8][9]
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm (or a similar low-bleed, mid-polarity column)
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa
-
Solvent: Dichloromethane (DCM), HPLC grade or higher
-
Reference Standard: this compound, certified reference material (>99.5% purity)
Step-by-Step Methodology
-
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover a concentration range of 1 µg/mL to 100 µg/mL. This range is crucial for establishing linearity.[10][11]
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM.
-
-
GC-MS Instrumental Parameters:
-
Inlet: Splitless mode, 250°C
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 15°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
MS Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI), 230°C
-
Quadrupole: 150°C
-
Scan Range: m/z 35-200
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of each working standard and the sample solution.
-
Acquire data in full scan mode.
-
For quantification, extract the ion chromatogram for the base peak of this compound. The expected fragmentation will likely show a prominent peak corresponding to the loss of a chlorine atom or alpha cleavage.[12][13] The presence of the M+2 isotope peak for chlorine (approximately 1/3 the intensity of the M peak) can aid in confirming the identity of chlorine-containing compounds.[14][15]
-
Method Validation Parameters (as per ICH Q2(R2))[6][8][9][10][11][12]
-
Specificity: Inject a blank (DCM) and a spiked sample to demonstrate that there are no interfering peaks at the retention time of the analyte and its known impurities.
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Analyze samples of known concentration (e.g., spiked blanks) at three different levels (low, medium, high) within the linear range. The recovery should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Perform six replicate injections of the same standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst to assess the method's robustness. The RSD should remain within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful technique, other methods can also be employed for the analysis of amines. The following table provides a comparative overview:
| Technique | Principle | Advantages | Disadvantages | Applicability to this compound |
| GC-MS | Separation by volatility and boiling point, detection by mass-to-charge ratio. | High sensitivity and selectivity, provides structural information for identification.[3][4] | Requires volatile and thermally stable analytes. | Excellent: Ideal for this volatile amine and its potential impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. | Amines often lack a strong UV chromophore, requiring derivatization or specialized detectors (e.g., CAD, ELSD).[16] | Feasible but less direct: Requires derivatization for UV detection, adding complexity and potential for error. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Excellent for structural elucidation and can be used for quantitative analysis (qNMR).[16] | Lower sensitivity compared to GC-MS, can be complex for mixture analysis without prior separation. | Good for structural confirmation and as an orthogonal technique: Can confirm the identity of the main component and major impurities but may not be suitable for trace-level impurity detection without specialized techniques. |
| Titration | Chemical reaction with a standardized solution to determine concentration. | Simple, inexpensive, and can be highly accurate for assay of the main component. | Lacks specificity; will titrate all basic compounds in the sample, not just the target analyte. | Limited: Suitable for determining the total base content but cannot provide information on individual impurities. |
Visualizing the Workflow and Fragmentation
To better understand the experimental process and the data generated, the following diagrams illustrate the GC-MS workflow and the expected fragmentation pattern of this compound.
Caption: GC-MS workflow for purity validation.
Caption: Plausible fragmentation of this compound.
Conclusion: An Authoritative and Trustworthy Approach
The validation of this compound purity by GC-MS, when conducted following a robust and well-documented protocol, provides a high degree of confidence in the quality of this critical pharmaceutical intermediate. The method's inherent specificity and sensitivity, coupled with the structural information from mass spectrometry, make it superior to other techniques for this specific application. By adhering to the principles outlined in regulatory guidelines such as those from the ICH and USP, researchers and drug development professionals can ensure the reliability and accuracy of their analytical data, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). US Pharmacopeia.
- <621> CHROM
- Understanding ICH Q2(R2)
- Understanding the L
- Analytical Procedures and Methods Valid
- ICH Guidelines for Analytical Method Valid
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Analytical Procedures and Methods Valid
- <621> Chromatography - US Pharmacopeia (USP). US Pharmacopeia.
- Validation of Analytical Procedures Q2(R2). ICH.
- Q2(R2) Validation of Analytical Procedures March 2024. FDA.
- Are You Sure You Understand USP <621>?.
- ICH Guidance Q14 / Q2(R2)
- Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register.
- This compound | 109-54-6. Benchchem.
- Aside from Hinsberg's Test, what other methods are there to differentiate primary, secondary, and tertiary amines?. Quora.
- Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine.
- Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
- 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep.
- Reagents for Analysis of Low Molecular Weight Amines—Section 1.8. Thermo Fisher Scientific.
- Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice. PubMed Central.
- Amine workup. Reddit.
- Derivatization and Separation of Aliph
- An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. PubMed Central.
- 3-Chloro-1-(N,N-dimethyl)propylamine | 109-54-6. ChemicalBook.
- 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Chad's Prep.
- This compound | 109-54-6 | FC140337. Biosynth.
- 3-Chloro-N,N-dimethyl-1-propanamine | C5H12ClN | CID 66960. PubChem.
- Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech.
- Organic Compounds Containing Halogen
- An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry.
- This compound hydrochloride. European Directorate for the Quality of Medicines & HealthCare.
- Mass spectrometry analysis of multiple halogen
- mass spectra - the M+2 peak. Chemguide.
- A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method valid
- Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. PubMed.
- Determination of 3-chloro-1,2-propanediol in polyamideamine epichlorohydrin resin solution by reaction based headspace gas chromatography.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-Chloro-1-(N,N-dimethyl)propylamine | 109-54-6 [chemicalbook.com]
- 3. bre.com [bre.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. usp.org [usp.org]
- 6. agilent.com [agilent.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 10. youtube.com [youtube.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Fragmentation Patterns: Alkyl Halides, Alcohols, and Amines - Chad's Prep® [chadsprep.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Structural Confirmation: ¹H NMR Analysis of 3-chloro-N,N-dimethylpropan-1-amine hydrochloride
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of pharmaceutical intermediates and other fine chemicals, even minor structural ambiguities can lead to significant downstream consequences, including altered reactivity, impurity profiles, and biological activity. This guide provides an in-depth analysis of the use of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of 3-chloro-N,N-dimethylpropan-1-amine hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients.
This guide will not only detail the interpretation of the ¹H NMR spectrum but also delve into the causality behind the experimental choices, offering a framework for robust structural validation. Furthermore, we will objectively compare the utility of ¹H NMR with other common analytical techniques, providing a holistic perspective on its role in the modern analytical laboratory.
The Imperative of Structural Integrity
This compound hydrochloride is a bifunctional molecule containing both a reactive alkyl chloride and a tertiary amine hydrochloride. Its precise structure is critical for its intended reactivity in subsequent synthetic steps. Any deviation, such as isomerization or the presence of residual starting materials, can compromise the yield, purity, and safety profile of the final product. Therefore, a reliable and information-rich analytical technique is paramount for its characterization. ¹H NMR spectroscopy stands out as a primary tool for this purpose due to its ability to provide a detailed atomic-level map of the molecule.[1][2]
Deciphering the Molecular Blueprint: ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful, non-destructive technique that exploits the magnetic properties of hydrogen nuclei (protons).[2] When placed in a strong magnetic field, these nuclei can exist in different spin states. By applying a radiofrequency pulse, we can induce transitions between these states. The frequency at which a proton resonates is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ) . Additionally, the magnetic fields of neighboring protons can influence each other, leading to the splitting of signals into characteristic patterns, a phenomenon called spin-spin coupling . The integration of the signal, or the area under the peak, is directly proportional to the number of protons it represents.[1][2]
Predicted ¹H NMR Spectrum of this compound hydrochloride
The structure of this compound hydrochloride presents four distinct proton environments, which should give rise to four unique signals in the ¹H NMR spectrum.
Structure and Proton Assignments:
-
Ha: Protons on the methylene group adjacent to the positively charged nitrogen.
-
Hb: Protons on the central methylene group of the propyl chain.
-
Hc: Protons on the methylene group adjacent to the chlorine atom.
-
Hd: Protons of the two methyl groups attached to the nitrogen.
-
N+-H: Proton on the positively charged nitrogen (often exchangeable and may appear as a broad signal or not be observed, especially in protic solvents).
Based on the principles of chemical shift, we can predict the approximate regions where each signal will appear:
-
Hd (N,N-dimethyl group): These six protons are equivalent and will appear as a singlet. The adjacent positively charged nitrogen will deshield these protons, causing them to resonate downfield from a typical alkyl methyl group.
-
Ha (Methylene adjacent to N+): These two protons will be significantly deshielded by the adjacent positively charged nitrogen and will appear as a triplet, being split by the two neighboring Hb protons.
-
Hb (Central methylene): These two protons are flanked by two other methylene groups and will therefore appear as a multiplet (specifically, a pentet or quintet), split by both Ha and Hc protons.
-
Hc (Methylene adjacent to Cl): The electronegative chlorine atom will deshield these two protons, causing them to resonate downfield. They will appear as a triplet, being split by the two neighboring Hb protons.
Experimental Data and Interpretation
A commercially available ¹H NMR spectrum of this compound hydrochloride in deuterated chloroform (CDCl₃) provides the following data:
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Inferred Structural Fragment |
| Hd | 2.93 | Singlet | 6H | -N(CH₃)₂ |
| Ha | 3.32 | Triplet | 2H | -CH₂-N⁺- |
| Hb | 2.39 | Multiplet | 2H | -CH₂-CH₂-CH₂- |
| Hc | 3.73 | Triplet | 2H | Cl-CH₂- |
Caption: ¹H NMR data for this compound hydrochloride in CDCl₃.
The experimental data aligns perfectly with our predictions:
-
The singlet at 2.93 ppm integrating to 6H is characteristic of the two equivalent methyl groups attached to the nitrogen.
-
The downfield triplet at 3.32 ppm integrating to 2H corresponds to the methylene group adjacent to the ammonium cation.
-
The most upfield signal, a multiplet at 2.39 ppm integrating to 2H, is assigned to the central methylene group.
-
The most downfield triplet at 3.73 ppm, integrating to 2H, is consistent with the methylene group attached to the electronegative chlorine atom.
The splitting patterns (multiplicity) are also in complete agreement with the proposed structure, following the n+1 rule. The methylene groups Ha and Hc are both triplets because they are adjacent to a methylene group with two protons (2+1=3). The central methylene group Hb is a multiplet due to coupling with the four protons on the adjacent methylene groups.
A Robust Protocol for ¹H NMR Analysis
To ensure the acquisition of high-quality, reproducible ¹H NMR data, a standardized experimental protocol is essential. The following is a step-by-step methodology for the analysis of this compound hydrochloride.
Experimental Workflow
Caption: Workflow for ¹H NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound hydrochloride into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules, while DMSO-d₆ is an excellent choice for more polar compounds. D₂O can be used for highly water-soluble samples and can help identify exchangeable protons (like the N⁺-H).
-
Vortex the sample until the solid is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity. This will result in sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters. For a standard ¹H NMR spectrum, 16-32 scans are typically sufficient. A relaxation delay of 1-2 seconds is usually adequate.
-
Initiate the acquisition to obtain the Free Induction Decay (FID), which is the raw time-domain data.
-
-
Data Processing:
-
Apply a Fourier Transform to the FID to convert it into the frequency-domain spectrum.
-
Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum. If tetramethylsilane (TMS) was added as an internal standard, set its signal to 0 ppm. Alternatively, reference the spectrum to the residual solvent peak (e.g., 7.26 ppm for CDCl₃).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Pick the peaks to determine their precise chemical shifts.
-
A Comparative Look: ¹H NMR vs. Alternative Techniques
While ¹H NMR is a cornerstone for structural elucidation, a comprehensive characterization often involves complementary analytical techniques. Here, we compare the utility of ¹H NMR with Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this compound hydrochloride.
| Feature | ¹H NMR Spectroscopy | Mass Spectrometry (MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Information Provided | Detailed connectivity, stereochemistry, and quantification of proton environments.[1][2] | Molecular weight and elemental composition (high-resolution MS). Fragmentation patterns provide structural clues.[3] | Presence of functional groups (e.g., C-H, C-N, C-Cl bonds). |
| Strengths | Unambiguous structure determination for small molecules. Quantitative capabilities. Non-destructive. | High sensitivity (detects trace amounts). Provides molecular weight information. | Fast and easy to use. Good for identifying the presence or absence of key functional groups. |
| Limitations | Lower sensitivity compared to MS. Can be complex for large molecules or mixtures. Requires deuterated solvents. | Isomers can be difficult to distinguish. Fragmentation can be complex to interpret. | Provides limited information on the overall molecular structure and connectivity. Not typically quantitative. |
| Application to the Target Molecule | Confirms the complete proton framework, including the propyl chain and the N,N-dimethyl groups, and their connectivity. | Would confirm the molecular weight (158.07 g/mol for the hydrochloride). Fragmentation would likely show loss of HCl and characteristic fragments of the propyl-amine chain. | Would show characteristic C-H stretching and bending vibrations for the alkyl groups, C-N stretching, and a C-Cl stretching vibration in the fingerprint region. |
Synergistic Power: The true strength of modern analytical chemistry lies in the intelligent combination of different techniques. For this compound hydrochloride, a comprehensive analysis would involve:
-
¹H NMR: To provide the detailed structural backbone and confirm the connectivity of the atoms.
-
Mass Spectrometry: To confirm the molecular weight and provide corroborating evidence of the structure through fragmentation analysis.
-
FTIR Spectroscopy: As a rapid screening tool to confirm the presence of the expected functional groups.
This multi-technique approach provides a self-validating system, ensuring the highest level of confidence in the structural assignment.
Conclusion
¹H NMR spectroscopy is an indispensable tool for the structural confirmation of this compound hydrochloride. Its ability to provide detailed information about the chemical environment, connectivity, and relative abundance of each proton in the molecule makes it the gold standard for unambiguous structure elucidation of small organic molecules. By following a robust experimental protocol and interpreting the spectral data with a sound understanding of the underlying principles, researchers can ensure the integrity of their synthetic intermediates, a critical step in the development of safe and effective pharmaceuticals and other high-value chemical products. While other techniques such as mass spectrometry and FTIR provide valuable complementary information, ¹H NMR remains unparalleled in its ability to deliver a complete and detailed picture of the molecular structure.
References
- Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy.
- Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry.
- Griffiths, L. (2008). An Introduction to NMR Spectroscopy. University of Cambridge. [Link]
Sources
Comparative study of different synthesis routes for 3-chloro-N,N-dimethylpropan-1-amine
An In-Depth Comparative Guide to the Synthesis of 3-chloro-N,N-dimethylpropan-1-amine
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of a Versatile Intermediate
This compound (DMAPC), and its more stable hydrochloride salt, are pivotal intermediates in the pharmaceutical industry.[1][2][3] With a molecular structure featuring both a reactive alkyl chloride and a tertiary amine, DMAPC serves as a versatile building block for introducing the dimethylaminopropyl moiety into a wide array of active pharmaceutical ingredients (APIs).[1] This functional group is a common structural feature in numerous important drugs, including antihistamines, antidepressants like Amitriptyline, and antipsychotics like Chlorpromazine.[1][4]
The efficiency, scalability, and cost-effectiveness of the DMAPC synthesis route directly impact the overall viability of a drug manufacturing process. Therefore, a thorough understanding of the available synthetic strategies is crucial for researchers and process chemists in the pharmaceutical and fine chemical industries.[2] This guide provides a comparative analysis of the most common and industrially relevant synthesis routes for DMAPC, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a critical evaluation of each method's strengths and weaknesses.
Overview of Primary Synthetic Strategies
The synthesis of this compound predominantly proceeds via a few well-established pathways. The choice of route often depends on factors such as the availability and cost of starting materials, desired scale of production, and environmental considerations. The most prevalent strategies are:
-
Chlorination of 3-(Dimethylamino)-1-propanol: The most common laboratory and industrial method, involving the conversion of the hydroxyl group into a chloride.
-
Amination of 1,3-Dichloropropane: A historical method involving the reaction of a dihalogenated alkane with dimethylamine.
-
Addition to an Unsaturated Precursor: A route starting from allyl chloride and dimethylamine.
A critical, often final, step in many of these processes is the conversion of the stable this compound hydrochloride salt to the free amine.
Route 1: Chlorination of 3-(Dimethylamino)-1-propanol
This is arguably the most frequently employed method for preparing DMAPC, primarily due to the high yields and the ready availability of the starting material, 3-(Dimethylamino)-1-propanol. The core of this synthesis is the substitution of the primary hydroxyl group with a chlorine atom.
Mechanistic Considerations and Causality
The direct displacement of a hydroxyl group is unfavorable as it is a poor leaving group. Therefore, the synthesis necessitates the use of a chlorinating agent that first converts the alcohol into a better leaving group.[1] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation on both laboratory and industrial scales.[4][5]
The reaction proceeds through the formation of a chlorosulfite intermediate. This is followed by an internal nucleophilic attack by the chloride ion, which results in the desired alkyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1] The evolution of these gaseous byproducts helps to drive the reaction to completion according to Le Châtelier's principle. The generated HCl immediately reacts with the basic tertiary amine to form the stable hydrochloride salt, which typically precipitates from the reaction mixture.
Caption: Workflow for the synthesis of DMAPC via chlorination.
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol is adapted from a representative literature procedure.[4][5]
-
Reaction Setup: To a stirred solution of 3-dimethylamino-1-propanol (15 g, 1.0 eq.) dissolved in 150 mL of chloroform, set up in a flask equipped with a reflux condenser and a dropping funnel, cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (21 g, 1.2 eq.) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 5 hours.
-
Workup: Upon completion, cool the mixture to room temperature. Remove the solvent by distillation under reduced pressure to obtain the crude product.
-
Purification: Wash the crude product with a mixture of dichloromethane and petroleum ether (1:10, 50 mL, v/v) to yield N,N-dimethylaminopropyl chloride hydrochloride. A typical reported yield for this step is approximately 98%.[4][5]
Route 2: Amination of 1,3-Dichloropropane
This classical approach represents a direct, albeit less refined, method for forming the C-N bond.
Mechanistic Considerations and Causality
This synthesis involves a nucleophilic substitution reaction where dimethylamine acts as the nucleophile, displacing one of the chlorine atoms on the 1,3-dichloropropane backbone.[1] The primary challenge with this route is controlling the selectivity. Because the product, DMAPC, still contains a reactive tertiary amine, it can be quaternized by another molecule of 1,3-dichloropropane. Furthermore, the starting dimethylamine can react with both chlorine atoms of 1,3-dichloropropane, leading to undesired byproducts. To favor monosubstitution, a large excess of the amine is typically used, which can complicate purification and increase costs.
Caption: Simplified schematic of the amination route.
Route 3: From Allyl Chloride and Dimethylamine
This method builds the molecule from smaller, unsaturated precursors.
Mechanistic Considerations and Causality
This synthesis begins with the reaction of allyl chloride and dimethylamine. The resulting N,N-dimethylallylamine is then subjected to a hydrochlorination reaction. This second step typically involves the addition of hydrogen chloride across the double bond. According to Markovnikov's rule, the hydrogen would add to the carbon that already has more hydrogen atoms, and the chloride would add to the other carbon. However, in the presence of peroxides or under free-radical conditions (anti-Markovnikov addition), the chloride can be directed to the terminal carbon, which is not the desired product for this synthesis. The reaction is carefully controlled to achieve the desired regioselectivity, often followed by treatment with hydrochloric acid to form the stable salt.
A patented method describes reacting chloropropene (allyl chloride) with dimethylamine gas in toluene at 45°C for 10 hours in the presence of a diatomite catalyst.[5] After workup and purification, hydrochloric acid is added to form the hydrochloride salt, with a reported molar yield of 90.0%.[5]
Final Step: Liberation of the Free Amine from its Hydrochloride Salt
Since many synthesis routes yield the more stable and easily handled hydrochloride salt, a final neutralization step is required to obtain the free amine, this compound.[1] This is a straightforward acid-base reaction.
Experimental Protocol: Liberation of Free Amine
This protocol is adapted from a representative literature procedure.[6]
-
Preparation: Dissolve 3-(dimethylamino)propyl chloride hydrochloride (104 g, 1.0 eq.) in water. In a separate vessel, prepare an aqueous solution of sodium hydroxide by dissolving flake solid NaOH (42.1 g, 1.05 eq.) in 142.1 g of water, cooling the solution to 30°C.
-
Reaction: Add the aqueous sodium hydroxide solution to the hydrochloride salt solution. Raise the temperature to 45°C and stir the mixture for 2 hours.
-
Extraction: Cool the reaction solution to room temperature (30°C). The product, being less soluble in the aqueous basic solution, will separate as an organic layer.[1]
-
Isolation: Separate and collect the organic layer to obtain this compound. A reported yield for this process is 91.07%.[1][6] For further purification, extraction with an organic solvent like cyclohexane followed by distillation can be performed.[7]
Comparative Analysis of Synthesis Routes
The selection of an optimal synthesis route is a multi-factorial decision. The following table provides a comparative summary of the discussed methods.
| Feature | Route 1: Chlorination of 3-(Dimethylamino)-1-propanol | Route 2: Amination of 1,3-Dichloropropane | Route 3: From Allyl Chloride & Dimethylamine |
| Starting Materials | 3-(Dimethylamino)-1-propanol | 1,3-Dichloropropane, Dimethylamine | Allyl chloride, Dimethylamine |
| Key Reagents | Thionyl chloride (SOCl₂) | --- | Diatomite catalyst, Hydrochloric acid |
| Reported Yield | ~98% (for HCl salt)[4][5] | Moderate (variable due to byproducts) | 90.0% (for HCl salt)[5] |
| Product Form | Hydrochloride Salt | Free Amine / HCl Salt | Hydrochloride Salt |
| Scalability | High; widely used in industry. | Moderate; purification can be challenging on a large scale. | Good; amenable to industrial processes. |
| Key Advantages | High yield, high purity, readily available starting material, straightforward reaction. | Uses inexpensive starting materials. | Good yield, uses commodity chemicals. |
| Key Disadvantages | Use of corrosive and hazardous thionyl chloride, evolution of toxic gases (SO₂, HCl). | Lack of selectivity leading to multiple byproducts, requires a large excess of amine. | Requires careful control of hydrochlorination to ensure correct regioselectivity. |
| Safety & Environment | Requires scrubbing systems for acidic gases. Thionyl chloride is highly reactive with water. | Dimethylamine is a flammable and toxic gas. Polysubstitution reduces atom economy. | Allyl chloride is a flammable and toxic liquid. |
Conclusion and Recommendations
For most laboratory and industrial applications requiring high purity and yield, the chlorination of 3-(dimethylamino)-1-propanol using thionyl chloride (Route 1) remains the superior and most reliable method. Its predictability, high conversion rate, and the ease of isolating the product as a stable hydrochloride salt make it the preferred choice for the synthesis of pharmaceutical intermediates where quality is paramount.[2]
The amination of 1,3-dichloropropane (Route 2) , while historically significant, is generally less favorable due to issues with selectivity and the formation of difficult-to-separate byproducts. It may only be considered if the cost of 1,3-dichloropropane is exceptionally low compared to 3-(dimethylamino)-1-propanol and if purification capabilities are robust.
The route starting from allyl chloride (Route 3) presents a viable industrial alternative, particularly if the starting materials are readily available at a competitive cost. However, it requires careful process optimization to control the addition of HCl and ensure the formation of the desired isomer.
Ultimately, the choice of synthesis route will be guided by a balance of economic, logistical, and quality considerations specific to the manufacturing context.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 3). Exploring the Synthesis and Applications of this compound Hydrochloride.
- Lookchem. (n.d.). 3-(Dimethylamino)propyl chloride hydrochloride 5407-04-5 wiki.
- Google Patents. (2003). WO 03/101931 A2.
- Google Patents. (n.d.). CA2487957A1 - An improved process for the preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE | 5407-04-5 [chemicalbook.com]
- 5. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. 3-Chloro-1-(N,N-dimethyl)propylamine synthesis - chemicalbook [chemicalbook.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 3-chloro-N,N-dimethylpropan-1-amine
For researchers, scientists, and professionals in drug development, the selection of a chemical intermediate for large-scale synthesis is a critical decision, balancing cost, efficiency, safety, and scalability. One such pivotal intermediate is 3-chloro-N,N-dimethylpropan-1-amine, a versatile building block extensively used in the pharmaceutical industry. This guide provides an in-depth cost-benefit analysis of employing this reagent, comparing it with viable alternative synthetic strategies, and offering the technical insights necessary to make an informed choice for your manufacturing pipeline.
The Role of this compound in Pharmaceutical Synthesis
This compound, and its more commonly handled hydrochloride salt, is a key alkylating agent. Its primary function is to introduce the dimethylaminopropyl side chain, a common structural motif in a variety of active pharmaceutical ingredients (APIs). This side chain is crucial for the biological activity of numerous drugs, including antipsychotics, antidepressants, and analgesics.
Prominent examples of APIs synthesized using this intermediate include:
-
Chlorpromazine: An antipsychotic medication used to treat schizophrenia.[1][2]
-
Amitriptyline: A tricyclic antidepressant.[1]
-
Tramadol: A centrally acting analgesic used for moderate to severe pain.
-
Imipramine: Another tricyclic antidepressant.[1]
The traditional synthetic approach involves the direct N-alkylation of a primary or secondary amine with this compound, as illustrated in the synthesis of Chlorpromazine.
Physicochemical Properties
A thorough understanding of the reagent's properties is fundamental to its application. It is typically handled as its hydrochloride salt, a white to yellowish crystalline powder, which offers greater stability and ease of handling compared to the free base, a colorless liquid.[1][3]
| Property | Value (Hydrochloride Salt) | Value (Free Base) |
| CAS Number | 5407-04-5 | 109-54-6 |
| Molecular Formula | C₅H₁₃Cl₂N | C₅H₁₂ClN |
| Molecular Weight | 158.07 g/mol | 121.61 g/mol |
| Appearance | White to yellowish crystalline powder[1] | Colorless liquid[3] |
| Melting Point | 140-143 °C[4] | 182-188 °C (Boiling Point)[3] |
| Solubility | Highly soluble in water (2000 g/L)[1] | Slightly soluble in water[3] |
| Sensitivity | Moisture sensitive[1] | Air Sensitive[5] |
The Direct Alkylation Pathway: A Cost and Process Analysis
The established method for incorporating the dimethylaminopropyl group is through direct N-alkylation. This is a well-understood, robust reaction, making it a common choice in industrial settings.
Workflow: Synthesis of Chlorpromazine via Direct Alkylation
The synthesis of Chlorpromazine from 2-chlorophenothiazine serves as a classic example of this pathway. The nitrogen atom of the phenothiazine ring acts as a nucleophile, displacing the chloride from this compound.
Figure 1: Workflow for Chlorpromazine Synthesis via Direct Alkylation.
Cost-Benefit Breakdown of Direct Alkylation
Benefits:
-
High Yields: Industrial processes for the synthesis of Chlorpromazine using this method report molar yields exceeding 90%, and in some optimized cases, reaching up to 97.9%.[2][6] This high conversion rate is a significant economic advantage, maximizing the output from expensive starting materials.
-
Established & Optimized Processes: The direct alkylation route is a mature technology. Extensive literature and patents describe optimized conditions, including the use of specific bases (e.g., potassium hydroxide) and phase-transfer catalysts to enhance efficiency.[2][7] This wealth of knowledge reduces the process development timeline and associated costs.
-
Reagent Availability: this compound hydrochloride is a readily available commodity chemical from numerous suppliers, ensuring a stable supply chain for large-scale production.[8]
Costs & Drawbacks:
-
Raw Material Cost: The primary cost driver is the price of this compound hydrochloride itself. While prices fluctuate, bulk quantities are generally in the range of $10-15 USD per kilogram .[8]
-
Corrosive & Hazardous Reagents: The synthesis of the intermediate involves hazardous materials like thionyl chloride.[5] While this is a concern for the manufacturer of the intermediate, it contributes to its overall cost. The alkylating agent itself is also classified as an irritant and is harmful if swallowed, requiring specific handling protocols and personal protective equipment (PPE).[1][9]
-
Potential for Over-Alkylation: In some contexts, direct alkylation of primary amines can be difficult to control, leading to the formation of tertiary amines and quaternary ammonium salts as byproducts.[10] However, in the case of synthesizing tertiary amines like Chlorpromazine from a secondary amine, this is less of a concern.
An Alternative Pathway: Reductive Amination
A prominent alternative to direct alkylation is reductive amination. This multi-step, one-pot process involves reacting the amine with an aldehyde, 3-(dimethylamino)propanal, to form an intermediate imine, which is then reduced in situ to the final product.[10][11]
Workflow: Synthesis via Reductive Amination
This pathway bypasses the need for a pre-halogenated reagent, instead building the side chain directly onto the target molecule.
Figure 2: Workflow for Synthesis via Reductive Amination.
Cost-Benefit Breakdown of Reductive Amination
Benefits:
-
High Selectivity & Control: Reductive amination is highly selective and avoids the issue of over-alkylation, which can be a problem with direct alkylation of primary amines.[10] The reaction is generally clean, with high yields reported for a wide variety of substrates.[9][12]
-
Milder Conditions: The reaction can often be carried out under milder conditions than direct alkylation, which may require elevated temperatures.[11]
-
Safety: This route avoids the use of a chlorinated alkylating agent, potentially reducing some handling hazards and waste streams associated with halide salts.
Costs & Drawbacks:
-
Cost of Precursors: This is the most significant barrier.
-
Process Complexity: While often a one-pot reaction, reductive amination involves the coordination of two chemical steps (imine formation and reduction). Process optimization can be more complex than for direct alkylation.
-
Atom Economy: The use of hydride reducing agents like STAB results in a lower atom economy compared to direct alkylation, as the boron and acetate portions become waste products.
Comparative Analysis and Experimental Data
To provide a clear comparison, let's analyze the key factors for each pathway.
Table 1: Performance Comparison of Synthetic Routes
| Parameter | Direct Alkylation with this compound | Reductive Amination |
| Reported Yield | Very High (often >90% for optimized processes)[6] | Generally High (often >90%)[9] |
| Selectivity | Good for secondary amines; risk of over-alkylation for primary amines.[10] | Excellent; avoids over-alkylation.[10] |
| Key Reagent Cost | Moderate (~$10-15/kg for the chloro-amine)[8] | Very High (High cost of aldehyde and reducing agent)[13][14] |
| Process Maturity | High; well-established and optimized industrial processes.[7] | Moderate; widely used but may require more process-specific optimization. |
| Safety Concerns | Handling of a hazardous alkylating agent.[1][9] | Use of hydride reagents; toxicity of some reagents (e.g., NaBH₃CN). |
| Waste Stream | Primarily inorganic salts (e.g., KCl). | Borate salts and other byproducts from the reducing agent. |
Experimental Protocol: Large-Scale Synthesis of Chlorpromazine Hydrochloride
The following protocol is synthesized from established industrial methods and patents, demonstrating the direct alkylation approach.[7]
Materials:
-
2-chlorophenothiazine (150 kg)
-
Toluene (675 L)
-
Potassium hydroxide (144 kg) dissolved in water (150 L)
-
This compound (as a toluene solution, ~202.5 kg)
-
Methanolic Hydrochloric Acid
Procedure:
-
Charge a suitable reactor with 2-chlorophenothiazine (150 kg) and toluene (675 L).
-
Add the aqueous potassium hydroxide solution at 30°C.
-
Heat the mixture to approximately 98°C.
-
Slowly add the toluene solution of this compound to the reaction mixture.
-
Monitor the reaction progress by HPLC until completion.
-
Upon completion, cool the reaction mass to 40°C and quench with water.
-
Perform an acid-base workup to isolate the Chlorpromazine base in an organic layer.
-
Treat the organic solution with activated carbon to remove impurities.
-
Add methanolic hydrochloric acid to the solution to precipitate Chlorpromazine hydrochloride.
-
Isolate the crude product by filtration.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene/methanol followed by ethyl acetate) to yield pure Chlorpromazine hydrochloride.
Expected Outcome: This process, when optimized, can achieve yields of over 80-90%.[2][7]
Conclusion and Strategic Recommendation
Figure 3: Decision Matrix for Synthetic Route Selection.
Based on the comprehensive analysis of cost, yield, process maturity, and safety, the use of This compound for direct alkylation remains the superior choice for the large-scale synthesis of molecules like Chlorpromazine.
The economic argument is overwhelmingly in its favor. The significantly lower cost of the primary reagent, combined with exceptionally high and reliable yields from well-established industrial processes, creates a cost-benefit profile that alternative methods like reductive amination cannot currently match at scale. The prohibitive cost of 3-(dimethylamino)propanal and specialized reducing agents makes the reductive amination pathway economically unviable for the production of all but the most high-value, small-volume specialty chemicals.
While reductive amination offers advantages in selectivity and may be an excellent choice for laboratory-scale synthesis or for producing diverse libraries of compounds where cost is less of a driver, the direct alkylation pathway with this compound provides the most robust, cost-effective, and scalable solution for industrial manufacturing. For drug development professionals, leveraging this mature and efficient technology is the most logical path to cost-effective API production.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound Hydrochloride: A Comprehensive Overview.
- IndiaMART. (n.d.). Sodium Triacetoxyborohydride at best price in Hyderabad by Evans Fine Chem.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- IndiaMART. (n.d.). 3-DIMETHYLAMINO PROPYL CHLORIDE HYDROCHLORIDE.
- European Directorate for the Quality of Medicines & HealthCare. (2023). This compound hydrochloride Safety Data Sheet.
- Optimizing Reductive Amination: A Guide for Chemical Procurement. (n.d.). Retrieved from [https://www. reddyannimal.com/news/optimizing-reductive-amination-a-guide-for-chemical-procurement.html]([Link]. reddyannimal.com/news/optimizing-reductive-amination-a-guide-for-chemical-procurement.html)
- Liang, G., et al. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Angewandte Chemie International Edition, 56(11), 3050-3054.
- Google Patents. (2019). US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts.
- Wikipedia. (n.d.). Reductive amination.
- ResearchGate. (n.d.). Large-scale reductive amination and synthesis applications.
- Google Patents. (n.d.). CN102617509B - Chlorpromazine hydrochloride synthesis process.
- Eureka. (n.d.). Chlorpromazine hydrochloride patented technology retrieval search results.
- PubChem. (n.d.). 3-(Dimethylamino)-1-propanol.
- Desireddy, N. R., Arava, G., & Bhimireddy, K. R. (n.d.). An Efficient Synthesis of Milnacipran Hydrochloride via Reductive Amination of Aldehyde. Organic & Medicinal Chemistry International Journal, 8(3).
Sources
- 1. 3-Dimethylamino-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. 3-Dimethylaminoacrolein synthesis - chemicalbook [chemicalbook.com]
- 4. 3-Dimethylaminoacrolein - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]
- 7. 3-(Dimethylamino)-1-propanol | C5H13NO | CID 76646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. scite.ai [scite.ai]
- 12. 3-(Dimethylamino)propanal 95% | CAS: 70058-23-0 | AChemBlock [achemblock.com]
- 13. benchchem.com [benchchem.com]
- 14. 3-Dimethylamino-1-propanol price,buy 3-Dimethylamino-1-propanol - chemicalbook [chemicalbook.com]
- 15. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Deuterium-Labeled 3-Chloro-N,N-dimethylpropan-1-amine for Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic substitution of hydrogen with its stable isotope, deuterium, has become an indispensable tool in the elucidation of complex chemical and biological pathways. This guide provides a comprehensive comparison of deuterium-labeled 3-chloro-N,N-dimethylpropan-1-amine and its unlabeled counterpart, highlighting the profound advantages of isotopic labeling in mechanistic studies. By leveraging the kinetic isotope effect (KIE) and the unique mass signature of deuterium, researchers can gain unprecedented insights into reaction mechanisms, metabolic fates, and pharmacokinetic profiles.
The Foundational Principle: Why Deuterium Labeling Matters
Deuterium (²H or D), a stable isotope of hydrogen, possesses nearly identical chemical properties to protium (¹H) but is twice as heavy. This mass difference is the cornerstone of its utility in mechanistic studies. The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond.[1][2] Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step proceed more slowly than those involving a C-H bond. This phenomenon, known as the kinetic isotope effect (KIE), provides a powerful probe into reaction mechanisms.[3][4]
Furthermore, the increased mass of deuterated compounds allows for their unambiguous detection and quantification by mass spectrometry (MS), even in complex biological matrices.[1][5][6] This enables precise tracking of molecules and their metabolites.[7][8]
Comparative Analysis: Deuterium-Labeled vs. Unlabeled this compound
This compound is a versatile building block in the synthesis of numerous pharmaceuticals, including antidepressants and antipsychotics.[9][10] The introduction of a deuterium label, creating this compound-d6 hydrochloride, significantly enhances its utility in research and development.[11][12]
| Feature | Deuterium-Labeled this compound | Unlabeled this compound | Advantage of Deuterium Labeling |
| Reaction Mechanism Elucidation | Enables determination of the kinetic isotope effect (KIE) to probe transition states and rate-determining steps.[3][13] | Cannot be used for KIE studies. | Provides direct evidence for C-H bond cleavage in the reaction mechanism.[14][15] |
| Metabolite Identification | Metabolites retain the deuterium label, creating a distinct isotopic signature for easy identification by MS.[7][8] | Metabolites can be difficult to distinguish from endogenous molecules with similar masses. | Reduces ambiguity and increases confidence in metabolite structural assignment.[16] |
| Pharmacokinetic (PK) Studies | Can be used as a tracer to accurately determine absorption, distribution, metabolism, and excretion (ADME) profiles.[8][17] | Co-administration with a labeled version is required for "gold standard" PK studies. | Allows for more precise measurement of a drug's half-life, bioavailability, and tissue distribution.[7] |
| Quantitative Analysis | Serves as an ideal internal standard for quantitative analysis by NMR, GC-MS, or LC-MS due to its similar chemical properties and distinct mass.[11] | Requires a different molecule as an internal standard, which may have different ionization efficiency and chromatographic behavior. | Improves the accuracy and precision of analytical measurements. |
Experimental Protocols and Methodologies
Kinetic Isotope Effect (KIE) Determination
Objective: To determine if C-H bond cleavage is involved in the rate-determining step of a reaction involving this compound.
Protocol:
-
Synthesize both the unlabeled and deuterium-labeled versions of the reactant.
-
Run parallel reactions under identical conditions, one with the unlabeled reactant and one with the deuterium-labeled reactant.
-
Monitor the reaction progress over time using a suitable analytical technique (e.g., LC-MS, GC-MS, or NMR).
-
Determine the initial reaction rates for both reactions.
-
Calculate the KIE as the ratio of the rate of the unlabeled reaction to the rate of the labeled reaction (kH/kD).
Interpretation:
-
A significant primary KIE (typically > 2) suggests that the C-H bond is broken in the rate-determining step.[13]
-
A KIE close to 1 indicates that C-H bond cleavage is not involved in the rate-determining step.[13]
Caption: Workflow for KIE determination.
Metabolite Identification using LC-MS
Objective: To identify the metabolites of a drug candidate synthesized using this compound.
Protocol:
-
Synthesize the drug candidate using deuterium-labeled this compound.
-
Incubate the deuterated drug with a metabolically active system (e.g., liver microsomes, hepatocytes).
-
Analyze the incubation mixture by high-resolution LC-MS.
-
Search for ion signals corresponding to the expected mass shift of the deuterated metabolites.
-
Fragment the parent ion and the potential metabolite ions to confirm the presence and location of the deuterium label.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. CAS#:1219799-04-8 | this compound-d6 hydrochloride | Chemsrc [chemsrc.com]
- 13. epfl.ch [epfl.ch]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Alkylating Potential of 3-chloro-N,N-dimethylpropan-1-amine
Introduction: Situating 3-chloro-N,N-dimethylpropan-1-amine in the Landscape of Alkylating Agents
For researchers, scientists, and drug development professionals, the strategic selection of an alkylating agent is a critical decision that profoundly influences experimental outcomes, from the synthesis of novel chemical entities to the development of targeted cancer therapeutics. Alkylating agents, a cornerstone of chemotherapy, exert their effects by covalently modifying cellular nucleophiles, most notably DNA.[1] This action can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1]
This guide provides a comprehensive framework for benchmarking this compound, a versatile chemical intermediate, against established alkylating agents.[2] While extensively utilized in the synthesis of pharmaceuticals, its intrinsic properties as a primary alkylating agent warrant a thorough, comparative evaluation.[2][3] We will delve into the mechanistic underpinnings of alkylation, propose a suite of robust experimental protocols for head-to-head comparison, and provide a context for interpreting the generated data.
The diverse family of alkylating agents can be broadly categorized based on their chemical structure and mechanism of action, including nitrogen mustards, nitrosoureas, alkyl sulfonates, and triazines.[4] A key differentiator among these agents is their kinetic profile, specifically whether they react via a unimolecular nucleophilic substitution (S(N)1) or a bimolecular nucleophilic substitution (S(_N)2) mechanism.[5][6][7] S(N)1 reactions proceed through a rate-limiting carbocation intermediate, with a reaction rate dependent only on the concentration of the alkylating agent.[5][7] In contrast, S(_N)2 reactions involve a concerted, single-step process where the rate is dependent on the concentrations of both the alkylating agent and the nucleophile.[5][7]
This compound, as a primary alkyl chloride, is anticipated to react predominantly through an S(_N)2 mechanism, especially with strong nucleophiles.[8][9][10] This offers a potential for greater selectivity compared to the highly reactive intermediates formed by many S(_N)1 agents, such as the aziridinium ions of nitrogen mustards.[11][12] However, the presence of the tertiary amine functionality introduces complexity, as it can be protonated under physiological conditions, potentially influencing its reactivity and cellular uptake.
This guide will equip the reader with the foundational knowledge and practical methodologies to rigorously assess the performance of this compound relative to other benchmark alkylating agents.
Comparative Alkylating Agents: A Profile of Key Competitors
To establish a meaningful benchmark for this compound, a selection of well-characterized alkylating agents with diverse mechanisms and potencies is essential.
-
Nitrogen Mustards (e.g., Mechlorethamine, Melphalan): These are bifunctional alkylating agents that form highly reactive aziridinium ions, leading to inter- and intrastrand DNA cross-links.[11][12] Their reaction kinetics are typically S(N)1 in nature.[6]
-
Alkyl Sulfonates (e.g., Busulfan): This class of compounds primarily reacts via an S(N)2 mechanism and is known to be more selective in its alkylation targets compared to nitrogen mustards.[6][12]
-
Simple Alkyl Halides (e.g., Methyl Iodide, Ethyl Bromide): These serve as fundamental reference points for S(_N)2 reactivity, with well-documented reaction rates influenced by steric hindrance and the nature of the leaving group.[8]
Experimental Benchmarking: A Proposed Workflow
A robust comparison of alkylating agents necessitates a multi-pronged experimental approach that evaluates both chemical reactivity and biological efficacy. The following workflow is proposed as a comprehensive strategy for benchmarking this compound.
Caption: Proposed experimental workflow for benchmarking alkylating agents.
Phase 1: Chemical Reactivity Assessment
The intrinsic chemical reactivity of an alkylating agent is a fundamental determinant of its biological activity.
Experimental Protocol 1: Competition Reaction for Relative S(_N)2 Reactivity
This experiment aims to determine the relative reactivity of this compound against a reference alkyl halide in an S(_N)2 reaction.
Materials:
-
This compound
-
Reference alkyl halide (e.g., 1-bromobutane)
-
Sodium iodide
-
Acetone (anhydrous)
-
Gas chromatograph (GC)
Procedure:
-
Prepare a standard solution of sodium iodide in anhydrous acetone (e.g., 15% w/v).
-
In a sealed reaction vial, create an equimolar mixture of this compound and the reference alkyl halide.
-
Initiate the reaction by adding a sub-stoichiometric amount of the sodium iodide solution (e.g., 0.5 equivalents relative to the total alkyl halides).
-
Allow the reaction to proceed at a constant temperature (e.g., 25°C) for a defined period.
-
Quench the reaction by adding water and extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extract by GC to determine the relative amounts of unreacted this compound and the reference alkyl halide.
-
The compound with the lower remaining concentration is the more reactive substrate under these S(_N)2 conditions.
Causality Behind Experimental Choices:
-
Acetone as Solvent: Acetone is a polar aprotic solvent that favors S(_N)2 reactions. It solvates the cation (Na
) but not the anion (I ), leaving the nucleophile more reactive. -
Sodium Iodide as Nucleophile: Iodide is an excellent nucleophile and a good leaving group, facilitating the reaction. The formation of insoluble sodium chloride or bromide in acetone can also be used as a qualitative indicator of reaction progress.
-
Competition Format: This design allows for a direct comparison of reactivity under identical conditions, minimizing the influence of external variables.
Phase 2: In Vitro Cytotoxicity Evaluation
The ultimate measure of an alkylating agent's potential in a drug development context is its ability to kill cancer cells.
Experimental Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the benchmark alkylating agents in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the alkylating agents. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
IC(_5)(_0) Determination: The half-maximal inhibitory concentration (IC(_5)(_0)) is the concentration of an agent that causes a 50% reduction in cell viability. This value is determined by plotting the percentage of cell viability against the logarithm of the agent's concentration and fitting the data to a sigmoidal dose-response curve.
Self-Validating System:
-
Positive Controls: Include a well-characterized cytotoxic agent (e.g., doxorubicin) to ensure the assay is performing as expected.
-
Negative Controls: Untreated cells serve as the baseline for 100% viability.
-
Blank Controls: Wells containing only medium and the assay reagents are used to subtract background absorbance.
Phase 3: Mechanistic Analysis of DNA Damage
Understanding how an alkylating agent induces cell death is crucial for its development as a therapeutic.
Experimental Protocol 3: Alkaline Comet Assay for DNA Cross-linking
The comet assay is a sensitive method for detecting DNA damage, including strand breaks and cross-links, in individual cells.
Materials:
-
Treated and untreated cells
-
Low melting point agarose
-
Microscope slides
-
Lysis solution
-
Alkaline electrophoresis buffer
-
DNA staining dye (e.g., ethidium bromide, SYBR Green)
-
Fluorescence microscope with appropriate software
Procedure:
-
Harvest the cells treated with the alkylating agents.
-
Embed the cells in low melting point agarose and layer them onto a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoids.
-
Subject the slides to electrophoresis under alkaline conditions. Damaged DNA will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.
-
Quantify the extent of DNA migration (comet tail length and intensity) using image analysis software. A reduction in DNA migration compared to a positive control for DNA strand breaks (e.g., a monofunctional alkylating agent) is indicative of DNA cross-linking.
Causality Behind Experimental Choices:
-
Alkaline Conditions: The high pH denatures the DNA, allowing for the detection of single-strand breaks and alkali-labile sites.
-
Combined Treatment: To specifically assess cross-linking, cells can be co-treated with the test agent and a known DNA-damaging agent that induces strand breaks (e.g., methyl methanesulfonate). A reduction in the expected DNA migration from the damaging agent indicates that the test agent is cross-linking the DNA, thus impeding its migration.[13]
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in a clear and concise format to facilitate comparison.
Table 1: Comparative Performance of Alkylating Agents
| Parameter | This compound | Mechlorethamine | Busulfan |
| Relative S(_N)2 Reactivity (vs. 1-bromobutane) | Experimental Value | Low | High |
| IC(_5)(_0) (µM) in HeLa cells (48h) | Experimental Value | Literature Value | Literature Value |
| DNA Cross-linking (Comet Assay) | Experimental Observation | High | Moderate |
| Apoptosis Induction (Annexin V) | Experimental Observation | High | High |
Note: Literature values for benchmark agents will vary depending on the specific study and experimental conditions.
Mechanistic Insights: Visualizing the Alkylation Process
The fundamental difference in the mechanism of action between an S(_N)2 agent like this compound and an S(_N)1 agent like a nitrogen mustard can be visualized as follows:
Caption: Comparison of S(_N)2 and S(_N)1 alkylation mechanisms.
Conclusion: A Framework for Informed Decision-Making
This guide has provided a comprehensive, scientifically grounded framework for the comparative evaluation of this compound as an alkylating agent. By systematically assessing its chemical reactivity, in vitro cytotoxicity, and mechanism of DNA damage alongside established benchmarks, researchers and drug development professionals can make informed decisions about its potential applications. The proposed experimental protocols are designed to be robust and self-validating, ensuring the generation of high-quality, interpretable data. Ultimately, a thorough understanding of the performance of this compound within the broader context of alkylating agents will enable its more strategic and effective utilization in the pursuit of novel therapeutic interventions.
References
-
Kaur, J. et al. (2007). Alkylating agents and cancer therapy. Expert Opinion on Therapeutic Patents, 17(1), 1-18. Available at: [Link]
-
Master Organic Chemistry. (2012). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Available at: [Link]
-
Ma, W. et al. (2019). Alkylating anticancer agents and their relations to microRNAs. Frontiers in Pharmacology, 10, 134. Available at: [Link]
-
Quora. (2014). How does mustard gas alkylate DNA?. Available at: [Link]
-
Colvin, M. (2003). Alkylating Agents. In: Holland-Frei Cancer Medicine. 6th edition. BC Decker. Available at: [Link]
-
Oncohema Key. (2016). Alkylating Agents. Available at: [Link]
-
ResearchGate. (2007). Alkylating agents and cancer therapy. Available at: [Link]
-
Chemistry LibreTexts. (2022). 7: Alkyl Halides- Nucleophilic Substitution and Elimination. Available at: [Link]
-
CDN. Chapter 7: Alkyl Halides and Nucleophilic Substitution SN2 Reaction Mechanism: Notes. Available at: [Link]
-
Merkel, T. P. et al. (1998). Detection of DNA-crosslinking agents with the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 417(2-3), 131-140. Available at: [Link]
-
Nakano, T. et al. (2017). Isolation and detection of DNA–protein crosslinks in mammalian cells. Genes and Environment, 39(1), 1-11. Available at: [Link]
-
Danson, S. et al. (2007). Validation of the comet-X assay as a pharmacodynamic assay for measuring DNA cross-linking produced by the novel anticancer agent RH1 during a phase I clinical trial. Cancer Chemotherapy and Pharmacology, 60(6), 851-861. Available at: [Link]
-
University of Toronto. Nucleophilic Substitution of Alkyl Halides. Available at: [Link]
-
SlideShare. (2015). Clinical and High-Dose Alkylating Agents. Available at: [Link]
-
International Online Medical Council. (2014). Synthesis, alkylating activity and physicochemical study of nitrogen mustard agent for brain delivery. Available at: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. This compound hydrochloride Safety Data Sheet. Available at: [Link]
-
University of Florida College of Pharmacy. Lecture 2: DNA cross-linkers and alkylating agents – regarded as non-cell cycle specific. Available at: [Link]
-
ResearchGate. (2011). Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydro-naphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. contents.kocw.or.kr [contents.kocw.or.kr]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. web.viu.ca [web.viu.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 11. quora.com [quora.com]
- 12. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 13. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-chloro-N,N-dimethylpropan-1-amine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-chloro-N,N-dimethylpropan-1-amine (and its hydrochloride salt), a common intermediate in pharmaceutical and biochemical research. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The causality behind each step is explained to foster a deep understanding of the principles of chemical waste management.
Hazard Assessment and Immediate Safety Precautions
Understanding the inherent risks of a chemical is the foundational step in its safe handling and disposal. This compound is a halogenated aliphatic amine, a class of compounds that requires careful management.[1]
1.1. Inherent Chemical Hazards The compound is classified under several hazard categories according to the Globally Harmonized System (GHS).[2] It is crucial to recognize these hazards before handling the substance for disposal.
-
Acute Toxicity & Irritation: It is harmful if swallowed (H302) and causes skin irritation (H315).[3] In its more reactive forms, it can cause severe skin burns and eye damage (H314).[2][4]
-
Respiratory Irritation: Vapors or dusts may cause respiratory irritation (H335).[3]
-
Reactivity: While stable under normal conditions, it can emit dangerous fumes, including nitrogen oxides and hydrogen chloride, when heated to decomposition.[3] It should be stored away from strong oxidizing agents, acids, and moisture.[1]
1.2. Required Personal Protective Equipment (PPE) A proactive approach to safety is non-negotiable. The selection of PPE is directly dictated by the hazards identified above.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, which can cause irritation or severe burns.[2][3] |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards. | To protect against splashes that can cause serious eye irritation or damage.[2][3] |
| Body Protection | Laboratory coat. For larger quantities or spill response, a chemically resistant apron or suit may be necessary. | To protect skin and personal clothing from contamination.[5] |
| Respiratory Protection | Use only in a well-ventilated area, such as a certified chemical fume hood.[1][5] | To avoid inhalation of vapors, which can cause respiratory tract irritation.[3] |
Waste Characterization and Segregation Protocol
Proper disposal begins with correct identification and segregation at the point of generation. This is a cornerstone of the Resource Conservation and Recovery Act (RCRA) "cradle to grave" management system for hazardous waste.[6] Mixing incompatible waste streams can lead to dangerous reactions and significantly increase disposal costs.[6]
2.1. Waste Identification This compound is classified as a halogenated organic waste .[7] This classification is due to the presence of a chlorine atom in its structure. Halogenated wastes require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[7][8]
2.2. Segregation Workflow The following workflow must be followed to prevent accidental mixing of incompatible waste streams.
Caption: Waste segregation decision workflow.
Approved Disposal Procedures
Disposal of this compound must be conducted in accordance with local, state, and federal regulations.[3][6] On-site treatment or neutralization by laboratory personnel is generally not recommended due to the potential for hazardous reactions and the requirement for specialized permits.[9]
Step-by-Step Disposal Protocol:
-
Container Selection:
-
Waste Accumulation:
-
All waste transfer operations must be performed inside a certified chemical fume hood while wearing the appropriate PPE.
-
Carefully pour the waste into the designated container, avoiding splashes. Use a funnel if necessary.
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[10][11]
-
-
Labeling:
-
Label the waste container clearly and accurately as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all components and their approximate percentages.
-
The relevant hazard characteristics (e.g., Toxic, Corrosive).
-
The date of accumulation.
-
-
-
Storage:
-
Final Disposal:
-
Arrange for pickup by your institution's licensed hazardous waste disposal contractor.
-
Follow the P501 precautionary statement: "Dispose of contents/container to hazardous or special waste collection point, in accordance with local, regional, national and/or international regulation."[3]
-
Emergency Procedures: Spill Management
Accidents can happen, and a clear, rehearsed plan is the best defense against a minor spill becoming a major incident.
Caption: Step-by-step emergency spill response workflow.
Spill Cleanup Protocol (for small, manageable spills):
-
Alert & Isolate: Immediately alert colleagues in the area. Restrict access to the spill zone.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Contain: Use a chemical spill kit with an absorbent material suitable for organic compounds (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading.
-
Absorb: Gently cover the spill with the absorbent material, working from the outside in.
-
Collect: Once fully absorbed, carefully scoop the contaminated material into a designated, sealable waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Dispose: Label the container with all contaminants and dispose of it as hazardous waste according to the procedures in Section 3.
-
Report: Report the incident to your Environmental Health and Safety (EHS) department.
By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.
References
- This compound hydrochloride Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]
- 3-Chloro-N,N-dimethyl-1-propanamine | C5H12ClN | CID 66960.
- This compound-d6 hydrochloride. Chemsrc. [Link]
- Hazardous Waste Disposal Guidelines. Purdue University, Environmental Health and Safety. [Link]
- GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED W
- Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency (EPA). [Link]
- Hazardous waste acceptance conditions. University of Groningen. [Link]
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
- Hazardous Waste Segreg
- Land Disposal Restrictions for Newly Identified Wastes. U.S. Environmental Protection Agency (EPA) NEST. [Link]
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 3-Chloro-N,N-dimethyl-1-propanamine | C5H12ClN | CID 66960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. This compound | 109-54-6 | FC140337 [biosynth.com]
- 5. echemi.com [echemi.com]
- 6. pfw.edu [pfw.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. rug.nl [rug.nl]
- 11. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-chloro-N,N-dimethylpropan-1-amine
For the modern researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. This guide provides an in-depth, procedural framework for the safe handling of 3-chloro-N,N-dimethylpropan-1-amine (CAS No. 109-54-6), a versatile yet hazardous chemical intermediate. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the necessary safety protocols to foster a culture of proactive safety in your laboratory.
Hazard Analysis: Understanding the "Why" Behind the "What"
This compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] While indispensable in the synthesis of various pharmaceuticals and agrochemicals, its reactivity presents significant hazards.[1][2] A thorough understanding of these risks is the foundation of effective personal protective equipment (PPE) selection.
The primary hazards associated with this compound are summarized below:
| Hazard Classification | GHS Hazard Statement | Description of Risk |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion of this chemical can lead to adverse health effects.[3][4] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | Direct contact can cause significant skin irritation or, in some cases, severe burns.[3][4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Vapors or direct contact can result in serious and potentially irreversible eye damage.[3][4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of vapors can irritate the respiratory tract, leading to coughing and shortness of breath.[1][3] |
Due to its corrosive and irritant properties, a multi-layered PPE strategy is not just recommended; it is essential for safeguarding personnel.[1][4]
The Core Arsenal: Selecting the Right PPE
The selection of PPE must be based on a comprehensive risk assessment of the specific procedures being undertaken. The following recommendations provide a baseline for handling this compound in a laboratory setting.
Primary Engineering Controls: Your First Line of Defense
Before considering PPE, it is crucial to implement appropriate engineering controls. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] This minimizes the concentration of airborne vapors and provides a physical barrier between the user and the chemical.
Personal Protective Equipment: A Multi-faceted Barrier
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection:
-
Rationale: To prevent contact with vapors and potential splashes, which can cause serious eye irritation or damage.[1][3]
-
Required: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn over chemical splash goggles is essential.[1][3]
-
-
Hand Protection:
-
Rationale: To prevent skin contact, which can lead to irritation or chemical burns.[1][3]
-
Required: Wear chemically resistant gloves. Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart for the specific glove type and thickness. Always double-glove for added protection during procedures with a high risk of exposure.
-
-
Body Protection:
-
Rationale: To protect the skin from accidental spills and splashes.[3]
-
Required: A chemically resistant laboratory coat is mandatory. For larger quantities or procedures with a significant splash risk, a chemically resistant apron over the lab coat is recommended. Ensure that the lab coat is fully buttoned and the sleeves are of an appropriate length to cover the wrists.
-
-
Respiratory Protection:
-
Rationale: To prevent the inhalation of irritant vapors.[1][3]
-
Required: When working in a properly functioning chemical fume hood, respiratory protection is typically not required. However, in situations where engineering controls are insufficient to maintain exposure below permissible limits, or during spill cleanup, a respirator with an organic vapor cartridge is necessary. A full-face respirator will also provide eye and face protection.
-
Procedural Discipline: Donning and Doffing of PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning Procedure
Caption: Workflow for the correct sequence of donning PPE.
Doffing Procedure
The doffing procedure is designed to minimize the risk of contaminating yourself and the surrounding environment.
Caption: Workflow for the correct sequence of doffing PPE.
Operational Plan: From Handling to Disposal
A comprehensive safety plan extends beyond PPE to include handling, storage, and disposal protocols.
Handling and Storage
-
Handling: Always handle this compound in a well-ventilated area, preferably a fume hood.[1][3] Avoid direct contact with skin and eyes, and do not inhale vapors.[1][3] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][5]
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][3] Some sources recommend storage at low temperatures (e.g., below -15°C) and under an inert atmosphere due to its sensitivity to air.[2][6] The storage area should be secured and accessible only to authorized personnel.[3]
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Collect the absorbed material into a suitable container for disposal. Do not allow the spill to enter drains or waterways.
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[3] Follow all local, regional, and national regulations for hazardous waste disposal.[3] Do not dispose of this chemical down the drain.
Conclusion: A Commitment to Safety
The safe handling of this compound is a matter of procedural rigor and a deep-seated understanding of the associated risks. By adhering to the guidelines outlined in this document, researchers can mitigate the hazards and foster a secure and productive laboratory environment. This commitment to safety is not merely a professional obligation but a cornerstone of scientific excellence.
References
- This compound Hydrochloride: A Comprehensive Overview. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound hydrochloride Safety Data Sheet. (2023, April 3). European Directorate for the Quality of Medicines & HealthCare.
- 3-Chloro-N,N-dimethyl-1-propanamine. (n.d.). PubChem.
- This compound hydrochloride. (n.d.). ChemScene.
- 3-Chloro-1-(N,N-dimethyl)propylamine 109-54-6 wiki. (n.d.). Guidechem.
- This compound. (n.d.). Biosynth.
- 3-Chloro-N,N-diethylpropan-1-amine 104-77-8. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- This compound hydrochloride. (n.d.). MedChemExpress.
- 109-54-6 | this compound. (n.d.). ChemScene.
- This compound-d6 hydrochloride. (2025, August 24). Chemsrc.
- This compound 98% Colorless oil GB0341. (2022, July 31). Greenbo biochem.
- 3-Chloro-1-(N,N-dimethyl)propylamine. (n.d.). ChemicalBook.
Sources
- 1. guidechem.com [guidechem.com]
- 2. 3-Chloro-1-(N,N-dimethyl)propylamine | 109-54-6 [chemicalbook.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. 3-Chloro-N,N-dimethyl-1-propanamine | C5H12ClN | CID 66960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. This compound | 109-54-6 | FC140337 [biosynth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
